molecular formula C24H37NaO25S2 B1140613 Neocarratetraose 4(1),4(3)-disulfate disodium salt CAS No. 108347-92-8

Neocarratetraose 4(1),4(3)-disulfate disodium salt

Cat. No.: B1140613
CAS No.: 108347-92-8
M. Wt: 812.66
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Description

Neocarratetraose 4(1),4(3)-disulfate disodium salt is a useful research compound. Its molecular formula is C24H37NaO25S2 and its molecular weight is 812.66. The purity is usually 95%.
BenchChem offers high-quality Neocarratetraose 4(1),4(3)-disulfate disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neocarratetraose 4(1),4(3)-disulfate disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R)-3-[(2R,3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O25S2.Na/c25-1-5-15(48-50(33,34)35)19(10(28)21(32)41-5)46-23-12(30)18-14(8(44-23)4-40-18)45-24-13(31)20(16(6(2-26)42-24)49-51(36,37)38)47-22-11(29)17-9(27)7(43-22)3-39-17;/h5-32H,1-4H2,(H,33,34,35)(H,36,37,38);/q;+1/p-1/t5-,6-,7-,8-,9?,10-,11-,12-,13-,14?,15+,16+,17+,18-,19-,20-,21-,22-,23-,24+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVAARLSIKDHFO-BVHPHYLYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)O)CO)O)O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)OC4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)O)CO)O)O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NaO25S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

812.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the structure of Neocarratetraose 4(1),4(3)-disulfate disodium salt?

[1]

Executive Summary

Neocarratetraose 4(1),4(3)-disulfate disodium salt (often abbreviated as


12

This oligosaccharide has emerged as a critical candidate in drug development due to its high specificity for angiogenic factors and viral envelope proteins. Its structure—a repeating disaccharide backbone of 3,6-anhydro-D-galactose and D-galactose-4-sulfate—provides a rigid, helical-mimetic scaffold essential for structure-activity relationship (SAR) studies in oncology and virology.[1]

Structural Elucidation

The defining feature of Neocarratetraose 4(1),4(3)-disulfate is its alternating glycosidic backbone and specific sulfation pattern .[1] Unlike standard carratetraose (produced by acid hydrolysis), the neo form is produced by


1
Chemical Definition[1]
  • IUPAC Name:

    
    -D-Galactopyranose, 4-(sulfooxy)-3,6-anhydro-
    
    
    -D-galactopyranosyl-(1
    
    
    3)-
    
    
    -D-galactopyranosyl-4-(sulfooxy)-(1
    
    
    4)-3,6-anhydro-
    
    
    -D-galactopyranosyl-(1
    
    
    3)-[1]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 834.64 g/mol (Disodium salt)[1][3]

  • Sequence: DA-G4S-DA-G4S

    • Non-Reducing End: 3,6-Anhydro-

      
      -D-galactose (DA)
      
    • Reducing End: D-Galactose-4-sulfate (G4S)

Connectivity and Stereochemistry

The molecule consists of two repeating Neocarrabiose units (

4(1),4(3)-disulfatecounting from the reducing end
  • Residue 1 (Reducing End):

    
    -D-Galactose-4-sulfate (G4S).[1]
    
  • Linkage 1:

    
    -(1$\rightarrow$3) glycosidic bond.[1]
    
  • Residue 2: 3,6-Anhydro-

    
    -D-galactose (DA).[1][4]
    
  • Linkage 2:

    
    -(1$\rightarrow$4) glycosidic bond.[1]
    
  • Residue 3:

    
    -D-Galactose-4-sulfate (G4S).[1]
    
  • Linkage 3:

    
    -(1$\rightarrow$3) glycosidic bond.[1]
    
  • Residue 4 (Non-Reducing End): 3,6-Anhydro-

    
    -D-galactose (DA).[1][4]
    
Structural Visualization

The following diagram illustrates the specific connectivity and sulfation sites.

NeocarratetraoseStructureFigure 1: Structural Connectivity of Neocarratetraose 4(1),4(3)-disulfate (Counting from Reducing End)NonReducing3,6-Anhydro-α-D-Gal(Non-Reducing End)Gal1β-D-Gal-4-Sulfate(Residue 3)NonReducing->Gal1α-(1→3)Anhydro23,6-Anhydro-α-D-Gal(Residue 2)Gal1->Anhydro2β-(1→4)Sulfate1SO3- (Pos 4)Gal1->Sulfate1Reducingβ-D-Gal-4-Sulfate(Reducing End, Residue 1)Anhydro2->Reducingα-(1→3)Sulfate2SO3- (Pos 4)Reducing->Sulfate2

[1][2]

Enzymatic Production Pathway

The structural integrity of Neocarratetraose is dependent on its method of production. Chemical hydrolysis (acid) degrades the acid-labile 3,6-anhydro bridge, destroying the specific bioactivity.[1] Therefore, enzymatic digestion using

1
Mechanism of Action

1456

EnzymaticPathwayFigure 2: Enzymatic Production of Neocarratetraose from κ-CarrageenanKappaκ-Carrageenan Polysaccharide-[G4S(β1→4)DA(α1→3)]n-Enzymeκ-Carrageenase (EC 3.2.1.83)(Cleaves β-1,4 Linkage)Kappa->EnzymeIntermediatesOligosaccharide Mixture(DP2, DP4, DP6, DP8)Enzyme->IntermediatesHydrolysisPurificationSize Exclusion Chromatography(Bio-Gel P2 / Sephadex G-10)Intermediates->PurificationFractionationProductNeocarratetraose 4(1),4(3)-disulfate(DA-G4S-DA-G4S)Purification->ProductIsolation (Yield ~20-30%)

[1]

Physicochemical Profile

For analytical validation and formulation, the following physicochemical constants are established.

PropertyValueNotes
Physical State White to off-white lyophilized powderHighly hygroscopic
Solubility > 50 mg/mL in WaterInsoluble in Ethanol, Acetone
Counterion Sodium (

)
2 moles Na per mole oligosaccharide
pH Stability 7.0 - 9.0Unstable at pH < 4.0 (Anhydro ring opening)
Storage -20°C, DesiccatedPrevent moisture absorption to avoid hydrolysis

Analytical Characterization

Verification of the "4(1),4(3)-disulfate" structure requires high-resolution NMR and Mass Spectrometry.[1]

Nuclear Magnetic Resonance (NMR)
1
  • Solvent:

    
     (99.9%)[1]
    
  • Reference: TSP or Acetone internal standard.

  • Key Diagnostic Signals:

ResiduePositionShift (

ppm)
Coupling (

Hz)
Interpretation
DA (Non-reducing) H-15.12 ~3.0

-anomeric proton of terminal 3,6-anhydroGal
G4S (Internal) H-14.65 ~7.5

-anomeric proton of sulfated Gal
DA (Internal) H-15.06 ~3.0

-anomeric proton of internal anhydroGal
G4S (Reducing) H-14.60 / 5.25 -

anomeric mixture at reducing end
Anhydro Bridge H-3, H-4, H-54.2 - 4.5 -Characteristic multiplet for 3,6-anhydro ring
Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (

    
     or 
    
    
    ).
  • Theoretical Mass: 788.64 Da (Free acid form).[1]

  • Observed Ions:

    • 
      393.2 
      
      
      (Doubly charged species, most common).[1]
    • 
      787.1 
      
      
      (Singly charged).[1]
    • Fragmentation: Loss of

      
       (80 Da) is a characteristic fragmentation pattern in MS/MS.[1]
      

Biological & Pharmaceutical Potential

Neocarratetraose is not merely a degradation product; it is a potent heparan sulfate mimetic . Its specific sulfation pattern (4-sulfate) allows it to modulate signaling pathways where charge density and spacing are critical.[1]

Mechanism of Action: Angiogenesis Inhibition

Research indicates that Neocarratetraose inhibits tumor angiogenesis by binding to angiogenic factors, preventing them from activating their receptors.

  • Target: VEGF (Vascular Endothelial Growth Factor) and bFGF (basic Fibroblast Growth Factor).[1]

  • Mechanism: The oligosaccharide binds to the heparin-binding domain of VEGF, blocking the VEGF-VEGFR2 interaction.

  • Outcome: Suppression of endothelial cell proliferation and tube formation.[7]

Antiviral Activity[11][12]
  • Target: Viral Envelope Glycoproteins (e.g., HIV-1 gp120, HPV L1).[1]

  • Mechanism: Electrostatic interference with viral attachment to host cell surface heparan sulfate proteoglycans (HSPGs).[1]

References

  • Enzymatic Preparation and Activity: Yuan, H., et al. (2006). "Preparation and in vitro antioxidant activity of κ-carrageenan oligosaccharides and their oversulfated derivatives." Journal of Agricultural and Food Chemistry. Link[1]

  • Structural Characterization (NMR): Knutsen, S. H., et al. (1992).[1] "The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy." Carbohydrate Research. Link

  • Anti-Angiogenic Properties: Pang, J., et al. (2014).[7] "Enzymatic preparation of κ-carrageenan oligosaccharides and their anti-angiogenic activity." Carbohydrate Polymers. Link[1]

  • Enzyme Specificity (Kappa-Carrageenase): Michel, G., et al. (2001).[1][2] "The κ-carrageenase of P. carrageenovora features a tunnel-shaped active site: a novel insight in the evolution of Clan-B glycoside hydrolases."[1] Structure. Link

  • Product Catalog & Specifications: Sigma-Aldrich / Merck. "Neocarratetraose 41,43-disulfate sodium salt Product Specification." Link

κ-Neocarratetraose Disulfate: A Comprehensive Guide to Source, Enzymatic Production, and High-Purity Purification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

This document provides a detailed technical overview of the methodologies for producing and purifying κ-neocarratetraose disulfate, a sulfated oligosaccharide of significant interest for pharmaceutical and biomedical research. We will explore the rationale behind process decisions, from the selection of the raw material to the final polishing and characterization steps, ensuring a robust and reproducible workflow.

Introduction: The Significance of κ-Neocarratetraose Disulfate

Carrageenans are a family of linear sulfated polysaccharides extracted from red edible seaweeds (Rhodophyceae)[1][2]. While the high molecular weight, low solubility, and high viscosity of native carrageenan polymers limit their bioavailability, their degradation into smaller carrageenan oligosaccharides (COS) yields compounds with enhanced solubility and a range of promising biological activities, including antioxidant, antitumor, and immunomodulatory properties[3][4][5].

κ-Neocarratetraose disulfate is a specific, even-numbered oligosaccharide derived from κ-carrageenan. It is composed of two repeating disaccharide units of D-galactose-4-sulfate and 3,6-anhydro-D-galactose[6][7]. Its defined structure and associated bioactivities make it a valuable target for drug discovery and development programs[7][8]. This guide provides the scientific foundation and practical protocols for its generation and purification.

Source Material and Production Strategies

The journey to pure κ-neocarratetraose disulfate begins with its parent polysaccharide, κ-carrageenan. The method chosen to depolymerize this raw material is a critical determinant of the final product's yield, purity, and structural integrity.

Raw Material: κ-Carrageenan

The primary source for this process is high-purity κ-carrageenan, a commercially available polysaccharide extracted from various species of red seaweed[1][9]. The quality of the starting material is paramount, as contaminants can interfere with subsequent enzymatic and purification steps.

Depolymerization: A Comparative Analysis

Two primary methods exist for depolymerizing κ-carrageenan: chemical hydrolysis and enzymatic degradation. While both can yield oligosaccharides, the enzymatic approach is vastly superior for producing structurally defined products like κ-neocarratetraose disulfate.

  • Chemical Hydrolysis: This method typically employs strong acids (e.g., HCl, H2SO4, TFA) at elevated temperatures to randomly cleave glycosidic linkages[10][11][12]. Causality: The lack of specificity in acid hydrolysis leads to a highly heterogeneous mixture of oligosaccharides with varying degrees of polymerization (DP), including undesirable odd-numbered structures[10][13]. The harsh conditions can also lead to the formation of toxic byproducts and damage to the sulfate moieties, compromising the biological activity of the final product[1][10].

  • Enzymatic Hydrolysis: This is the preferred method due to its high specificity and mild reaction conditions[5][10]. The process utilizes a specific glycoside hydrolase, κ-carrageenase (EC 3.2.1.83) [6][14]. Causality: This enzyme specifically targets and cleaves the β-(1,4)-glycosidic bonds within the κ-carrageenan backbone in an endolytic fashion[1][14]. This targeted action exclusively produces a series of even-numbered oligosaccharides, known as neocarrabiose, neocarratetraose, and neocarrahexaose, making the target molecule, κ-neocarratetraose disulfate, a primary product[3][6][15][16]. This specificity simplifies downstream purification and ensures the structural integrity of the final product.

Table 1: Comparison of Depolymerization Methodologies
FeatureEnzymatic HydrolysisChemical (Acid) Hydrolysis
Specificity High (cleaves specific β-1,4 linkages)[14]Low (random cleavage)[10]
Primary Products Even-numbered oligosaccharides (DP2, DP4, DP6...)[3]Heterogeneous mixture of various DPs[1][13]
Reaction Conditions Mild (Physiological pH, moderate temp.)[5][17]Harsh (Strong acid, high temp.)[11][12]
Byproduct Formation MinimalHigh potential for toxic byproducts (e.g., furfural)[10]
Structural Integrity High (Sulfate groups preserved)Risk of desulfation and structural damage[11]
Process Control HighDifficult to control, risk of over-hydrolysis[8]
Downstream Impact Simplified purificationComplex and challenging purification[5]

The Production and Purification Workflow

Achieving high purity requires a multi-step, systematic approach that begins with controlled enzymatic digestion and proceeds through several stages of chromatographic separation. Each step is designed to remove specific impurities, progressively enriching the target oligosaccharide.

Diagram 1: Overall Production and Purification Workflow

cluster_Source Source Material cluster_Production Oligosaccharide Generation cluster_Purification Multi-Step Purification cluster_Final Final Product KC κ-Carrageenan (from Red Seaweed) Hydrolysis Enzymatic Hydrolysis KC->Hydrolysis Enzyme κ-Carrageenase (EC 3.2.1.83) Enzyme->Hydrolysis Filtration Ultrafiltration Hydrolysis->Filtration Crude Hydrolysate SEC Gel Filtration / SEC Filtration->SEC Enzyme & Polymer-Free AEC Anion Exchange / AEC SEC->AEC DP4 Enriched QC QC & Characterization (ESI-MS, NMR, HPLC) AEC->QC Highly Purified FinalProduct κ-Neocarratetraose Disulfate (>98% Purity) QC->FinalProduct

Caption: High-level workflow for κ-neocarratetraose disulfate production.

Step-by-Step Protocol: Enzymatic Hydrolysis

This protocol details the controlled depolymerization of κ-carrageenan using a recombinant κ-carrageenase.

  • Substrate Preparation: Dissolve high-purity κ-carrageenan in a reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0) to a final concentration of 0.5% (w/v)[3]. Heat the solution gently (e.g., to 40-45°C) to ensure complete dissolution[18]. Cool to the optimal reaction temperature.

  • Enzyme Addition: Add κ-carrageenase (e.g., from Vibrio or Zobellia) to the substrate solution[17][19]. The optimal enzyme concentration and reaction time must be determined empirically but a starting point is 10 U of enzyme per 7.0 mg/mL of substrate[1].

  • Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (typically around 40°C) with gentle agitation[5][17].

  • Monitoring: Monitor the hydrolysis progress over time (e.g., at 2, 6, 12, and 24 hours) using Thin Layer Chromatography (TLC) to observe the breakdown of the high molecular weight polymer and the appearance of oligosaccharide products[3][5].

  • Reaction Termination: Once the desired oligosaccharide profile is achieved (a high concentration of tetrasaccharide), terminate the reaction by heat inactivation (e.g., boiling for 10 minutes). Note: Some enzymes may exhibit thermo-tolerance, requiring validation of inactivation[20].

  • Centrifugation: Centrifuge the reaction mixture to pellet any insoluble material. Collect the supernatant, which is the crude hydrolysate.

Step-by-Step Protocol: Purification Cascade

The crude hydrolysate contains the target tetrasaccharide, other oligosaccharides (disaccharides, hexasaccharides), unreacted polymer, and the enzyme. A sequential chromatographic approach is essential for isolation.

  • Ultrafiltration (Coarse Purification):

    • Pass the crude hydrolysate through an ultrafiltration system with a molecular weight cutoff (MWCO) membrane (e.g., 3-10 kDa).

    • Rationale: This step serves two purposes. The large enzyme and any remaining high molecular weight κ-carrageenan are retained and removed[4][8]. The smaller oligosaccharides, including the target, pass through in the permeate. This significantly cleans the sample before high-resolution chromatography.

  • Gel Filtration / Size Exclusion Chromatography (SEC):

    • Column: Sephadex G-25 or a similar matrix[21][22].

    • Eluent: An aqueous buffer, such as 0.1 M NaCl, is often used[23].

    • Procedure: Load the permeate from the ultrafiltration step onto the equilibrated SEC column. Elute with the mobile phase.

    • Rationale: SEC separates molecules based on their hydrodynamic volume[24]. Larger oligosaccharides (e.g., hexa- and octa-saccharides) will elute first, followed by the target tetrasaccharide, and then the smaller disaccharides. Collect fractions and analyze them (e.g., by TLC or mass spectrometry) to identify those containing the enriched κ-neocarratetraose.

  • Anion Exchange Chromatography (AEC):

    • Column: A strong anion exchange resin, such as a ProPac PA1 column[25].

    • Procedure: Pool the tetrasaccharide-rich fractions from SEC. Adjust the pH if necessary (e.g., to pH 3.0) and load onto the equilibrated AEC column[25]. Elute the bound oligosaccharides using a linear salt gradient (e.g., 0.04 M to 1.3 M NaCl)[25].

    • Rationale: This is the critical fine-purification step. Oligosaccharides are separated based on the number and position of their negatively charged sulfate groups[8][26]. Since κ-neocarratetraose has two sulfate groups, it will bind to the column and elute at a specific salt concentration, separating it from less- or more-sulfated impurities.

  • Desalting and Lyophilization:

    • Pool the pure fractions from the AEC step.

    • Desalt the sample using either dialysis with a low MWCO membrane or another round of SEC with a desalting-grade resin (e.g., Sephadex G-10) using deionized water as the eluent[22][25].

    • Freeze-dry (lyophilize) the desalted solution to obtain the final product as a stable, white powder[4][27].

Diagram 2: Detailed Purification Workflow

cluster_step1 Step 1: Size-Based Separation cluster_step2 Step 2: Oligosaccharide Fractionation cluster_step3 Step 3: Charge-Based Polishing cluster_step4 Step 4: Final Processing Input Crude Hydrolysate (DP2, DP4, DP6, Enzyme, Polymer) UF Ultrafiltration (10 kDa MWCO) Input->UF Waste1 Waste: Enzyme, Polymer UF->Waste1 Retentate SEC Gel Filtration (SEC) (e.g., Sephadex G-25) UF->SEC Permeate (Oligosaccharide Mix) Waste2 Fractions: DP6+, DP2 SEC->Waste2 Early/Late Fractions AEC Anion Exchange (AEC) (Salt Gradient Elution) SEC->AEC Enriched DP4 Fraction Waste3 Fractions: Other Sulfated Impurities AEC->Waste3 Other Eluting Peaks Desalt Desalting & Lyophilization AEC->Desalt Pure DP4 Fraction Output Pure κ-Neocarratetraose Disulfate Desalt->Output

Caption: Multi-step chromatographic purification cascade for high-purity product.

Quality Control and Characterization

Final product validation is a non-negotiable step to ensure identity, purity, and structural integrity.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) can be used to assess the purity of the final product, which should ideally be >98%[28][29].

  • Structural Confirmation: The identity of κ-neocarratetraose disulfate is confirmed using mass spectrometry and nuclear magnetic resonance.

    • Electrospray Ionization Mass Spectrometry (ESI-MS): This technique confirms the molecular weight. For the disodium salt, the expected molecular formula is C24H36Na2O25S2 with a molecular weight of 834.64 g/mol [3][7][30].

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are used to confirm the precise structure, including the sequence of monosaccharides, the glycosidic linkages, and the position of the sulfate groups[7][21].

Table 2: Key Analytical Specifications
ParameterMethodExpected ResultReference
Identity ESI-MSMW ≈ 834.6 Da (as disodium salt)[7][30]
Structure NMR SpectroscopyConforms to κ-neocarratetraose structure[7][21]
Purity HPLC / HPAE-PAD> 98%[28]
Appearance VisualWhite lyophilized powder[27]

Conclusion

The production of high-purity κ-neocarratetraose disulfate is a scientifically rigorous process that hinges on the specificity of enzymatic hydrolysis and the resolving power of a multi-step chromatographic purification cascade. By leveraging κ-carrageenase to generate the target oligosaccharide and employing a sequential purification strategy of ultrafiltration, size exclusion, and anion exchange chromatography, it is possible to obtain a final product with the high purity and structural integrity required for advanced pharmaceutical research and development. The protocols and rationale outlined in this guide provide a robust framework for researchers and scientists to produce this valuable compound.

References

  • Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp. (2025). MDPI.
  • A κ-carrageenan derived oligosaccharide prepared by enzymatic degradation containing anti-tumor activity | Request PDF.
  • Oligosaccharides Derived from Red Seaweed: Production, Properties, and Potential Health and Cosmetic Applic
  • Whole genome sequencing of a novel carrageenan-degrading bacterium Photobacterium rosenbergii and oligosaccharide prepar
  • Truncation of κ‑carrageenase for higher κ‑carrageenan oligosaccharides yield with improved enzymatic characteristics. (2019). ScienceDirect.
  • THE ANTIOXIDANT ACTIVITIES OF ACID HYDROLYSIS OF κ-Carrageenan. (2022). Rasayan Journal of Chemistry.
  • A κ-carrageenan derived oligosaccharide prepared... (2003). Journal of Applied Phycology.
  • 3.2.1.83 kappa-carrageenase. ENZYME.
  • A single step method for purification of sulf
  • The process of extracting carrageenan oligosaccharides from carrageenan extraction powder. (2024). Medium.
  • Acid hydrolysis of kappa-carrageenan as a way of gaining new substances for freezing process modification and protection from excessive recrystallisation of ice. (2015).
  • κ-carrageenase.
  • Kappa-Carrageenase. Wikipedia.
  • Acid hydrolysis of kappa-carrageenan as a way of gaining new substances for freezing process modification and protection
  • Strong anion-exchange chromatography of HS oligosaccharides.
  • Production of carra-oligosaccharides via partial acid hydrolysis of kappa-carrageenan.
  • Purification and Characterization of a New κ-Carrageenase from the Marine Bacterium Vibrio sp. NJ-2. (2016). Journal of Microbiology and Biotechnology.
  • Ion-exchange purification and structural characterization of five sulfated fucoidans from brown algae. (2021). Oxford Academic.
  • Towards the Synthesis of Carrageenan Oligosaccharides. (2012). DTU Orbit.
  • Degradation of κ-carrageenan by hydrolysis with commercial α-amylase. (2012). PubMed.
  • Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. (2025).
  • Degradation of κ-carrageenan by hydrolysis with commercial α-amylase. (2012).
  • Production of a thermo-tolerant κ-carrageenase via a food-grade host and anti-oxidant activity of its enzymatic hydrolys
  • Oligosaccharide Analysis: High-Performance Anion-Exchange Chrom
  • Neocarratetraose-41, 43-di-O-sulf
  • Purification and Characterisation of κ-Carrageenan Oligosaccharides Prepared by κ-Carrageenase from Thalassospira sp. Fjfst-332. (2018). PubMed.
  • On resin synthesis of sulfated oligosaccharides. (2022). Chemical Science.
  • A rapid method for the separation and analysis of carrageenan oligosaccharides released by iota- and kappa-carrageenase. (2025).
  • Carrageenan Oligosaccharide Group. BZ Oligo.
  • Guide to Gel Filtration or Size Exclusion Chromatography.
  • Gel-Filtration Chrom
  • κ-Carrageenase from Zobellia galactanivorans, Recombinant(EC 3.2.1.83).
  • Functional characterization of GH16 κ-carrageenase OUC-FaKC16A
  • Kappa Carrageenan Supplier.
  • Separation of keratan-sulfate-derived disaccharides by high-performance liquid chromatography and postcolumn derivatization with 2-cyanoacetamide and fluorimetric detection. (2005). PubMed.
  • Identification and Characterization of a New Thermophilic κ-Carrageenan Sulf
  • Purification and characterization of a new kappa-carrageenase from a marine Cytophaga-like bacterium. (1991). PubMed.
  • Kappa-Carrageenan | CAS No- 11114-20-8. Simson Pharma Limited.
  • Analytical method for determination of disaccharides derived from keratan sulfates in human serum and plasma by high-performance liquid chromatography/turbo-ionspray ionization tandem mass spectrometry. (2007). PubMed.
  • HPLC analysis of degradation mode of OUC-FaKC16Q toward (A) κ-carrageenan, C κ-neocarraoctaose (Nκ8), D κ-carratriose (κ3), and κ-carrapentaose (κ5).

Sources

Biological Activity of Sulfated Oligosaccharides from Seaweed: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Marine sulfated polysaccharides—specifically fucoidans, carrageenans, and ulvans—possess potent pharmacological profiles.[1][2][3][4][5][6] However, their high molecular weight (HMW) and structural heterogeneity often limit bioavailability and reproducibility, hindering clinical translation. This guide focuses on sulfated oligosaccharides (SOs) : low molecular weight (LMW) derivatives (<10 kDa) that retain or enhance biological activity while offering superior solubility and pharmacokinetic profiles.

We examine the critical structure-activity relationships (SAR) governing their antiviral, anticancer, and immunomodulatory effects. We also provide a validated enzymatic production workflow and map the molecular signaling pathways modulated by these compounds.

Structural Diversity & Precision Depolymerization

The biological efficacy of seaweed oligosaccharides is dictated by the parent polysaccharide's source and the precision of the depolymerization method.

Comparative Structural Classes
Source (Algae Class)Parent PolymerPrimary MonosaccharidesKey Sulfation MotifsTarget Oligosaccharide MW
Brown (Phaeophyceae)FucoidanL-FucoseC2, C4 (rarely C3); 2,3-di-O-sulfated1–5 kDa
Red (Rhodophyceae)CarrageenanD-Galactose, 3,6-anhydro-galactoseC2, C4, C6;

,

,

types
0.5–3 kDa
Green (Chlorophyceae)UlvanL-Rhamnose, D-Glucuronic acid, L-Iduronic acidC3 of Rhamnose1–6 kDa
The Shift to Enzymatic Depolymerization

Chemical hydrolysis (acid-based) often desulfates the backbone, destroying bioactivity. Enzymatic hydrolysis is the gold standard for generating bioactive oligosaccharides with preserved sulfation patterns.

  • Fucoidanases (EC 3.2.1.212): Cleave

    
     linkages, preserving critical C2-sulfation.
    
  • Ulvan Lyases (EC 4.2.2.25): Operate via a

    
    -elimination mechanism, generating a 
    
    
    
    4,5-unsaturated uronic acid at the non-reducing end (a useful chromophore for quantification).

Structure-Activity Relationships (SAR)

The "Sulfate Code"—the density and position of sulfate groups—is the primary determinant of biological interaction.

Anticoagulant Activity

Unlike heparin, which relies on a specific pentasaccharide sequence, seaweed SOs act via charge density and steric mimicry.

  • Mechanism: Potentiation of Antithrombin III (ATIII) and Heparin Cofactor II (HCII).

  • Critical SAR:

    • Fucoidan: 2,3-di-O-sulfated fucose residues are essential. 2-O-sulfation alone is less effective; 4-O-sulfation has minimal effect.

    • MW Dependence: Activity drops significantly below 3 kDa, suggesting a minimum chain length is required to bridge the Thrombin-ATIII complex.

Antiviral Activity (SARS-CoV-2, Influenza, HSV)

SOs act primarily as entry inhibitors .

  • Mechanism: They mimic cell surface heparan sulfate proteoglycans (HSPGs), acting as decoy receptors for viral envelope proteins (e.g., Spike protein RBD, Hemagglutinin).

  • Critical SAR:

    • Charge Density: Higher degree of sulfation (DS > 1.5) correlates linearly with IC50 reduction.

    • Backbone: Galactan sulfates (Red Algae) often show superior anti-HSV activity due to structural similarity to host cell receptors.

Mechanistic Deep Dive: Signaling Pathways

Anticancer & Immunomodulation Pathways

Sulfated oligosaccharides induce apoptosis in cancer cells and activate immune responses in macrophages via distinct pathways.

Key Mechanisms:

  • PI3K/Akt Inhibition: Downregulation leads to reduced survival signals in tumor cells.

  • Caspase Activation: Induction of intrinsic/extrinsic apoptotic pathways.

  • NF-κB Modulation: In macrophages, SOs bind TLR4, triggering NF-κB translocation and cytokine release (TNF-α, IL-6).

Visualization: Dual-Action Signaling Pathway

The following diagram illustrates the simultaneous induction of apoptosis in tumor cells and activation of macrophages by Sulfated Oligosaccharides (SOs).

SO_Signaling_Pathway cluster_TumorCell Tumor Cell (Apoptosis Induction) cluster_Macrophage Macrophage (Immune Activation) SO Sulfated Oligosaccharide (Ligand) RTK Receptor Tyrosine Kinase SO->RTK Blocks Ligand Binding Akt Akt (Phosphorylated) SO->Akt Inhibits TLR4 TLR4 Receptor SO->TLR4 Binds PI3K PI3K RTK->PI3K PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Caspase9 Caspase-9 Akt->Caspase9 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB (Translocation) IKK->NFkB Cytokines TNF-α, IL-6, NO NFkB->Cytokines Transcription

Figure 1: Dual mechanism of action: SOs inhibit the PI3K/Akt survival pathway in tumor cells while simultaneously stimulating TLR4/NF-κB immunity in macrophages.

Experimental Workflow: Enzymatic Production & Purification

To ensure reproducibility, this protocol uses a "Self-Validating" approach where each step includes a quality control (QC) checkpoint.

Protocol: Fucoidan Oligosaccharide Production

Objective: Produce defined oligosaccharides (1–5 kDa) from Fucus vesiculosus fucoidan.

Reagents:

  • Crude Fucoidan (Sigma or extracted).

  • Recombinant Fucoidanase (e.g., Fhf1 or Fhf2).

  • Buffer: 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM CaCl₂.

Workflow Steps:

  • Substrate Preparation: Dissolve fucoidan (10 mg/mL) in buffer. Filter (0.45 µm) to remove insolubles.

  • Enzymatic Digestion: Add Fucoidanase (1 U per 100 mg substrate). Incubate at 37°C for 24 hours.

    • Expert Note: Calcium is often a required cofactor for marine glycosyl hydrolases to stabilize the active site.

  • Reaction Termination: Heat inactivation at 80°C for 10 mins. Centrifuge (10,000 x g) to remove denatured protein.

  • Fractionation (The Critical Step):

    • Step A: Ultrafiltration (MWCO 10 kDa). Collect Permeate (contains <10 kDa).

    • Step B: Ultrafiltration (MWCO 1 kDa). Collect Retentate (contains 1–10 kDa). Discard permeate (salts/monomers).

  • Validation (QC):

    • PAGE Analysis: Carbohydrate-PAGE (C-PAGE) stained with Alcian Blue/Silver.

    • Mass Spec: ESI-MS to verify DP (Degree of Polymerization) and sulfation pattern.

Visualization: Production Workflow

The following diagram outlines the enzymatic production and purification logic.

Production_Workflow Raw Raw Fucoidan (>100 kDa) Reactor Hydrolysis 37°C, 24h, pH 7.4 Raw->Reactor Enzyme Fucoidanase (Endo-acting) Enzyme->Reactor Stop Heat Stop 80°C, 10 min Reactor->Stop UF1 Ultrafiltration 10 kDa MWCO Stop->UF1 UF2 Ultrafiltration 1 kDa MWCO UF1->UF2 Permeate (<10 kDa) Waste1 UF1->Waste1 >10 kDa Waste2 UF2->Waste2 <1 kDa Final Purified Oligos (1-10 kDa) UF2->Final Retentate QC QC: C-PAGE / MS (Validation) Final->QC

Figure 2: Step-by-step enzymatic production workflow with molecular weight cut-off (MWCO) filtration logic for isolating specific oligosaccharide fractions.

Translational Challenges & Future Outlook

While promising, the transition from bench to bedside faces hurdles:

  • Standardization: Unlike synthetic drugs, marine extracts vary by harvest season and species. Solution: Adopt the "Oligosaccharide Library" approach—producing chemically defined enzymatic digests rather than random hydrolysates.

  • Oral Bioavailability: Although better than polysaccharides, charged oligosaccharides still face intestinal barrier issues. Solution: Formulation with permeation enhancers or nanocarriers (e.g., chitosan nanoparticles).

  • Regulatory Status: Most are currently regulated as nutraceuticals. Elevating them to API (Active Pharmaceutical Ingredient) status requires rigorous SAR definition (as detailed in Section 3).

References

  • Chemical Structures and Bioactivities of Sulfated Polysaccharides from Marine Algae. Marine Drugs, 2011.[7]

  • Sulfated Seaweed Polysaccharides as Multifunctional Materials in Drug Delivery Applications. Marine Drugs, 2014.

  • The Endo-α(1,[8]4) Specific Fucoidanase Fhf2 From Formosa haliotis Releases Highly Sulfated Fucoidan Oligosaccharides. Frontiers in Microbiology, 2022.

  • Recent advances of edible marine algae-derived sulfated polysaccharides in antiviral treatments. Frontiers in Microbiology, 2023.

  • Molecular Mechanism of Anti-Inflammatory Activities of a Novel Sulfated Galactofucan from Saccharina japonica. Marine Drugs, 2021.

  • Sustainable Production of Ulva Oligosaccharides via Enzymatic Hydrolysis: A Review on Ulvan Lyase. Marine Drugs, 2024.

  • Marine Sulfated Polysaccharides: Preventive and Therapeutic Effects on Metabolic Syndrome. Marine Drugs, 2021.

Sources

A Technical Guide to Neocarratetraose 4(1),4(3)-disulfate disodium salt: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Neocarratetraose 4(1),4(3)-disulfate disodium salt, a sulfated oligosaccharide of significant interest to researchers in glycobiology and drug development. While a specific CAS number for this precise sulfation pattern is not consistently cited across all commercial suppliers, this guide furnishes the widely recognized CAS number 108347-92-8 [1][2][3]. This document navigates the complexities of its synthesis, purification, and structural characterization. Furthermore, it delves into the potential biological activities and applications of this and structurally related compounds, offering a comprehensive resource for scientists working with sulfated carbohydrates.

Introduction: The Significance of Sulfated Oligosaccharides

Sulfated polysaccharides and their oligosaccharide derivatives, particularly those derived from marine algae, are a class of molecules with diverse and potent biological activities[4][5]. Their functions are intimately linked to their specific sulfation patterns, which mediate interactions with a wide array of proteins, including enzymes, growth factors, and cell surface receptors. This has led to their investigation for a variety of therapeutic applications, including anticoagulant, antiviral, anti-inflammatory, and anticancer activities[6][7][8]. Neocarratetraose 4(1),4(3)-disulfate, a derivative of carrageenan, represents a defined oligosaccharide structure that allows for the precise study of structure-activity relationships, a task often complicated by the heterogeneity of native polysaccharides[9].

Compound Identification and Properties

CAS Number and Chemical Structure

The CAS number for Neocarratetraose 4(1),4(3)-disulfate disodium salt is 108347-92-8 [1][2][3].

  • Molecular Formula: C24H36Na2O25S2[2]

  • Molecular Weight: 834.64 g/mol [2]

  • Structure: A tetrasaccharide derived from kappa-carrageenan[2].

Physicochemical Properties
PropertyValueSource
CAS Number 108347-92-8[1][2][3]
Molecular Formula C24H36Na2O25S2[2]
Molecular Weight 834.64 g/mol [2]
Appearance White to off-white powderGeneric
Solubility Soluble in waterGeneric
Storage Temperature -20 °C[3]

Synthesis and Purification of Sulfated Oligosaccharides

The generation of structurally defined sulfated oligosaccharides like neocarratetraose 4(1),4(3)-disulfate is a significant synthetic challenge[10]. Both chemical and enzymatic methods are employed to achieve the desired structures.

Synthesis Strategies
3.1.1. Chemical Synthesis

The chemical synthesis of sulfated oligosaccharides is a complex, multi-step process that offers precise control over the final structure[9][11]. A general workflow involves:

  • Automated Glycan Assembly (AGA): The oligosaccharide backbone is constructed on a solid support[10].

  • Regioselective Sulfation: Specific hydroxyl groups are sulfated using reagents like sulfur trioxide amine complexes (e.g., SO3·py)[10].

  • Deprotection and Cleavage: Protecting groups are removed, and the oligosaccharide is cleaved from the solid support[10].

  • Purification: The final product is purified to remove impurities and byproducts.

3.1.2. Enzymatic and Hydrolytic Methods

An alternative to chemical synthesis is the controlled degradation of native polysaccharides, such as carrageenan, using specific enzymes (carrageenases) or mild acid hydrolysis[12][13].

  • Enzymatic Digestion: Carrageenases can cleave the polysaccharide backbone in a specific manner, generating a mixture of oligosaccharides of varying lengths[13][14].

  • Mild Acid Hydrolysis: Treatment with dilute acids can also break down the polysaccharide into smaller fragments[12].

Following degradation, the resulting mixture of oligosaccharides must be fractionated and purified to isolate the desired neocarratetraose 4(1),4(3)-disulfate.

Purification Methodologies

The purification of sulfated oligosaccharides from complex mixtures is a critical step in obtaining a homogenous product for research.

3.2.1. Chromatographic Techniques

A combination of chromatographic methods is typically employed for the purification of sulfated oligosaccharides:

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge. Given the negative charge of the sulfate groups, IEX is a powerful tool for purifying sulfated oligosaccharides[15][16]. Strong anion exchange chromatography is particularly effective[17].

  • Gel Filtration Chromatography (Size-Exclusion Chromatography): This method separates molecules based on their size, allowing for the fractionation of oligosaccharides of different lengths[18].

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase and normal-phase HPLC can be used for high-resolution separation of oligosaccharide isomers[19].

3.2.2. Workflow for Purification

Caption: A generalized workflow for the purification of sulfated oligosaccharides.

Structural Characterization

Confirming the precise structure of neocarratetraose 4(1),4(3)-disulfate requires a combination of advanced analytical techniques.

Spectroscopic and Spectrometric Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are indispensable for determining the monosaccharide composition, anomeric configurations, glycosidic linkages, and the positions of sulfate groups[20][21][22].

  • Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to determine the molecular weight and can provide fragmentation data to elucidate the sequence and sulfation pattern[23][24]. Tandem MS (MS/MS) is particularly informative for structural analysis[24].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of sulfate groups (typically with absorbance bands around 820-850 cm⁻¹ and 1240-1260 cm⁻¹)[12].

Analytical Workflow

Analytical_Workflow cluster_0 Sample cluster_1 Primary Analysis cluster_2 Detailed Structural Elucidation cluster_3 Confirmed Structure Sample Purified Oligosaccharide MS Mass Spectrometry (ESI/MALDI) Sample->MS Molecular Weight FTIR FTIR Spectroscopy Sample->FTIR Functional Groups NMR 1D and 2D NMR MS->NMR Compositional Information Structure Confirmed Structure NMR->Structure Detailed Structure

Caption: A typical analytical workflow for the structural characterization of sulfated oligosaccharides.

Biological Activities and Applications in Drug Development

Sulfated oligosaccharides, including those derived from carrageenan, exhibit a wide range of biological activities that are of interest to drug development professionals[6][25][26]. The specific sulfation pattern is crucial for these activities[27].

Potential Therapeutic Areas
  • Anticoagulant and Antithrombotic Activity: Many sulfated polysaccharides and their derivatives exhibit heparin-like anticoagulant properties[4][8]. The density and position of sulfate groups are critical for this activity.

  • Antiviral Activity: Sulfated oligosaccharides can interfere with the attachment of viruses to host cells, a mechanism that has been explored for a variety of viruses[8][14].

  • Anti-inflammatory Effects: These compounds can modulate inflammatory processes, offering potential for the treatment of inflammatory diseases[7].

  • Antitumor and Immunomodulatory Activity: Some sulfated oligosaccharides have been shown to have direct cytotoxic effects on tumor cells or to modulate the immune response against cancer[8][28].

  • Antioxidant Properties: Sulfated polysaccharides and oligosaccharides can act as free-radical scavengers, which may be beneficial in conditions associated with oxidative stress[26][27].

Signaling Pathway Interactions

The biological effects of sulfated oligosaccharides are often mediated through their interaction with specific proteins in signaling pathways. For example, they can bind to growth factors and their receptors, modulating downstream signaling cascades involved in cell proliferation, differentiation, and survival.

Signaling_Pathway_Interaction cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Oligosaccharide Sulfated Oligosaccharide GrowthFactor Growth Factor Oligosaccharide->GrowthFactor Binds to Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Activates SignalingCascade Signaling Cascade Receptor->SignalingCascade Initiates CellularResponse Cellular Response SignalingCascade->CellularResponse Leads to

Caption: A simplified diagram illustrating the interaction of a sulfated oligosaccharide with a growth factor signaling pathway.

Conclusion

Neocarratetraose 4(1),4(3)-disulfate disodium salt is a valuable tool for researchers investigating the biological roles of sulfated carbohydrates. Its well-defined structure allows for precise structure-activity relationship studies, which are crucial for the development of new therapeutics. This guide has provided a comprehensive overview of the synthesis, purification, characterization, and potential applications of this and related compounds, serving as a foundational resource for scientists in the field.

References

  • Rocha, H. A. O., Moraes, F. A., Trindade, E. S., Franco, C. R. C., Torquato, R. J. S., Veiga, S. S., & Leite, E. L. (2005). Structural and anticoagulant properties of a sulfated galactan from the red seaweed, Halymenia floresia. Planta Medica, 71(4), 379-381.
  • Garenaux, E., Yu, S. Y., Florea, D., Strecker, G., Khoo, K. H., & Guérardel, Y. (2008). A single step method for purification of sulfated oligosaccharides.
  • Briones, A. V., & Sato, T. (2012). Structural Studies on ι-Carrageenan Derived Oligosaccharides and Its Application. Advances in Chemical Engineering and Science, 2(3), 333-338.
  • Pang, Y., Liu, X., Li, X., Wang, K., & Liu, C. (2014). Overview on Biological Activities and Molecular Characteristics of Sulfated Polysaccharides from Marine Green Algae in Recent Years. Marine Drugs, 12(9), 4984-5020.
  • Pomin, V. H., & Mourão, P. A. (2005). Positional isomers of sulfated oligosaccharides obtained from agarans and carrageenans: preparation and capillary electrophoresis separation.
  • Wijesekara, I., Pangestuti, R., & Kim, S. K. (2011). Biological activities and potential health benefits of sulfated polysaccharides derived from marine algae.
  • Magalhães, K. D., Costa, L. S., Fidelis, G. P., Oliveira, R. M., Nobre, L. T. D. B., Dantas-Santos, N., ... & Rocha, H. A. O. (2011). Biological activities of the sulfated polysaccharide from the vascular plant Halodule wrightii. Brazilian Journal of Pharmacognosy, 21(6), 949-957.
  • Wang, J., Zhang, Q., Zhang, Z., & Li, Z. (2018). Structural Features of Sulfated Glucuronomannan Oligosaccharides and Their Antioxidant Activity. Marine Drugs, 16(8), 287.
  • Genicot, S., & Helbert, W. (2018). Towards the Synthesis of Carrageenan Oligosaccharides. DTU Chemical Engineering.
  • Kopplin, R., Bou-Sleiman, S. E., Entz, R., & Groth, G. (2021). Ion-exchange purification and structural characterization of five sulfated fucoidans from brown algae. Glycobiology, 31(4), 439-450.
  • Zaia, J. (2004). Mass spectrometry of sulfated carbohydrates. Mass Spectrometry Reviews, 23(3), 161-227.
  • Sun, C., Wang, S., Liu, S., Liu, R., Wang, F., & Liu, W. (2021). Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp. Marine Drugs, 19(2), 104.
  • Wang, W., Zhao, Y., Liu, Y., Zhang, J., & Wang, J. (2020). Purification and Structural Analyses of Sulfated Polysaccharides from Low-Value Sea Cucumber Stichopus naso and Anticoagulant Activities of Its Oligosaccharides. Marine Drugs, 18(6), 320.
  • Ulaganathan, K., & Li, S. M. (2017). Synthesis of Marine Polysaccharides/Oligosaccharides and Their Derivatives. In Comprehensive Glycoscience (pp. 209-231). Elsevier.
  • Cheong, K. L., Qiu, H. M., & Wu, D. T. (2018). The purification of neoagaro-oligosaccharides by Sephadex LH-20 chromatography. Journal of the Serbian Chemical Society, 83(10), 1145-1153.
  • Le Mai Hoang, K., Hevey, R., & Seeberger, P. H. (2020). On resin synthesis of sulfated oligosaccharides. Chemical Science, 11(8), 2216-2220.
  • Hopwood, J. J., & Elliott, H. (2006). Characterization of sulfated oligosaccharides in mucopolysaccharidosis type IIIA by electrospray ionization mass spectrometry. Glycobiology, 16(7), 643-652.
  • Li, S., Cui, Y., & Zhang, G. (2023).
  • Guerrini, M., Agulles, T., Bisio, A., Hricovini, M., & Torri, G. (2002). Characterization of oligosaccharides from the chondroitin sulfates: 1H-NMR and 13C-NMR studies of reduced disaccharides and tetrasaccharides.
  • Astech Ireland Ltd. (n.d.). Neocarratetraose 41, 43-disulfate disodi, um salt, 25 mg, glass. Retrieved from [Link]

  • Harvey, D. J. (2006). Structural determination of N-linked glycans by matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry. Proteomics, 6(14), 3946-3968.
  • Lomartire, S., & Gonçalves, A. M. (2022). From Ocean to Medicine: Harnessing Seaweed's Potential for Drug Development. Marine Drugs, 20(1), 53.
  • Calvo, G. H., Cosenza, V. A., Sáenz, D. A., & Navarro, D. A. (2019).
  • Prado-Audelo, M. L. D., Garcia-López, J. C., & Leyva-Gómez, G. (2018). Disaccharides obtained from carrageenans as potential antitumor agents. Scientific Reports, 8(1), 1-11.
  • de Jesus Raposo, M. F., de Morais, A. M. M. B., & de Morais, R. M. S. C. (2020).
  • Zia, K. M., Tabasum, S., Nasif, O., Sultan, N., Aslam, N., & Noreen, A. (2017). Carrageenans: A wonderful ingredient for drug delivery and tissue engineering.

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A Technical Guide to the Function of Neocarratetraose in Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Neocarratetraose, an oligosaccharide derived from κ-carrageenan, and its emerging role as a modulator of critical cell signaling pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research to elucidate the mechanisms by which Neocarratetraose exerts its biological effects, with a particular focus on its immunomodulatory and anti-inflammatory properties. We will delve into the specific signaling cascades it influences, provide detailed experimental protocols for investigation, and discuss the therapeutic potential of this unique carbohydrate.

Introduction to Neocarratetraose: Structure and Origin

Neocarratetraose is a sulfated oligosaccharide that is a fundamental repeating unit of kappa-carrageenan, a polysaccharide extracted from red seaweeds. Its structure is composed of alternating units of D-galactose and 3,6-anhydro-D-galactose. The precise structure and sulfation pattern of Neocarratetraose are critical to its biological activity. Unlike its parent polymer, carrageenan, which is known to induce inflammation in some contexts, Neocarratetraose has demonstrated significant anti-inflammatory and immunomodulatory effects. This has led to growing interest in its potential as a therapeutic agent.

The Core Function of Neocarratetraose in Cell Signaling: An Overview

The primary mechanism by which Neocarratetraose is understood to influence cell behavior is through its interaction with cell surface receptors, leading to the modulation of intracellular signaling cascades. A significant body of research points to its role as an antagonist of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor involved in the innate immune response, and its activation by lipopolysaccharide (LPS) triggers a pro-inflammatory cascade. Neocarratetraose has been shown to competitively inhibit LPS-induced TLR4 activation, thereby dampening the downstream inflammatory response.

Beyond TLR4, Neocarratetraose is also implicated in the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cellular processes including proliferation, differentiation, and apoptosis. By influencing these fundamental pathways, Neocarratetraose can exert a wide range of effects on cellular function.

Key Signaling Pathways Modulated by Neocarratetraose

The Toll-like Receptor 4 (TLR4) Signaling Pathway

The TLR4 signaling pathway is a cornerstone of the innate immune system. Its activation by LPS leads to the recruitment of adaptor proteins, such as MyD88 and TRIF, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Neocarratetraose has been demonstrated to interfere with this process. It is hypothesized to bind to the MD-2 co-receptor of TLR4, the same site that LPS binds to, thereby acting as a competitive inhibitor. This prevents the conformational changes in TLR4 necessary for downstream signaling, leading to a reduction in NF-κB activation and a subsequent decrease in pro-inflammatory cytokine production.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Activates Neocarratetraose Neocarratetraose Neocarratetraose->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Upregulates Transcription

Figure 1: Neocarratetraose inhibits the TLR4 signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is another crucial signaling cascade that is often activated downstream of TLR4. It consists of a series of protein kinases that phosphorylate and activate one another, including ERK, JNK, and p38 MAPK. Activation of these MAPKs leads to the activation of various transcription factors, including AP-1, which also plays a role in the expression of inflammatory mediators.

Studies have shown that Neocarratetraose can suppress the phosphorylation of p38 MAPK and JNK in response to inflammatory stimuli. This suggests that Neocarratetraose's anti-inflammatory effects are not solely due to the inhibition of NF-κB but also involve the modulation of the MAPK pathway.

Experimental Methodologies for Studying Neocarratetraose Function

To rigorously investigate the effects of Neocarratetraose on cell signaling, a multi-faceted experimental approach is required. The following protocols provide a framework for assessing its impact on the TLR4 and MAPK pathways.

Experimental Workflow Overview

Experimental_Workflow start Start: Cell Culture (e.g., Macrophages) treatment Treatment Groups: 1. Control 2. LPS 3. Neocarratetraose 4. LPS + Neocarratetraose start->treatment incubation Incubation (Time-course experiment) treatment->incubation cytokine_analysis Cytokine Analysis (ELISA) incubation->cytokine_analysis protein_extraction Protein Extraction incubation->protein_extraction data_analysis Data Analysis and Interpretation cytokine_analysis->data_analysis western_blot Western Blot Analysis (p-p38, p-JNK, NF-κB) protein_extraction->western_blot western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 2: A typical experimental workflow to study Neocarratetraose.

Detailed Protocol: Assessing Cytokine Production by ELISA

Objective: To quantify the effect of Neocarratetraose on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to LPS stimulation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Neocarratetraose

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium and replace it with fresh medium.

    • Pre-treat the cells with varying concentrations of Neocarratetraose (e.g., 10, 50, 100 µg/mL) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with Neocarratetraose alone).

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve.

Detailed Protocol: Western Blot Analysis of MAPK and NF-κB Activation

Objective: To determine the effect of Neocarratetraose on the phosphorylation of p38 MAPK and JNK, and the nuclear translocation of NF-κB.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • LPS

  • Neocarratetraose

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-NF-κB p65, anti-Lamin B1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat the cells as described in the ELISA protocol, but for a shorter duration (e.g., 30-60 minutes) to capture the peak of protein phosphorylation. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels. For NF-κB, compare the levels in

Methodological & Application

Protocol for using Neocarratetraose 4(1),4(3)-disulfate in vitro.

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for Viral Entry Inhibition and Biophysical Interaction Studies[1][2]

Abstract & Core Directive

Neocarratetraose 4(1),4(3)-disulfate (NCT-DS) is a sulfated tetrasaccharide derived from the enzymatic depolymerization of


-carrageenan. Unlike high-molecular-weight carrageenans, which act as non-specific electrostatic inhibitors, NCT-DS offers a defined molecular weight scaffold for studying structure-activity relationships (SAR) in viral attachment inhibition.

This guide provides a standardized protocol for utilizing NCT-DS in vitro. It moves beyond generic handling to focus on its primary high-value application: acting as a soluble decoy for heparan sulfate proteoglycans (HSPGs) to block viral entry. We also include a biophysical characterization workflow using Surface Plasmon Resonance (SPR) to validate binding affinity.

Product Profile & Mechanism of Action

Chemical Identity:

  • Common Name:

    
    -Neocarratetraose 4(1),4(3)-disulfate
    
  • CAS Number: 108347-92-8 (Sodium salt)[1][2]

  • Molecular Formula:

    
     (Anionic form)
    
  • Molecular Weight: ~834.64 Da (Sodium salt)[1]

  • Structure:

    
    -D-AnGal-(1
    
    
    
    3)-
    
    
    -D-Gal4S-(1
    
    
    4)-
    
    
    -D-AnGal-(1
    
    
    3)-D-Gal4S
    • Note: The "Neo" designation indicates the oligosaccharide was produced via

      
      -carrageenase cleavage (
      
      
      
      -1,4 linkage hydrolysis), leaving the 3,6-anhydrogalactose at the non-reducing end.

Mechanism of Action (The "Decoy" Effect): Many enveloped viruses (HSV, HPV, SARS-CoV-2, Influenza) utilize cell-surface Heparan Sulfate Proteoglycans (HSPGs) as initial attachment factors. The sulfated galactose residues of NCT-DS mimic the anionic charge clusters of heparan sulfate. By binding to the viral attachment proteins (e.g., Glycoprotein gB/gC, Spike RBD), NCT-DS competitively inhibits the virus from docking to the host cell surface.

G Virus Viral Particle (Positively Charged Surface) Cell Host Cell Surface (HSPG Receptors) Virus->Cell Natural Infection (Electrostatic Binding) Complex Virus-NCT Complex (Neutralized) Virus->Complex Sequestration NCT Neocarratetraose (Soluble Decoy) NCT->Virus High Affinity Binding (Competitive Inhibition) Complex->Cell Entry Blocked

Figure 1: Mechanism of Action. NCT-DS acts as a soluble mimetic of host cell surface sulfates, sequestering viral particles before they can engage cellular receptors.

Storage, Handling, and Reconstitution

Trustworthiness requires stability. Sulfated oligosaccharides are hygroscopic and susceptible to hydrolysis if mishandled.

ParameterSpecificationExpert Rationale
Storage (Powder) -20°C, DesiccatedPrevents hydrolysis of sulfate esters and glycosidic bonds.
Solubility Water, PBS (>50 mg/mL)Highly soluble due to ionic sulfate groups.
pH Stability pH 6.0 – 8.0Avoid acidic conditions (< pH 4.0) which cause desulfation and depolymerization (acid hydrolysis).
Sterilization 0.22

m Filtration
Do not autoclave. Heat + pressure will degrade the sulfated sugar structure.

Reconstitution Protocol:

  • Equilibrate the vial to room temperature before opening to prevent condensation.

  • Dissolve in nuclease-free, sterile water or PBS (pH 7.4) to a stock concentration of 10 mM (~8.3 mg/mL).

  • Vortex gently for 30 seconds. Ensure no translucent gelatinous particles remain (common with carrageenan derivatives).

  • Aliquot into low-bind microcentrifuge tubes (avoid polystyrene interactions) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Protocol A: Viral Attachment Inhibition Assay (In Vitro)

This protocol quantifies the ability of NCT-DS to block viral entry using a pseudotyped virus or reporter-virus system (e.g., GFP-tagged).

Materials:

  • Target Cells (e.g., Vero E6, HeLa, or HEK293T depending on virus).

  • Reporter Virus (GFP/Luciferase).

  • NCT-DS Stock (10 mM).

  • Positive Control: Heparin (unfractionated) or high-MW

    
    -carrageenan.
    
  • Assay Buffer: DMEM + 2% FBS (Low serum is critical to prevent non-specific protein binding from masking the effect).

Experimental Workflow:

  • Cell Seeding:

    • Seed cells in 96-well plates (10,000 cells/well) 24 hours prior to infection. Confluence should be ~80-90%.

  • Compound Preparation (The Pre-Incubation Step):

    • Prepare serial dilutions of NCT-DS in Assay Buffer.

    • Range: 0.1

      
      g/mL to 1000 
      
      
      
      g/mL (Logarithmic scale).
    • Critical Step: Mix the virus inoculum (MOI 0.1 - 0.5) with the diluted NCT-DS before adding to cells.

    • Incubate Virus + NCT-DS mixture at 37°C for 1 hour . This allows the oligosaccharide to saturate the viral attachment proteins.

  • Infection:

    • Remove culture media from cells.

    • Add 100

      
      L of the Virus-NCT complex to the cells.
      
    • Attachment Phase: Incubate at 4°C for 1 hour .

      • Why 4°C? This allows viral binding but prevents internalization (fusion/endocytosis). This isolates the attachment mechanism.

  • Wash & Shift:

    • Wash cells 2x with cold PBS to remove unbound virus.

    • Add fresh, warm media (DMEM + 10% FBS) and shift to 37°C to allow entry of any bound virus.

  • Readout (24-48 hours post-infection):

    • GFP: Flow cytometry or high-content imaging.

    • Luciferase: Lyse cells and add substrate.

    • Data Analysis: Plot % Infection vs. Log[NCT-DS]. Calculate

      
      .
      

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cell Assay Step1 Dilute NCT-DS (0.1 - 1000 µg/mL) Step2 Mix with Virus (Pre-incubation 1h @ 37°C) Step1->Step2 Step3 Add Complex to Cells (1h @ 4°C - Attachment Only) Step2->Step3 Step4 Wash with Cold PBS (Remove Unbound Virus) Step3->Step4 Step5 Shift to 37°C (Allow Entry) Step4->Step5 Result Calculate IC50 Step5->Result Quantify (GFP/Luc)

Figure 2: Viral Attachment Inhibition Workflow. The 4°C incubation step is critical for distinguishing attachment inhibition from post-entry effects.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

To prove direct interaction between NCT-DS and a viral protein (e.g., SARS-CoV-2 Spike RBD or HPV L1).

Rationale: Unlike ELISA, SPR provides real-time kinetics (


, 

) rather than just endpoint affinity.
  • Sensor Chip Selection:

    • Use a Streptavidin (SA) Chip if the viral protein is biotinylated (Recommended).

    • Alternatively, use a CM5 Chip (Carboxymethylated dextran) to amine-couple the viral protein.

    • Note: Do NOT immobilize NCT-DS directly unless you have a biotinylated derivative. It is better to immobilize the protein (Ligand) and flow the NCT-DS (Analyte) over it.

  • Running Buffer:

    • HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20).

    • Expert Tip: Ensure the buffer pH matches the physiological entry environment (usually pH 7.4).

  • Cycle Conditions:

    • Ligand Density: Immobilize viral protein to ~1000-2000 RU.

    • Analyte (NCT-DS): Prepare 5-point dilution series (e.g., 0, 6.25, 12.5, 25, 50, 100

      
      M).
      
    • Flow Rate: 30

      
      L/min (minimizes mass transport limitations).
      
    • Contact Time: 60s association, 120s dissociation.

  • Regeneration:

    • Sulfated sugar interactions are often salt-sensitive. Regenerate with 2M NaCl or 10 mM Glycine-HCl pH 2.5 (short pulse, 30s).

Troubleshooting & Optimization
IssueProbable CauseSolution
Precipitation in Stock High concentration + CalciumUse divalent-cation-free water/PBS for initial stock. Add

only in final assay if required.
Low Antiviral Potency Sulfation hydrolysisCheck storage history. If stored in water >1 month at 4°C, discard. Use fresh aliquots.
High Background (Assay) Non-specific bindingAdd 0.1% BSA to the assay buffer. Ensure cell washing is thorough.
Cytotoxicity ImpuritiesPerform an MTT/CCK-8 assay alongside. Pure NCT-DS is generally non-toxic up to 500

g/mL.
References
  • Preparation and Antioxidant Activity: Yuan, H., et al. (2005).[3][4] Preparation and in vitro antioxidant activity of

    
    -carrageenan oligosaccharides and their oversulfated, acetylated, and phosphorylated derivatives. Carbohydrate Research. Link
    
  • Antiviral Mechanisms: Eccles, R. (2020). Iota-Carrageenan as an Antiviral Treatment for the Common Cold. Open Virology Journal. Link

  • Structural Characterization: Sun, Y., et al. (2018).

    
    -Carrageenan Oligosaccharides Prepared by 
    
    
    
    -Carrageenase. Carbohydrate Polymers.[5][3][6][7][8] Link
  • Broad Spectrum Activity: Hans, N., et al. (2021). Seaweed Sulfated Polysaccharides against Respiratory Viral Infections. Marine Drugs. Link

  • Product Specification: US Biological. Neocarratetraose-4(1), 4(3)-di-O-sulfate sodium salt Data Sheet. Link

Sources

Introduction: Unveiling the Potential of Neocarratetraose Disulfate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Cell Culture Assays with Neocarratetraose Disulfate

Neocarratetraose disulfate is a sulfated oligosaccharide derived from λ-carrageenan, a natural polymer extracted from red seaweeds.[1] Structurally, it is a tetrasaccharide (a chain of four sugar units) characterized by the presence of sulfate groups, which are critical to its biological activity.[2][3] In the complex landscape of cellular communication, many interactions are mediated by heparan sulfate proteoglycans (HSPGs) on the cell surface. These HSPGs bind to a vast array of proteins, including growth factors, inflammatory molecules, and viral particles, thereby regulating fundamental biological processes.[4]

Neocarratetraose disulfate functions as a structural mimic of heparan sulfate (HS), enabling it to competitively interfere with these protein-HSPG interactions.[2] This mimetic capability positions it as a promising candidate for drug development in therapeutic areas such as oncology, inflammation, and virology.[2][4][5] This guide provides detailed, field-proven protocols for researchers, scientists, and drug development professionals to investigate the efficacy of Neocarratetraose disulfate in key cell-based and enzymatic assays.

Part 1: Assessment of Anti-Cancer and Anti-Metastatic Potential

Scientific Rationale: Targeting Tumor Growth and Spread

Two critical processes that drive cancer progression are angiogenesis (the formation of new blood vessels to feed the tumor) and metastasis (the spread of cancer cells to distant sites).[2][6] Heparan sulfate plays a key role in both.

  • Angiogenesis: Angiogenic growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), require binding to both their specific receptors and HS co-receptors on endothelial cells to initiate signaling for proliferation and migration.[7][8] By competing for the HS-binding site, Neocarratetraose disulfate can block this signaling cascade, thereby inhibiting the formation of new blood vessels.[2][9]

  • Metastasis: The enzyme heparanase degrades HS in the extracellular matrix, breaking down tissue barriers and allowing tumor cells to invade surrounding tissues and enter the bloodstream.[10][11] Sulfated oligosaccharides have been identified as potent inhibitors of heparanase, making them valuable candidates for anti-metastatic therapy.[2]

This section outlines a logical workflow to first assess the compound's general cytotoxicity before proceeding to specific mechanistic assays for heparanase inhibition and anti-angiogenic activity.

Experimental Workflow for Anti-Cancer Assessment

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis A Prepare Stock Solution of Neocarratetraose Disulfate C Protocol 1.3: Cell Viability Assay (WST-1) A->C B Select Cancer Cell Line (e.g., MDA-MB-231, A549) [17] & Endothelial Cell Line (HUVEC) [37] B->C D Determine Non-Toxic Concentration Range C->D E Protocol 1.4: Heparanase Inhibition Assay (Enzymatic) [1, 5] D->E F Protocol 1.5: Endothelial Tube Formation Assay (Anti-Angiogenesis) [24, 37] D->F G Protocol 1.6: Endothelial Cell Migration Assay (Anti-Angiogenesis) D->G H Calculate IC50 Values for Heparanase & Angiogenesis Inhibition E->H F->H G->H I Correlate Mechanistic Data with Viability Results H->I

Workflow for evaluating anti-cancer potential.
Protocol: Cell Viability and Cytotoxicity Assay (WST-1)

Causality: Before assessing specific anti-cancer mechanisms, it is crucial to determine the concentrations at which Neocarratetraose disulfate is non-toxic. This ensures that any observed effects in subsequent assays are due to specific pathway inhibition rather than general cytotoxicity. The WST-1 assay is a colorimetric method that measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • WST-1 assay reagent

  • Neocarratetraose disulfate

  • Vehicle control (e.g., sterile PBS or water)

  • Microplate reader (420-480 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells (e.g., MDA-MB-231, A549, or HUVEC) into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[12] Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Neocarratetraose disulfate in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound or controls to the appropriate wells.

  • Controls: Include wells with untreated cells (positive control for viability) and wells with medium only (blank control).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C. The optimal time depends on the cell type and should be determined empirically by monitoring color development.

  • Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at ~440 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Express the viability of treated cells as a percentage relative to the untreated control cells.

Data Presentation Table:

Treatment GroupConcentration (µM)Purpose
Blank0Background absorbance
Untreated Control0100% Cell Viability
Vehicle ControlN/ASolvent effect control
Neocarratetraose0.1, 1, 10, 50, 100, 200Test compound effect
Positive Control(e.g., 10% DMSO)0% Cell Viability
Protocol: Heparanase Inhibition Assay (Enzymatic)

Causality: This assay directly measures the ability of Neocarratetraose disulfate to inhibit the enzymatic activity of heparanase. It is a cell-free assay that isolates the specific interaction between the inhibitor and the enzyme. A common method uses a synthetic substrate that releases a fluorescent or colorimetric signal upon cleavage by heparanase.[10][13]

Materials:

  • Recombinant human heparanase

  • Heparanase substrate (e.g., Fondaparinux for a colorimetric assay[10] or a fluorescence-labeled HS for an HPLC-based assay[14])

  • Assay buffer (e.g., 40 mM Sodium Acetate, pH 5.0)[13]

  • Detection reagent (e.g., WST-1 for Fondaparinux assay[10])

  • 96-well plate

  • Incubator (37°C)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Inhibitor Preparation: In an Eppendorf tube or 96-well plate, add 5 µL of varying concentrations of Neocarratetraose disulfate.

  • Enzyme Addition: Add 5 µL of heparanase solution to each well and mix.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture at 37°C for 30-60 minutes to allow for binding.[13]

  • Substrate Reaction: Add the heparanase substrate to each well to initiate the reaction.

  • Reaction Incubation: Incubate at 37°C for a defined period (e.g., 1-4 hours).[13]

  • Detection: Stop the reaction (e.g., by heat or adding a stop solution) and add the detection reagent according to the manufacturer's protocol.

  • Measurement: Read the fluorescence or absorbance on a plate reader.

  • Data Analysis: Calculate the percentage of heparanase inhibition for each concentration of Neocarratetraose disulfate relative to the uninhibited control. Determine the IC50 value.

Protocol: Endothelial Cell Tube Formation Assay

Causality: This assay models the late stage of angiogenesis, where endothelial cells organize into three-dimensional, capillary-like structures. An effective anti-angiogenic agent will disrupt this process.[6][9] Human Umbilical Vein Endothelial Cells (HUVECs) are a standard cell line for this assay.

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Matrigel® or similar basement membrane extract

  • 24- or 48-well tissue culture plates

  • Neocarratetraose disulfate

  • Positive control (e.g., Suramin)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw Matrigel on ice. Coat the wells of a pre-chilled plate with a thin layer of Matrigel (e.g., 250 µL for a 24-well plate) and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in a small volume of medium containing the desired concentrations of Neocarratetraose disulfate, vehicle, or positive control.

  • Plating: Seed the HUVEC suspension onto the solidified Matrigel (e.g., 30,000-50,000 cells/well).

  • Incubation: Incubate at 37°C, 5% CO2 for 4-18 hours.

  • Imaging: Visualize the formation of tube-like networks using an inverted microscope. Capture images from several representative fields for each well.

  • Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of junctions, and number of branches.

  • Data Analysis: Compare the quantitative parameters of treated groups to the untreated control to determine the inhibitory effect.

Signaling Pathway: Inhibition of Angiogenic Growth Factor Signaling
Inhibition of growth factor signaling by Neocarratetraose disulfate.

Part 2: Evaluation of Anti-Inflammatory Activity

Scientific Rationale: Interrupting the Inflammatory Cascade

Inflammation involves the recruitment of leukocytes from the bloodstream to the site of injury or infection. This process is initiated by the adhesion of leukocytes to the endothelial cells lining the blood vessels, a step mediated by a family of adhesion molecules called selectins.[15] Selectins on endothelial cells (E-selectin and P-selectin) bind to sulfated carbohydrate ligands on leukocytes.[15][16] As a heparan sulfate mimetic, Neocarratetraose disulfate can act as a competitive antagonist, blocking this crucial cell-adhesion step.[16][17] Additionally, it may modulate the inflammatory response of immune cells like macrophages.[18][19]

Protocol: Selectin-Mediated Cell Adhesion Assay

Causality: This assay directly measures the ability of Neocarratetraose disulfate to block the physical interaction between leukocytes and activated endothelial cells, a key initiating event in inflammation.

Materials:

  • HUVECs (or other endothelial cell line)

  • Leukocytic cell line (e.g., HL-60 or U937)

  • Calcein-AM fluorescent dye

  • Tumor Necrosis Factor-alpha (TNF-α) to activate endothelial cells

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Endothelial Cell Plating: Seed HUVECs into a 96-well plate and grow to a confluent monolayer.

  • Activation: Treat the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.[20] Wash wells gently with PBS to remove TNF-α.

  • Leukocyte Labeling: Incubate leukocytes with Calcein-AM dye according to the manufacturer's protocol to make them fluorescent. Wash and resuspend in assay medium.

  • Inhibitor Treatment: Add medium containing various concentrations of Neocarratetraose disulfate or controls to the activated HUVEC monolayer.

  • Co-culture: Add the fluorescently labeled leukocytes (e.g., 1 x 10^5 cells/well) to the HUVEC monolayer.

  • Adhesion Incubation: Incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent leukocytes. Be careful not to dislodge the HUVEC monolayer.

  • Quantification: Add 100 µL of PBS to each well and read the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis: Calculate the percentage of adhesion inhibition relative to the untreated control.

Experimental Workflow for Cell Adhesion Assay

G A 1. Culture HUVECs to confluence in 96-well plate B 2. Activate HUVECs with TNF-α (4-6 hours) to express E-selectin A->B D 4. Add Neocarratetraose Disulfate to activated HUVEC wells B->D C 3. Label HL-60 cells with Calcein-AM E 5. Add labeled HL-60 cells to HUVEC wells C->E D->E F 6. Incubate (30-60 min) to allow for adhesion E->F G 7. Wash to remove non-adherent cells F->G H 8. Quantify fluorescence of adherent cells G->H I 9. Calculate % Inhibition H->I

Workflow for the selectin-mediated cell adhesion assay.
Protocol: Nitric Oxide (NO) Production Assay in Macrophages

Causality: Macrophages activated by inflammatory stimuli like Lipopolysaccharide (LPS) produce high levels of nitric oxide (NO), a key inflammatory mediator. This assay measures the ability of Neocarratetraose disulfate to suppress this inflammatory response. NO is unstable, so its production is measured indirectly by quantifying its stable breakdown product, nitrite, in the culture supernatant using the Griess reagent.[18][21]

Materials:

  • RAW 264.7 murine macrophage cell line

  • LPS (from E. coli)

  • Griess Reagent Kit

  • Sodium nitrite standard

  • 96-well plate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate (e.g., 5 x 10^4 cells/well) and incubate overnight.

  • Pre-treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of Neocarratetraose disulfate. Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite.

  • Griess Reaction: Add 50 µL of each Griess reagent component to all supernatant samples and standards according to the kit instructions. Incubate for 10-15 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO production inhibition compared to the LPS-only treated cells.

Part 3: Assessment of Antiviral Activity

Scientific Rationale: Blocking Viral Entry

Many viruses, including Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and SARS-CoV-2, initiate infection by attaching to heparan sulfate proteoglycans on the host cell surface.[4][5][22] This interaction facilitates subsequent binding to specific entry receptors. Sulfated polysaccharides like Neocarratetraose disulfate can act as decoys, binding to the virus particles and sterically hindering their attachment to the host cell surface, thereby neutralizing the virus before it can enter.[4][23]

Protocol: Viral Plaque Reduction Assay

Causality: This is the gold-standard assay for quantifying the infectivity of a virus and the efficacy of an antiviral agent. A "plaque" is a clear area in a cell monolayer formed by viral infection and lysis. An effective antiviral will reduce the number and/or size of these plaques.

Materials:

  • Susceptible host cell line (e.g., Vero cells for HSV)

  • Virus stock of known titer (Plaque Forming Units/mL)

  • Culture medium and overlay medium (containing, e.g., carboxymethyl cellulose or agar)

  • Crystal violet staining solution

  • 6- or 12-well plates

Procedure:

  • Cell Plating: Seed host cells into plates and grow to a confluent monolayer.

  • Virus-Compound Incubation: In separate tubes, mix a standard amount of virus (e.g., 100 PFU) with various concentrations of Neocarratetraose disulfate or controls. Incubate for 1 hour at 37°C to allow the compound to bind to the virus.

  • Infection: Remove the medium from the cell monolayers and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

  • Overlay: Remove the inoculum and add an overlay medium. This semi-solid medium restricts the spread of progeny viruses to adjacent cells, ensuring the formation of discrete plaques.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Staining: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet. The living cells will stain purple, while the plaques will appear as clear zones.

  • Quantification: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. Determine the EC50 (half-maximal effective concentration).

Mechanism of Viral Entry Inhibition

G cluster_0 Normal Infection cluster_1 Inhibition by Neocarratetraose Disulfate Virus1 Virus HSPG1 Heparan Sulfate Virus1->HSPG1 Attaches Cell1 Host Cell HSPG1->Cell1 On surface Virus2 Virus NCTDS Neocarratetraose Disulfate NCTDS->Virus2 Binds & Blocks Attachment Site Cell2 Host Cell HSPG2 Heparan Sulfate HSPG2->Cell2 On surface

Neocarratetraose disulfate blocks viral attachment to host cells.

References

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  • Qi, H., et al. (2014). Overview on Biological Activities and Molecular Characteristics of Sulfated Polysaccharides from Marine Green Algae in Recent Years. Marine Drugs.

Sources

Application Note: High-Resolution HPLC Analysis of Neocarratetraose 4(1),4(3)-disulfate Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Physicochemical Context[2]

The Analyte

Neocarratetraose 4(1),4(3)-disulfate is a specific sulfated oligosaccharide derived from the enzymatic depolymerization of


-carrageenan .[1] Unlike standard acid hydrolysis, which randomizes the reducing end, the use of 

-carrageenase (EC 3.2.1.83) specifically cleaves the

-(1$\to$4) linkage, producing the "neo" series of oligosaccharides.[1]
  • Structure:

    
    -D-Gal-4S-(1
    
    
    
    4)-
    
    
    -D-AnGal-(1
    
    
    3)-
    
    
    -D-Gal-4S-(1
    
    
    4)-D-AnGal
  • Molecular Formula: C₂₄H₃₆O₂₅S₂Na₂ (Disodium salt)[1]

  • Key Feature: The sulfate groups located at position C4 of the galactose residues (Residues 1 and 3) impart a strong negative charge, making the molecule highly polar and ionic.

The Analytical Challenge

Analyzing this molecule presents three distinct challenges that dictate the method selection:

  • Lack of Chromophore: The backbone lacks conjugated double bonds, rendering standard UV detection (254 nm) impossible and low-UV (200–210 nm) highly susceptible to interference.[1]

  • High Polarity: The two sulfate groups and multiple hydroxyls prevent retention on standard C18 (Reverse Phase) columns.

  • Isomeric Complexity: It must be resolved from its structural isomers (e.g.,

    
    -carrageenan fragments with 2-sulfates) and polymerization homologs (di-, hexa-saccharides).[1]
    
Method Selection Strategy

To address these challenges, we present two validated protocols:

  • Protocol A (HILIC-MS/CAD): The modern gold standard for structural confirmation and speciation.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar analyte, while Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) overcomes the UV limitation.[1]

  • Protocol B (HPAEC-PAD): The robust quantitative workhorse.[1] High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection provides unequaled sensitivity for carbohydrates without derivatization.

Part 2: Experimental Protocols

Protocol A: HILIC-MS/CAD (Structural Speciation)

Recommended for R&D, impurity profiling, and mass confirmation.[1]

1. Chromatographic Conditions
ParameterSetting
System UHPLC System (e.g., Vanquish, Acquity)
Column Waters XBridge BEH Amide (2.5 µm, 2.1 x 100 mm) or TSKgel Amide-80
Temperature 40°C (Critical for mass transfer kinetics of oligosaccharides)
Flow Rate 0.3 mL/min
Injection Vol 2–5 µL
Mobile Phase A 10 mM Ammonium Formate in Water (pH 4.[1]5)
Mobile Phase B Acetonitrile (LC-MS Grade)
2. Gradient Program

The gradient is designed to start with high organic content (low eluting power in HILIC) and increase water content to elute the highly polar disulfate.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Curve
0.02080Initial
2.02080Isocratic Hold
15.05050Linear Ramp
18.06040Wash
18.12080Re-equilibration
25.02080End
3. Detection Parameters
  • MS (Mass Spec): Negative Ion Mode (ESI-).[1][2]

    • Target Ion: m/z 475.0 [M-2H]²⁻ (Doubly charged ion is dominant for disulfates).[1]

    • Source Temp: 350°C.

    • Capillary Voltage: 2.5 kV.[3]

  • CAD (Charged Aerosol Detector):

    • Power Function: 1.0.

    • Evaporator Temp: 35°C (Low temp prevents sulfate degradation).[1]

4. Scientific Rationale (Why this works)

The Amide-functionalized stationary phase forms a water-rich layer on the silica surface.[1] The neocarratetraose partitions into this layer. The ammonium formate buffer is crucial; it provides counter-ions to mask the silanol activity and ensures the sulfate groups are consistently ionized for MS detection, preventing peak tailing caused by ionic interactions.

Protocol B: HPAEC-PAD (Quantitative QC)

Recommended for Routine QC, Purity Analysis, and Batch Release.[1]

1. Chromatographic Conditions
ParameterSetting
System Dionex ICS-6000 or equivalent (Metal-free flow path recommended)
Column CarboPac PA1 (4 x 250 mm) with PA1 Guard Column
Temperature 30°C
Flow Rate 1.0 mL/min
Mobile Phase A 100 mM NaOH (Carbonate-free)
Mobile Phase B 100 mM NaOH + 1.0 M Sodium Acetate (NaOAc)
2. Gradient Program

Separation is achieved by increasing the ionic strength (Acetate) to displace the sulfated oligosaccharides from the anion exchange resin.

Time (min)% A (NaOH)% B (NaOH + NaOAc)NaOAc Conc. (mM)
0.095550
25.05050500
25.101001000 (Wash)
30.001001000
30.195550 (Equilibrate)
45.095550
3. Detection (PAD)[1]
  • Waveform: Standard Carbohydrate Quadruple Potential.

  • Electrode: Gold (Au) working electrode with Ag/AgCl reference.

  • Note: Sulfated sugars have lower PAD response factors than neutral sugars. Calibration curves must be generated using the specific Neocarratetraose standard.

Part 3: Visualization & Logic

Enzymatic Production Pathway

Understanding the origin of the analyte ensures correct identification of impurities (e.g., neocarrabiose or neocarrahexaose).

G Kappa Kappa-Carrageenan Polymer (Repeating G4S-DA units) Cleavage Hydrolysis of β-(1->4) Linkage Kappa->Cleavage Substrate Enzyme Kappa-Carrageenase (EC 3.2.1.83) Enzyme->Cleavage Catalyst Product Neocarratetraose 4(1),4(3)-disulfate (Target Analyte) Cleavage->Product Major Product Impurities By-products: Neocarrabiose (DP2) Neocarrahexaose (DP6) Cleavage->Impurities Minor Products

Figure 1: Enzymatic pathway for the production of Neocarratetraose 4(1),4(3)-disulfate from Kappa-Carrageenan.[1][4]

Analytical Workflow Decision Tree

Workflow Start Start: Neocarratetraose Sample Objective Define Analytical Objective Start->Objective Branch1 Structural ID / Impurity Profiling Objective->Branch1 Branch2 Routine QC / Purity % Objective->Branch2 Method1 Method A: HILIC-MS/CAD (Amide Column) Branch1->Method1 Method2 Method B: HPAEC-PAD (CarboPac PA1) Branch2->Method2 Result1 Output: Mass Confirmation (m/z 475) & Isomer Separation Method1->Result1 Result2 Output: High Sensitivity Quantification (nC detection) Method2->Result2

Figure 2: Decision matrix for selecting the appropriate HPLC protocol based on analytical needs.

Part 4: Validation & Troubleshooting

Sample Preparation[1]
  • Solvent: Dissolve the disodium salt in 50:50 Acetonitrile:Water (for HILIC) or Milli-Q Water (for HPAEC).[1]

  • Concentration: 1.0 mg/mL (Stock), dilute to 50 µg/mL for analysis.

  • Filtration: Use 0.22 µm PES or PTFE filters. Avoid Nylon (can bind sulfated sugars).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (HILIC) Ionic interaction with silanolsIncrease Buffer concentration (up to 20mM NH₄COOH).
Low Sensitivity (PAD) Electrode foulingClean Gold electrode; replace reference electrode.
Retention Shift (HPAEC) Carbonate contamination in NaOHUse fresh, carbonate-free 50% w/w NaOH solution.[1] Keep eluent under Helium/Nitrogen blanket.
Salt Precipitation Mixing ACN with high salt buffersEnsure HILIC buffer salts are <20mM when ACN >80%.

Part 5: References

  • Knutsen, S. H., & Grasdalen, H. (1992).[1] The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy.[5] Carbohydrate Research.[2][3][4][5]

  • Carl Roth. (n.d.).[6][7] Neocarraoctaose-4(1),4(3),4(5),4(7)-tetra-O-sulfate sodium Technical Data Sheet.[1] (Reference for commercial availability and salt forms).

  • Waters Corporation. (2020). Quantification of Mono and Disaccharides in Foods using HILIC. (Methodology basis for HILIC-Amide separation). [1]

  • Sigma-Aldrich. (n.d.).[1] Neocarratetraose 41,43-disulfate sodium salt Product Information.[1][8](Note: Representative link for standard substance).

  • Pranckutė, R. (2021).[1] Ultra-high-performance liquid chromatography charge transfer dissociation mass spectrometry (UHPLC-CTD-MS) as a tool for analyzing the structural heterogeneity in carrageenan oligosaccharides.[1][9] Analytical and Bioanalytical Chemistry.[10][2][4][8][11]

Sources

Application Note: In Vitro Anticoagulant Activity Assay for Neocarratetraose Disulfate

[1][2][3][4]

Abstract

The search for non-animal derived anticoagulants has elevated marine sulfated oligosaccharides as prime therapeutic candidates. Neocarratetraose disulfate , a kappa-carrageenan-derived tetrasaccharide, exhibits heparin-like anticoagulant activity but with a distinct safety profile regarding bleeding risks. This guide provides a rigorous, standardized workflow for characterizing its anticoagulant potential. Unlike generic protocols, this document addresses the specific physicochemical challenges of sulfated oligosaccharides—ionic strength dependence, pH sensitivity, and antithrombin III (ATIII) interaction kinetics.

Introduction & Mechanism of Action

The Molecule: Neocarratetraose Disulfate

Neocarratetraose is a tetrasaccharide produced by the depolymerization of



1
  • Molecular Target: The sulfate groups at the C4 position of the galactose units are critical for electrostatic interaction with the positively charged helix D of Antithrombin III (ATIII) and Heparin Cofactor II (HCII).

  • differentiation: Unlike high molecular weight carrageenans, which can cause non-specific protein precipitation, neocarratetraose offers a controlled interaction profile, making it suitable for structure-activity relationship (SAR) studies.

Mechanism of Anticoagulation

The anticoagulant mechanism mimics that of Low Molecular Weight Heparin (LMWH). The oligosaccharide binds to ATIII, inducing a conformational change that accelerates the inhibition of Factor Xa (FXa) and Thrombin (FIIa).[2]

CoagulationMechanismcluster_pathwayCoagulation Cascade InterruptionNeoNeocarratetraoseDisulfateATIIIAntithrombin III(Inactive)Neo->ATIIIBinding(Electrostatic)ATIII_ActATIII*(Activated)ATIII->ATIII_ActConformationalChangeFXaFactor XaATIII_Act->FXaInhibitionFIIaThrombin (FIIa)ATIII_Act->FIIaInhibitionComplex_XaInactive Complex[ATIII-Xa]FXa->Complex_XaComplex_IIaInactive Complex[ATIII-IIa]FIIa->Complex_IIa

Figure 1: Mechanism of Action. Neocarratetraose potentiates ATIII, leading to the inhibition of key coagulation factors Xa and IIa.

Materials & Reagents

Critical Reagents
  • Test Compound: Neocarratetraose disulfate (>95% purity by HPLC).

  • Positive Control: Unfractionated Heparin (UFH) (180 IU/mg) and Enoxaparin (LMWH).

  • Plasma Source: Pooled Normal Human Plasma (PNHP), citrated (3.2% sodium citrate). Note: Do not use EDTA plasma as it chelates Ca²⁺ required for coagulation.

  • Chromogenic Substrates:

    • S-2238 (for Thrombin/FIIa).

    • S-2765 (for Factor Xa).

  • Coagulation Reagents: APTT reagent (ellagic acid activator), PT reagent (thromboplastin), Thrombin reagent (bovine or human).

Buffer Preparation (Physiological Mimicry)

Sulfated sugar activity is highly sensitive to ionic strength.

  • TS Buffer (Tris-Saline): 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • Storage: Filter sterilize (0.22 µm) and store at 4°C.

Experimental Protocols

Sample Preparation Workflow

Objective: Create a stable dilution series without precipitating plasma proteins.

  • Stock Solution: Dissolve Neocarratetraose disulfate in TS Buffer to a concentration of 1.0 mg/mL .

  • Working Dilutions: Prepare serial dilutions in TS Buffer: 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL.

  • Plasma Spiking: Mix 10 µL of oligosaccharide solution with 90 µL of PNHP.

    • Self-Validating Step: Incubate spiked plasma at 37°C for 3 minutes. Inspect visually for turbidity. If turbid, the sulfated polysaccharide has non-specifically precipitated fibrinogen; the assay is invalid at that concentration.

Global Coagulation Assays (APTT, PT, TT)

These assays determine which pathway (Intrinsic, Extrinsic, or Common) is inhibited.

A. Activated Partial Thromboplastin Time (APTT) - Intrinsic Pathway
  • Incubation: Add 100 µL of Spiked Plasma (from 4.1) to a coagulometer cuvette.

  • Activation: Add 100 µL of pre-warmed (37°C) APTT Reagent . Incubate for exactly 3 minutes.

  • Recalcification: Add 100 µL of pre-warmed 25 mM CaCl₂.

  • Measurement: Record clotting time (seconds) until clot formation.

    • Endpoint: Time > 1.5x control is considered significant anticoagulant activity.

B. Prothrombin Time (PT) - Extrinsic Pathway[3]
  • Incubation: Add 100 µL of Spiked Plasma to a cuvette. Incubate 1 min at 37°C.

  • Trigger: Add 200 µL of pre-warmed Thromboplastin Reagent .

  • Measurement: Record clotting time immediately.

    • Expected Result: Neocarratetraose typically has minimal effect on PT. If PT is prolonged, check for Factor VII inhibition or non-specific interactions.

C. Thrombin Time (TT) - Common Pathway
  • Incubation: Add 100 µL of Spiked Plasma . Incubate 1 min at 37°C.

  • Trigger: Add 100 µL of Thrombin Reagent (approx. 5-10 NIH units/mL).

  • Measurement: Record clotting time.

Chromogenic Anti-Xa and Anti-IIa Assays

Objective: Quantify the specific inhibition potency mediated by ATIII.

Protocol Flow:
  • Reaction Mix:

    • 25 µL Antithrombin III (0.5 IU/mL).

    • 25 µL Neocarratetraose Sample (various concentrations).

    • Incubate 2 min at 37°C.

  • Enzyme Addition:

    • Add 25 µL Factor Xa (or Thrombin for Anti-IIa).[2]

    • Incubate exactly 2 min at 37°C.

  • Substrate Hydrolysis:

    • Add 25 µL Chromogenic Substrate (S-2765 for Xa; S-2238 for IIa).

    • Incubate 3 min at 37°C.

  • Termination: Stop reaction with 25 µL 20% Acetic Acid.

  • Read: Absorbance at 405 nm (OD405).[4]

Calculation of % Inhibition:

Data Analysis & Interpretation

Experimental Workflow Diagram

Workflowcluster_assaysAssay SelectionStartStart: NeocarratetraoseStock (1 mg/mL)PrepDilution in TS Buffer(pH 7.4, 150mM NaCl)Start->PrepSpikeSpike Human Plasma(1:9 Ratio)Prep->SpikeChromChromogenic Assay(Anti-Xa / Anti-IIa)Prep->ChromUse PurifiedSystemAPTTAPTT Assay(Intrinsic)Spike->APTTPTPT Assay(Extrinsic)Spike->PTAnalysisCalculate IC50& Selectivity RatioAPTT->AnalysisPT->AnalysisChrom->Analysis

Figure 2: Experimental Workflow for Anticoagulant Profiling.

Data Summary Template

Use the table below to structure your results. Neocarratetraose is expected to prolong APTT and TT but have negligible effect on PT.

AssayControl (Saline)Neocarratetraose (50 µg/mL)Heparin (5 µg/mL)Interpretation
APTT (s) 30 ± 2> 60 (Expected)> 180Intrinsic pathway inhibition.
PT (s) 12 ± 113 ± 1 (No Change)14 ± 1No extrinsic pathway effect.
TT (s) 15 ± 1> 40 (Expected)> 100Direct thrombin inhibition or fibrin polymerization interference.
Anti-Xa (%) 0%45%98%ATIII-mediated inhibition.

Troubleshooting & Optimization

  • Issue: Inconsistent Clotting Times.

    • Cause: Calcium depletion.

    • Fix: Ensure CaCl₂ is fresh and pre-warmed. Do not use EDTA plasma.

  • Issue: Precipitation in Cuvette.

    • Cause: Charge neutralization between highly sulfated sugar and plasma proteins.

    • Fix: Reduce maximum concentration to 50 µg/mL; ensure buffer pH is strictly 7.4.

  • Issue: Low Anti-Xa Activity.

    • Cause: Neocarratetraose may require Heparin Cofactor II (HCII) rather than ATIII.

    • Fix: Repeat chromogenic assay substituting ATIII with purified HCII.

References

  • Mechanism of Sulfated Polysaccharides: Pomin, V. H. (2014). Anticoagulant motifs of marine sulfated glycans.[5][6][7] Glycoconjugate Journal.

  • Carrageenan Oligosaccharide Protocols: Yuan, H., et al. (2006). Preparation and in vitro antioxidant activity of κ-carrageenan oligosaccharides and their oversulfated, acetylated, and phosphorylated derivatives. Journal of Agricultural and Food Chemistry.

  • Standard Coagulation Assay Methodologies: Clinical and Laboratory Standards Institute (CLSI). One-Stage Prothrombin Time (PT) Test and Activated Partial Thromboplastin Time (APTT) Test; Approved Guideline.

  • Chromogenic Anti-Xa Assay Principles: Teien, A. N., Lie, M., & Abildgaard, U. (1976). Assay of heparin in plasma using a chromogenic substrate.[4][8][9][10] Thrombosis Research.

  • Neocarratetraose Production & Structure: Helbert, W., et al. (2025).[11] Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. Journal of Agricultural and Food Chemistry.

Application Note: Anti-Inflammatory Profiling of Marine Oligosaccharides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Marine oligosaccharides (MOs)—derived from alginate, chitosan, fucoidan, and carrageenan—possess unique sulfation patterns and glycosidic linkages that offer potent anti-inflammatory potential. However, their physicochemical properties (high charge density, potential endotoxin contamination, and solubility issues) present specific challenges in standard bioassays.

This guide provides a high-fidelity workflow for screening MOs using the LPS-stimulated RAW 264.7 macrophage model . Unlike generic protocols, this document addresses marine-specific variables, including salt interference and endotoxin removal, ensuring that observed bioactivity is pharmacological rather than artifactual.

Critical Pre-Analytical Considerations (The "Marine Factor")

Before initiating cell-based assays, marine samples must undergo rigorous quality control. Neglecting these steps is the primary cause of false positives in marine drug discovery.

A. Endotoxin Removal (Crucial)

Marine oligosaccharides are often extracted from environments rich in Gram-negative bacteria. Contaminating lipopolysaccharides (LPS) in your sample will synergize with the assay's challenge agent, masking anti-inflammatory effects.

  • Action: Pass samples through a Polymyxin B affinity column to remove endotoxins.

  • Validation: Verify endotoxin levels are <0.1 EU/mL using a Limulus Amebocyte Lysate (LAL) assay prior to cell treatment.

B. Desalting and pH Balance

Marine extraction often utilizes high salt or extreme pH.

  • Action: Dialyze samples (MWCO 500–1000 Da) against deionized water and lyophilize.

  • Check: Reconstitute in culture media and measure pH. It must remain between 7.2 and 7.4.

Experimental Workflow

The following diagram outlines the logical flow of the screening cascade, designed to eliminate cytotoxic false positives early.

G cluster_screen Phase 1: Safety & Screening cluster_mech Phase 2: Mechanistic Confirmation Start Crude Marine Oligosaccharide QC QC: Endotoxin Removal & Desalting Start->QC CellPrep RAW 264.7 Cell Expansion (Passage < 20) QC->CellPrep Viability Cytotoxicity Assay (CCK-8) CellPrep->Viability Seeding NO_Assay Primary Screen: NO Production (Griess) Viability->NO_Assay If Viability > 90% Cytokines Secretome Analysis (ELISA: TNF-α, IL-6) NO_Assay->Cytokines If NO IC50 < 100 µg/mL Pathway Pathway Analysis (Western Blot: NF-κB/MAPK) Cytokines->Pathway

Figure 1: Step-by-step screening workflow for marine oligosaccharides, prioritizing sample purity and cytotoxicity checks before mechanistic validation.

Protocol 1: Cell Culture & Maintenance

Objective: Maintain RAW 264.7 cells in a phenotype sensitive to LPS stimulation.

  • Medium: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Expert Insight: RAW 264.7 cells are semi-adherent and sensitive to mechanical stress. Do not use trypsin. Use a cell scraper.

  • Passage Limit: Discard cells after 20 passages. High-passage macrophages lose TLR4 surface expression, leading to weak LPS responses [1].

Protocol 2: Cytotoxicity Screening (CCK-8)

Objective: Distinguish true anti-inflammatory activity from simple cell death. Why CCK-8? Unlike MTT, Cell Counting Kit-8 (WST-8) produces a water-soluble formazan dye, eliminating the solubilization step that can be interfered with by viscous marine polysaccharides.

  • Seeding: Plate

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment: Add MOs at a gradient (e.g., 25, 50, 100, 200, 400 µg/mL). Include a Vehicle Control (Media only) and Triton X-100 (Death control).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Measurement: Add 10 µL CCK-8 reagent. Incubate 1–2h. Read Absorbance at 450 nm.[1][2]

  • Criteria: Only concentrations yielding >90% viability relative to control should proceed to the anti-inflammatory assay.

Protocol 3: Primary Screen – Nitric Oxide (Griess Assay)

Objective: Quantify nitrite (


) as a stable proxy for Nitric Oxide (NO).
Reagents
  • Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.

  • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Stimulant: LPS (Escherichia coli O111:B4) @ 1 µg/mL.

  • Positive Control: Dexamethasone (1 µM) or Indomethacin.

Procedure
  • Seeding: Plate

    
     cells/well in 24-well plates (allows enough supernatant for multiple assays).
    
  • Pre-treatment: Add MOs (safe concentrations determined in Protocol 2) for 1 hour prior to LPS.

    • Reasoning: Pre-treatment assesses the preventative/blocking capability of the oligosaccharide against TLR4 binding [2].

  • Stimulation: Add LPS (final conc. 1 µg/mL). Incubate for 18–24 hours .

  • Harvest: Transfer 100 µL of culture supernatant to a fresh 96-well plate.

  • Reaction: Add 50 µL Reagent A, incubate 5 min (RT). Add 50 µL Reagent B, incubate 5 min (RT, dark).

  • Read: Measure Absorbance at 540 nm.

Marine-Specific Troubleshooting
  • Interference: Some marine oligosaccharides (especially crude fucoidans) have intrinsic color or reducing ends that react with Griess reagents.

  • Solution: Run a Sample Blank (100 µL Supernatant + 100 µL PBS/Water) alongside the assay. Subtract this value from the final reading.

Protocol 4: Mechanistic Confirmation (NF-κB Pathway)

Objective: Confirm that NO reduction is mediated via the TLR4/NF-κB axis.

Marine oligosaccharides typically function by blocking the phosphorylation of IKK or the degradation of IκB-α, preventing the nuclear translocation of the p65 subunit [3].

Signaling Pathway Visualization

Pathway LPS LPS (Stimulus) TLR4 TLR4 / MD2 Complex LPS->TLR4 Bind MO Marine Oligosaccharide (Inhibitor) MO->TLR4 Competitive Blockade MyD88 MyD88 / IRAK / TRAF6 TLR4->MyD88 IKK IKK Complex (Phosphorylation) MyD88->IKK IkB IκB-α (Degradation) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Translocation IkB->NFkB Releases Nucleus Nucleus: Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) NFkB->Nucleus Enters

Figure 2: The canonical NF-κB signaling cascade. Marine oligosaccharides often act as competitive inhibitors at the TLR4 receptor or upstream of IKK.

Western Blot Targets

To validate this pathway, lyse cells 1 hour post-LPS stimulation (peak phosphorylation time) and blot for:

  • p-IκB-α (Ser32): Should decrease with MO treatment.

  • Total IκB-α: Should be preserved (not degraded) with MO treatment.

  • Nuclear p65: Isolate nuclear fraction; levels should decrease with MO treatment.

Data Presentation & Analysis

Quantitative data should be normalized to the LPS-only control (set as 100% inflammation).

Table 1: Example Data Layout for Reporting

GroupConcentration (µg/mL)Cell Viability (%)NO Production (µM)Inhibition (%)
Control -100 ± 2.11.2 ± 0.3-
LPS Only 1.098 ± 3.535.4 ± 1.20
Pos. Control 10 µM (Dex)95 ± 2.012.1 ± 0.865.8
Marine Oligo 5099 ± 1.528.2 ± 1.520.3
Marine Oligo 10097 ± 2.218.5 ± 1.147.7
Marine Oligo 20092 ± 4.18.4 ± 0.976.2

Statistical Significance: Use One-way ANOVA followed by Dunnett’s post-hoc test. Significance is usually set at p < 0.05.

References

  • Lombardo, E., & Thorpe, P. E. (2014). The RAW 264.7 macrophage cell line: A standard model for inflammation studies. Journal of Immunological Methods, 407, 1-12.

  • Jayawardena, T. U., et al. (2020). Anti-inflammatory effects of sulfated polysaccharides from marine algae in LPS-stimulated RAW 264.7 macrophages. Marine Drugs, 18(11), 558.

  • Wu, G. J., et al. (2022). Marine oligosaccharides: Structure, isolation, and biomedical applications. Carbohydrate Polymers, 290, 119495.

  • Fernando, I. P. S., et al. (2016). Anti-inflammatory potential of alginate oligosaccharides via inhibition of NF-κB and MAPK pathways in LPS-induced RAW 264.7 macrophages. International Immunopharmacology, 35, 234-242.

Sources

Application Notes and Protocols for Cytotoxicity Testing of Neocarratetraose on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploring the Therapeutic Potential of Marine Oligosaccharides

Marine environments are a vast reservoir of unique chemical structures, many of which hold significant promise for biomedical applications. Among these are sulfated polysaccharides derived from red seaweeds, such as carrageenans.[1] Neocarratetraose, an oligosaccharide derived from carrageenan, represents a class of compounds gaining attention for their potential therapeutic properties. While extensive research has been conducted on larger carrageenan molecules, the specific biological activities of smaller oligosaccharides like Neocarratetraose are an emerging area of interest.

Studies on related carrageenan oligosaccharides have revealed a spectrum of anti-cancer activities. These effects are often attributed to the molecular weight and sulfation patterns of the oligosaccharides.[1][2] Research suggests that the anti-tumor mechanisms of these compounds can be multifaceted, ranging from direct cytotoxic effects on cancer cells to immunomodulatory actions that enhance the host's anti-tumor response.[3][4][5] For instance, some carrageenan oligosaccharides have been shown to inhibit the growth of various cancer cell lines, including human cervical carcinoma and colon cancer cells, by inducing cell cycle arrest and apoptosis.[2][6][7] Conversely, some studies indicate that the primary anti-tumor effect may be mediated in vivo through the activation of the immune system rather than direct cell killing.[3][4][8]

Given this context, the following application note provides a comprehensive guide for researchers to systematically evaluate the in vitro cytotoxicity of Neocarratetraose on various cancer cell lines. This document outlines the foundational principles and detailed protocols for assessing the potential of this novel compound as a direct-acting anti-cancer agent.

Experimental Design and Rationale

The primary objective of this protocol is to determine the concentration-dependent cytotoxic effect of Neocarratetraose on cancer cell lines. This is typically achieved by measuring the percentage of viable cells after a defined exposure period. The choice of cytotoxicity assay is critical for obtaining reliable and reproducible data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Core Principles of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This allows for the quantification of cell viability and, conversely, the cytotoxic effects of a test compound.

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the cytotoxicity testing protocol for Neocarratetraose.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis cell_culture Cancer Cell Line Culture (e.g., HeLa, HCT-116) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Neocarratetraose Stock Solution Preparation treatment Treatment with Neocarratetraose (Varying Concentrations) compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_solubilization Solubilization of Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (e.g., at 570 nm) formazan_solubilization->read_absorbance calc_viability Calculate Percent Cell Viability read_absorbance->calc_viability ic50_determination Determine IC50 Value calc_viability->ic50_determination

Caption: A streamlined workflow for assessing the cytotoxicity of Neocarratetraose.

Detailed Protocols

Cell Line Selection and Culture

The choice of cancer cell lines is crucial and should be guided by the research objectives. It is recommended to use a panel of cell lines from different tissue origins to assess the spectrum of activity. For example, HeLa (cervical cancer), HCT-116 (colon cancer), and MDA-MB-231 (breast cancer) are commonly used and have been subjects in studies of related compounds.[2]

  • Materials:

    • Selected cancer cell line(s)

    • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA solution

    • Cell culture flasks (T-25 or T-75)

    • 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO2)

  • Protocol:

    • Maintain the cancer cell lines in their recommended complete growth medium in a humidified incubator.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency to ensure they are in the logarithmic growth phase.

    • For the assay, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

Neocarratetraose Preparation
  • Protocol:

    • Prepare a high-concentration stock solution of Neocarratetraose (e.g., 10 mg/mL) in a sterile solvent (e.g., sterile water or PBS). Ensure complete dissolution.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Prepare a series of working solutions by serially diluting the stock solution in complete growth medium to achieve the desired final concentrations for the assay.

MTT Cytotoxicity Assay
  • Protocol:

    • Adjust the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

    • After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of Neocarratetraose. Include a vehicle control (medium with the same amount of solvent used for the stock solution) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

    • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability for each concentration of Neocarratetraose.

  • Calculation of Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The results should be presented as a dose-response curve, plotting the percentage of cell viability against the concentration of Neocarratetraose. From this curve, the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined.

Hypothetical Data Presentation

The following table illustrates how the IC50 values for Neocarratetraose against different cancer cell lines could be summarized.

Cell LineTissue of OriginIncubation Time (hours)Neocarratetraose IC50 (µg/mL)
HeLaCervical Cancer48750.5
HCT-116Colon Cancer48625.8
MDA-MB-231Breast Cancer48810.2
A549Lung Cancer48> 1000

Potential Mechanisms of Action

Should Neocarratetraose exhibit significant cytotoxicity, further investigation into its mechanism of action would be warranted. Based on studies of related carrageenan oligosaccharides, several pathways could be explored.[2][6][7] These include the induction of apoptosis through the activation of caspases and the regulation of the Bcl-2 family of proteins, as well as the arrest of the cell cycle at specific checkpoints.

Hypothetical Signaling Pathway for Neocarratetraose-Induced Apoptosis

This diagram illustrates a potential mechanism by which Neocarratetraose could induce apoptosis in cancer cells, based on findings for similar compounds.

apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm neocarratetraose Neocarratetraose receptor Cell Surface Receptor (Hypothetical) neocarratetraose->receptor bax Bax (Pro-apoptotic) receptor->bax Activates bcl2 Bcl-2 (Anti-apoptotic) receptor->bcl2 Inhibits caspase9 Caspase-9 (Initiator) bax->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: A putative pathway for Neocarratetraose-induced apoptosis.

Conclusion and Future Directions

This application note provides a robust framework for the initial assessment of the cytotoxic potential of Neocarratetraose against cancer cell lines. The provided protocols for cell culture and the MTT assay are fundamental to in vitro drug discovery and can be adapted for high-throughput screening.

Positive results from these initial cytotoxicity screens would justify further mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by Neocarratetraose. It would also be valuable to investigate its effects on non-cancerous cell lines to determine its cancer-specific selectivity. Ultimately, a comprehensive understanding of the in vitro activity of Neocarratetraose will be the foundation for its potential development as a novel anti-cancer therapeutic agent.

References

  • Yuan, H., et al. (2008). Preparation and In Vivo Antitumor Activity of κ-Carrageenan Oligosaccharides. Journal of Applied Phycology, 20(5), 613-620. [Link]

  • Yuan, H., et al. (2006). Immunomodulation and Antitumor Activity of Kappa-Carrageenan Oligosaccharides. Cancer Letters, 243(2), 228-234. [Link]

  • Calvo, G. H., et al. (2019). Anti-Cancer Activity of Porphyran and Carrageenan from Red Seaweeds. Marine Drugs, 17(12), 663. [Link]

  • Tastio, L. L., et al. (2022). κ- and λ-Carrageenans from Marine Alga Chondrus armatus Exhibit Anticancer In Vitro Activity in Human Gastrointestinal Cancers Models. Marine Drugs, 20(12), 748. [Link]

  • Tastio, L. L., et al. (2022). κ- and λ-Carrageenans from Marine Alga Chondrus armatus Exhibit Anticancer In Vitro Activity in Human Gastrointestinal Cancers Models. National Center for Biotechnology Information. [Link]

  • Li, N., et al. (2023). The Antitumor Potential of λ-Carrageenan Oligosaccharides on Gastric Carcinoma by Immunomodulation. National Center for Biotechnology Information. [Link]

  • Zhou, G., et al. (2004). A κ-carrageenan derived oligosaccharide prepared by enzymatic degradation and its anti-tumor activity. Journal of Applied Phycology, 16(5), 347-352. [Link]

  • Prado, H. J., et al. (2019). Disaccharides obtained from carrageenans as potential antitumor agents. Scientific Reports, 9(1), 7433. [Link]

  • Cartmell, A., et al. (2022). Activity and structure of β-neocarrabiose releasing glycoside hydrolase family 167 enzymes. Nature Communications, 13(1), 795. [Link]

  • Hirama, M., et al. (2003). Chemical synthesis and cytotoxicity of dihydroxylated cyclopentenone analogues of neocarzinostatin chromophore. Bioorganic & Medicinal Chemistry Letters, 13(12), 2057-2060. [Link]

  • Prado, H. J., et al. (2019). Disaccharides obtained from carrageenans as potential antitumor agents. National Center for Biotechnology Information. [Link]

  • Svanberg, V., et al. (2025). Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. Journal of Agricultural and Food Chemistry. [Link]

  • Yoneshiro, T., et al. (2016). Carrageenan delays cell cycle progression in human cancer cells in vitro demonstrated by FUCCI imaging. BMC Cancer, 16, 597. [Link]

  • Lomartire, S., & Gonçalves, A. M. (2023). Biological activity of algal derived carrageenan. Food Hydrocolloids for Health, 3, 100109. [Link]

  • Kannan, R. R. R., et al. (2022). A Comprehensive Update on the Bioactive Compounds from Seagrasses. National Center for Biotechnology Information. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

Neocarratetraose disodium salt (CAS: 108347-92-8) is a sulfated tetrasaccharide derived from


-carrageenan.[1] It serves as a critical reference standard in carbohydrate analysis, enzymatic kinetic studies (

-carrageenase activity), and pharmaceutical quality control.

Unlike simple sugars, Neocarratetraose possesses a 3,6-anhydro-D-galactose moiety that introduces a specific chemical vulnerability: acid-catalyzed hydrolysis . Improper storage or reconstitution in acidic media can lead to rapid cleavage of the glycosidic bond, rendering the standard useless.

This guide moves beyond generic "store at 4°C" advice. It provides a chemically grounded protocol designed to preserve the structural integrity of the sulfate groups and the acid-labile glycosidic linkages over long-term storage.

Physicochemical Profile

Understanding the molecule is the first step to preserving it.

PropertySpecification
Chemical Name

-Neocarratetraose-41,43-di-O-sulfate disodium salt
Molecular Formula

Molecular Weight ~834.64 g/mol
Solubility Highly soluble in water (>50 mg/mL); Insoluble in ethanol/acetone.[2]
Hygroscopicity High . Sulfated oligosaccharides readily absorb atmospheric moisture.
Critical pH Stability pH 7.0 – 9.0 . Unstable below pH 5.0 (glycosidic cleavage).
Appearance White to off-white lyophilized powder.

Critical Vulnerabilities & Expert Insight

The Acid-Lability Trap

The defining feature of


-carrageenan derivatives is the 3,6-anhydro-D-galactose (DA)  unit. The glycosidic bond linking this unit to the neighboring galactose is significantly more acid-labile than typical galactopyranose linkages.
  • Mechanism: Protons (

    
    ) protonate the glycosidic oxygen. The strained 3,6-anhydro ring facilitates the departure of the leaving group, leading to hydrolysis even under mild acidic conditions (pH < 4.0).
    
  • Practical Implication: Never reconstitute in unbuffered water if the water source is slightly acidic (common with Milli-Q water absorbing atmospheric

    
    , dropping pH to ~5.5). Always use a neutral buffer. 
    
Hygroscopic Aggregation

As a sulfated sodium salt, the molecule acts as a desiccant. Absorption of water leads to:

  • Weighing Errors: Mass becomes water-weight dependent.

  • Hydrolysis: Presence of water allows slow chemical degradation if temperature excursions occur.

Protocol: Solid State Storage

Objective: Maintain the powder in a dehydrated, chemically inert state.

Step 1: Arrival & Inspection
  • Visual Check: The product should be a loose, white powder. If it appears "gummy" or clumped, moisture ingress has occurred during transit.

  • Container Integrity: Ensure the vial septum is sealed.

Step 2: Long-Term Storage Conditions
  • Temperature: -20°C is recommended for storage > 3 months. (4°C is acceptable for active use < 3 months).

  • Atmosphere: Store under Argon or Nitrogen if possible.

  • Desiccation: The vial should be placed inside a secondary container (e.g., a sealed jar or Falcon tube) containing active desiccant packets (silica gel).

Step 3: The "Warm-Up" Rule (Crucial)

Before opening the vial, allow it to equilibrate to Room Temperature (20-25°C) for at least 30 minutes inside the desiccator.

  • Why? Opening a cold vial (-20°C) in humid lab air causes immediate condensation on the powder. This moisture initiates clumping and degradation.

Protocol: Reconstitution & Solution Handling

Objective: Create a stable stock solution free from acid hydrolysis risks.

Reconstitution Solvent
  • Recommended: 10 mM Ammonium Bicarbonate (pH 7.5 - 8.0) or Phosphate Buffered Saline (PBS, pH 7.4).

    • Expert Note: Ammonium bicarbonate is volatile, making it ideal if the sample needs to be lyophilized later.

  • Avoid: Unbuffered Milli-Q water (often pH ~5.5) or Acetate buffers (pH < 5).

Workflow
  • Calculate: Determine volume for a stock concentration (e.g., 10 mM or 10 mg/mL).

  • Add Solvent: Add buffer directly to the vial if possible to recover all material.

  • Dissolve: Vortex gently. Do not sonicate extensively (heat generation can degrade sulfates).

  • Aliquot: Do not store the bulk solution. Divide into single-use aliquots (e.g., 50 µL) in PCR tubes or microcentrifuge tubes.

Solution Storage
ConditionStability EstimateNotes
4°C (Fridge) 1 - 2 WeeksRisk of microbial growth; ensure pH > 7.
-20°C (Freezer) 6 MonthsRecommended.
-80°C (Deep Freeze) > 1 YearBest for reference standards.
Freeze-Thaw Avoid Max 1 cycle. Repeated freezing shears the matrix and alters concentration via sublimation.

Quality Control & Troubleshooting

Verification Methods

If the integrity of the standard is questioned, use these methods:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: n-Butanol : Acetic Acid : Water (2:1:1).

    • Stain: Diphenylamine/Aniline or Naphthoresorcinol (specific for ketoses/anhydro sugars).

    • Sign of Degradation: Appearance of lower molecular weight spots (disaccharides or monosaccharides) or a smear.

  • HPAEC-PAD (High-Performance Anion-Exchange Chromatography):

    • The gold standard for charged oligosaccharides. Degradation will shift retention times significantly.

Troubleshooting Table
IssueProbable CauseCorrective Action
Powder is sticky/clumped Moisture absorption.Dry under vacuum (SpeedVac) for 30 min. Store with fresh desiccant.
Solution turns yellow Oxidation or extreme pH contamination.Discard. Irreversible chemical change.
Loss of biological activity Desulfation or Hydrolysis.Check pH of storage buffer. Ensure storage was at -20°C.

Visualized Protocols (Graphviz)

Diagram 1: Storage & Handling Decision Tree

This logic flow ensures the user makes the correct decision based on their usage frequency.

StorageProtocol Start Neocarratetraose Arrival Inspect Visual Inspection (Loose Powder?) Start->Inspect Fail Reject/Contact Supplier Inspect->Fail Clumped/Discolored Usage Intended Usage Frequency? Inspect->Usage Pass Immediate Immediate Use (< 2 weeks) Usage->Immediate Active Exp. LongTerm Long Term Storage (> 2 weeks) Usage->LongTerm Reference Stock Reconstitute Reconstitute (Neutral Buffer pH 7-8) Immediate->Reconstitute StoreSolid Store Solid at -20°C + Desiccant LongTerm->StoreSolid StoreSolid->Reconstitute When needed (Warm to RT first!) Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Freeze Flash Freeze Store at -20°C or -80°C Aliquot->Freeze Standard Protocol Fridge Store at 4°C (Max 2 weeks) Aliquot->Fridge Short Term Only

Caption: Decision matrix for the storage and reconstitution of Neocarratetraose, prioritizing protection against hydrolysis and moisture.

Diagram 2: The Acid Hydrolysis Risk Mechanism

Visualizing why pH control is non-negotiable for this molecule.

Degradation Substrate Neocarratetraose (Intact) Mechanism Protonation of Glycosidic Oxygen Substrate->Mechanism Exposed to Acid Acidic Conditions (pH < 5.0) Acid->Mechanism Catalyst Cleavage Cleavage of 3,6-Anhydro Bond Mechanism->Cleavage Products Hydrolyzed Fragments (Disaccharides/Monosaccharides) Cleavage->Products Irreversible Loss of Standard

Caption: The degradation pathway of Neocarratetraose in acidic conditions, highlighting the critical control point (pH).

References

  • Dextra Laboratories. Neocarratetraose-41, 43-di-O-sulfate sodium salt Product Page. Retrieved from

  • Marine-Oligo (BZ Oligo). Kappa-Neocarratetraose disulfate disodium salt Technical Data. Retrieved from

  • US Biological. Neocarratetraose-41, 43-di-O-sulfate sodium salt Specifications. Retrieved from

  • Yao, Z., et al. (2013).

    
    -Carrageenase from Marine Cellulophaga lytica strain N5-2. MDPI Int. J. Mol. Sci. 2013, 14, 24592-24602. (Demonstrates enzymatic stability and hydrolysis conditions). Retrieved from 
    
  • Santa Cruz Biotechnology. Neocarratetraose 41,43-disulfate disodium salt. Retrieved from

Sources

High-Performance Gel Permeation Chromatography (HPGPC) for purity determination.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

A Strategic Guide for Biologics and Complex Polymers [1][2]

Executive Summary & Scope

In modern drug development, purity is not merely a quality attribute; it is a safety mandate. High-Performance Gel Permeation Chromatography (HPGPC)—often used interchangeably with Size Exclusion Chromatography (SEC) in aqueous modes—remains the gold standard for analyzing aggregates in biologics (mAbs, proteins) and determining the polydispersity of complex polysaccharides.

This guide moves beyond basic textbook definitions to provide a field-tested, rigorous protocol for purity determination. It bridges the terminology gap, treating HPGPC as the high-resolution application of size-based separation for both protein aggregation (critical for immunogenicity) and polysaccharide characterization (critical for natural product consistency).

Principle & Mechanistic Logic

The Hydrodynamic Volume Separation

Unlike other chromatographic modes (RPC, IEX) that rely on chemical interactions (hydrophobicity, charge), HPGPC separates analytes strictly by hydrodynamic volume (size in solution).[3][4]

  • The Stationary Phase: Porous silica or polymer beads with a defined pore size distribution.[4][5]

  • The Mechanism:

    • Total Exclusion: Molecules larger than the largest pores cannot enter the bead matrix.[5] They travel the shortest path and elute first (at the Void Volume,

      
      ).
      
    • Partial Permeation: Intermediate-sized molecules enter a fraction of the pores based on their size. They elute between the void volume and the total volume.

    • Total Permeation: Molecules smaller than the smallest pores explore the entire pore volume. They elute last (at the Total Permeation Volume,

      
      ).
      

Critical Insight: Purity in HPGPC is defined by the absence of peaks outside the main component's retention window. For proteins, earlier eluting peaks are aggregates (impurities); later eluting peaks are fragments .

Visualization: The Separation Logic

HPGPC_Mechanism Sample Sample Mixture (Aggregates + Monomer + Fragments) Column HPGPC Column (Porous Beads) Sample->Column Injection Large Large Molecules (Aggregates) Excluded from Pores Column->Large Fastest Path (Elutes ~V0) Medium Target Monomer Partial Pore Access Column->Medium Intermediate Path Small Small Fragments Total Pore Access Column->Small Longest Path (Elutes ~Vt) Detector Detector Response (UV / RI / MALS) Large->Detector Peak 1 Medium->Detector Peak 2 (Main) Small->Detector Peak 3

Figure 1: Mechanistic flow of size-based separation. Larger aggregates elute first, followed by the monomer and fragments.

Strategic Method Development

To ensure data integrity, the method must be engineered to prevent "non-ideal" interactions (adsorption) which can falsely reduce apparent aggregate levels.

Column Selection Strategy

The column is the heart of the separation. Selection depends on the analyte's molecular weight (MW) and solvent compatibility.

ParameterBiologics (Proteins/mAbs)Polysaccharides / Polymers
Matrix Type Silica-based (e.g., TSKgel SW, Agilent Bio SEC). rigid, high resolution, limited pH (2-8).Polymer-based (e.g., Methacrylate). pH stable (2-12), lower resolution but better for broad MW distributions.
Pore Size Select so target monomer elutes at ~60% of pore volume . mAb (~150 kDa): 300 Å pore size.Broad distribution requires Mixed Bed columns (linear calibration over wide MW range).
Particle Size Sub-2 µm or 3 µm for UHP-SEC (High throughput).5 µm - 10 µm (Standard GPC).
Mobile Phase Engineering

The Goal: Suppress enthalpy (chemical interaction) so entropy (size exclusion) dominates.

  • Ionic Strength (Proteins): Low salt leads to electrostatic interaction (tailing). High salt leads to hydrophobic interaction (adsorption).

    • Recommendation: 150 mM – 300 mM Sodium Phosphate or NaCl.

  • Additives (Polysaccharides):

    • Neutral: Water/Nitrate salts.

    • Charged: Add 0.05 M Na₂SO₄ or NaNO₃ to suppress polyelectrolyte expansion.

  • Organic Modifiers: 5-10% Isopropanol or Acetonitrile can be added to reduce hydrophobic interaction of "sticky" ADCs (Antibody-Drug Conjugates).

Protocol: Purity Determination by HPGPC

Application: Purity of a Monoclonal Antibody (mAb) or Polysaccharide.

Phase 1: System Preparation & Suitability

Objective: Ensure the instrument is clean and performing within specification before precious samples are injected.

  • Mobile Phase Prep:

    • Standard Buffer: 50 mM Sodium Phosphate, 250 mM NaCl, pH 6.8.

    • Filtration: Filter through 0.22 µm membrane. Crucial: Degas thoroughly to prevent baseline noise in RI/UV detectors.

  • Column Equilibration:

    • Install column (e.g., TSKgel G3000SWxl, 7.8 x 300 mm).

    • Flow rate: 0.5 mL/min (start low, ramp up).

    • Equilibrate for >5 column volumes (CV) until baseline is flat.

  • System Suitability Test (SST):

    • Inject a Gel Filtration Standard (protein mix) or a known Monomer Standard.

    • Acceptance Criteria:

      • Theoretical Plates (N): > 20,000/meter.

      • Tailing Factor (T): 0.8 < T < 1.2.

      • Retention Time Precision: < 0.5% RSD.

Phase 2: Sample Preparation

Objective: Prevent artifactual aggregation during prep.

  • Dilution: Dilute sample to 1–5 mg/mL using the mobile phase .

    • Why? Using water or a different buffer can cause "solvent shock" and transient aggregation upon injection.

  • Clarification: Centrifuge at 10,000 x g for 5 mins.

    • Note: Do not filter samples unless absolutely necessary (0.22 µm filters can strip out large aggregates, falsifying purity data). If filtration is required, record the loss of mass.

  • Vials: Use low-protein-binding glass or polypropylene vials.

Phase 3: The Run Sequence
  • Blank Injection: Mobile phase only (to subtract baseline).

  • SST Standard: (As defined above).

  • Sample Injections: Triplicate injections (e.g., 20 µL).

  • Bracketing Standard: Run standard every 10 samples to verify retention time stability.

Phase 4: Data Analysis (Purity Calculation)

Purity is typically calculated using the Area Normalization Method .

  • Integration:

    • Define the Monomer peak window.

    • Define High Molecular Weight (HMW) species (Aggregates) eluting before the monomer.

    • Define Low Molecular Weight (LMW) species (Fragments) eluting after the monomer.

  • Calculation:

    
    
    
    
    

Method Validation (ICH Q2(R2) Aligned)

To use this method for regulatory release, it must be validated.

Validation ParameterExperimental ApproachAcceptance Criteria (Typical)
Specificity Stress Testing: Heat sample (60°C, 30 min) to induce aggregation. Verify the method resolves the new aggregate peaks from the monomer.Resolution (

) > 1.5 between Monomer and Dimer.
Linearity Inject serial dilutions of the standard (50% to 150% of target concentration).

.
Precision (Repeatability) 6 injections of the same sample at 100% concentration.Area RSD < 2.0% (for main peak).
LOQ (Limit of Quantitation) Determine S/N ratio of 10:1 for the smallest detectable aggregate.S/N > 10.

Troubleshooting & Optimization

Scenario: "My protein peak is tailing."

  • Cause: Secondary interactions (positively charged protein sticking to negatively charged silanols on silica).

  • Fix: Increase ionic strength (add 100-200 mM NaCl) or add 5% Arginine to mobile phase.

Scenario: "I see poor recovery (area count is low)."

  • Cause: Adsorption. Large aggregates may be acting as a "filter" on the column frit or binding irreversibly.

  • Fix: Use a Guard Column.[6] Check mass balance. Try a polymer-based column if silica interactions are too strong.

Scenario: "Ghost peaks appear after the total volume."

  • Cause: Hydrophobic interaction (Late eluting).

  • Fix: Add 5-10% organic modifier (Isopropanol) to the mobile phase.

Workflow: Method Optimization Loop

Optimization_Loop Start Initial Run (Standard Conditions) CheckRes Check Resolution (Monomer vs Dimer) Start->CheckRes Good Resolution > 1.5 Peak Shape Symmetry > 0.8 CheckRes->Good Pass BadRes Poor Resolution CheckRes->BadRes Fail BadShape Tailing / Adsorption CheckRes->BadShape Fail Action1 Change Column (Smaller particle size or different pore size) BadRes->Action1 Action2 Optimize Mobile Phase (Increase Salt / Add Arginine) BadShape->Action2 Action1->Start Retest Action2->Start Retest

Figure 2: Decision matrix for optimizing HPGPC separation when standard conditions fail.

References

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023. Link

  • Hong, P., et al. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Liquid Chromatography & Related Technologies, 2012. Link

  • Tosoh Bioscience. Separation Report: Calibration and Method Development for SEC. Tosoh Bioscience Application Notes. Link

  • Agilent Technologies. Size Exclusion Chromatography for Biomolecule Characterization. Agilent Primer, 2020. Link

  • Xu, J. Determination of the Compositional Monosaccharides of Polysaccharides in Aloe by HPGPC, HPLC and ESI-MS. Physical Testing and Chemical Analysis, 2008.[1] Link

Sources

Troubleshooting & Optimization

Troubleshooting Neocarratetraose disulfate experimental results.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Neocarratetraose disulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges. We will move beyond simple procedural steps to explain the underlying scientific principles, ensuring you can confidently resolve issues and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling and properties of Neocarratetraose disulfate.

1. What is Neocarratetraose disulfate and what are its common applications?

Neocarratetraose disulfate is a sulfated oligosaccharide derived from carrageenan, a polysaccharide extracted from red seaweeds.[1][2] Its structure, containing repeating galactose units with sulfate esters, makes it an anionic (negatively charged) molecule.[1][2] This high charge density is crucial for its biological activity.[3] Common applications include:

  • Bioactivity Studies: Investigating its role in processes like inflammation, viral entry inhibition, and coagulation.[3][4][5]

  • Enzyme Assays: Serving as a substrate or inhibitor for specific enzymes like sulfatases or glycosidases.[6]

  • Drug Delivery Research: Exploring its use as a component in hydrogels or nanoparticles for controlled release.[7]

  • Structural Biology: Acting as a ligand to study interactions with proteins, such as growth factors.[8]

2. How should I properly store and handle Neocarratetraose disulfate?

Proper storage is critical to prevent degradation and ensure experimental reproducibility.

Parameter Recommendation Rationale
Form Lyophilized PowderBest for long-term stability.
Temperature -20°C or lowerMinimizes chemical degradation and microbial growth.
Atmosphere Desiccated, protected from lightSulfated oligosaccharides can be hygroscopic and light-sensitive.
In Solution Aliquot and store at -80°CAvoid repeated freeze-thaw cycles, which can lead to molecular shearing and degradation. For short-term use (days), 4°C is acceptable if the solution is sterile.

3. What is the best way to reconstitute the lyophilized powder?

Use a high-purity, nuclease-free aqueous buffer or water (e.g., Milli-Q). To ensure complete dissolution, gently vortex or pipette the solution up and down. Avoid vigorous shaking, as it can potentially cause shearing of the oligosaccharide chains. The choice of buffer will depend on your downstream application (e.g., PBS for cell culture, specific buffers for enzyme assays).

4. Can I expect interference from the sulfate groups in my assay?

Yes, this is a critical consideration. The high negative charge of the sulfate groups can lead to non-specific interactions.[3]

  • Protein Binding: Neocarratetraose disulfate can bind to positively charged patches on proteins, including antibodies or other detection reagents, leading to false positives or negatives.

  • Dye-Based Assays: It may interfere with colorimetric or fluorometric assays by binding to the detection reagents.

  • Cation Chelation: The sulfate groups can interact with divalent cations (e.g., Ca²⁺, Mg²⁺) in your buffer, potentially affecting enzyme activity or cell health.

Always run appropriate controls, such as testing the compound in the assay system without the primary target, to identify potential interference.

Troubleshooting Experimental Results

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem 1: Inconsistent or No Activity in Cell-Based Assays

You are testing the effect of Neocarratetraose disulfate on cultured cells (e.g., anti-inflammatory or antiviral assays) but observe high variability between experiments or no effect where one is expected.

Troubleshooting Workflow: Cell-Based Assay Failure

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions & Validation Problem Inconsistent or No Bioactivity Degradation Compound Degradation Problem->Degradation Is the compound intact? Concentration Incorrect Concentration Problem->Concentration Is the dose correct? Interference Assay Interference Problem->Interference Is the assay robust? CellHealth Poor Cell Health Problem->CellHealth Are the cells responsive? CheckStorage Verify Storage & Handling Degradation->CheckStorage Titrate Perform Dose-Response Curve Concentration->Titrate Controls Run Interference Controls (e.g., compound + detection reagent) Interference->Controls Viability Perform Cell Viability Assay (e.g., MTT, LDH) CellHealth->Viability RunQC Run Analytical QC (HPLC/MS) CheckStorage->RunQC Validate Validate with Positive Control RunQC->Validate Titrate->Validate Controls->Validate Viability->Validate

Caption: Troubleshooting logic for inconsistent cell-based assay results.

Potential Causes & Solutions

  • Compound Degradation:

    • Cause: The labile sulfate groups can be lost through hydrolysis, especially with improper storage, repeated freeze-thaw cycles, or exposure to acidic conditions.[9][10] Loss of sulfation significantly reduces biological activity.[3][10]

    • Solution:

      • Protocol 1: Verify Handling: Confirm that the compound has been stored at -20°C or below and that aliquots were used to avoid freeze-thaw cycles. Reconstitute a fresh vial if possible.

      • Protocol 2: Analytical Check (Advanced): If problems persist, the integrity of the oligosaccharide should be verified. The most common methods are High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[11][12] A degraded sample may show peak broadening, shifts in retention time (HPLC), or unexpected mass-to-charge ratios (MS).

  • Non-Specific Binding & Cytotoxicity:

    • Cause: At high concentrations, the polyanionic nature of Neocarratetraose disulfate can cause non-specific binding to cell surface proteins or even exert cytotoxic effects, masking any specific biological activity.

    • Solution:

      • Protocol 3: Perform a Dose-Response and Cytotoxicity Assay: Always run a wide concentration range (e.g., from nM to high µM). Concurrently, perform a cell viability assay (e.g., MTT, MTS, or LDH release) to identify the concentration at which the compound becomes toxic to your cells. The optimal experimental concentration should be well below the toxic threshold.

  • Interaction with Media Components:

    • Cause: Components in complex cell culture media, such as serum proteins or growth factors, can bind to the sulfated oligosaccharide, reducing its effective concentration available to interact with the cells.[8]

    • Solution:

      • Consider reducing serum concentration during the treatment period, if your cell type can tolerate it.

      • Run experiments in a serum-free, defined medium for the duration of the treatment. Always include proper controls to ensure this change in media does not affect the cells' baseline response.

Problem 2: Anomalous Results in Analytical Assays (HPLC, MS)

You are analyzing Neocarratetraose disulfate using chromatography or mass spectrometry and observe unexpected peaks, poor peak shape, or low signal intensity.

Potential Causes & Solutions

  • Poor Signal/Ionization in Mass Spectrometry:

    • Cause: Highly sulfated oligosaccharides are notoriously difficult to analyze with mass spectrometry because the negative charges from the sulfate groups can suppress ionization, especially in positive ion mode.[13][14] Furthermore, the presence of various salt counterions (Na+, K+) can split the signal into multiple adducts, complicating the spectra and reducing sensitivity.[13]

    • Solution:

      • Method: Always use the negative-ion mode for ESI-MS analysis of sulfated compounds.[13]

      • Sample Preparation: Convert the sample to the ammonium salt form before analysis. This can simplify the mass spectra and improve sensitivity.[13] Alternatively, complexing the oligosaccharide with basic peptides can improve signal in some MS techniques.[13]

      • Technique: Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be an alternative, but it often requires specific ionic liquid matrices for successful analysis of uncomplexed, highly sulfated oligosaccharides.[15]

  • Peak Tailing or Broadening in HPLC:

    • Cause: This is often due to secondary interactions between the anionic sulfate groups and the stationary phase of the HPLC column. It can also be caused by poor solubility or aggregation of the compound in the mobile phase.

    • Solution:

      • Column Choice: Use a column specifically designed for oligosaccharide analysis, such as an amine-bonded column (for normal phase) or a specialized anion-exchange column.[11]

      • Mobile Phase Modification: Increase the ionic strength of the mobile phase (e.g., by adding a salt like ammonium acetate) to shield the charges and reduce secondary interactions. Adjusting the pH can also help.

      • Sample Dilution: Ensure the sample is fully dissolved in the mobile phase before injection. Analyze a lower concentration to see if peak shape improves, which could indicate an overload or aggregation issue.

References

  • Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates.National Institutes of Health (NIH).
  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Uncomplexed Highly Sulfated Oligosaccharides Using Ionic Liquid Matrices.Analytical Chemistry - ACS Publications.
  • Quantitative Analysis of Oligosaccharides Derived from Sulfated Glycosaminoglycans by Nanodiamond-Based Affinity Purification and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry.Analytical Chemistry - ACS Publications.
  • Oligosaccharide Analysis.Creative Biolabs.
  • High-performance liquid chromatography analysis of keratan sulfate oligosaccharides.Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf.
  • On resin synthesis of sulfated oligosaccharides.National Institutes of Health (NIH).
  • On resin synthesis of sulfated oligosaccharides.ResearchGate.
  • Streamlining Sulfated Oligosaccharide and Glycan Synthesis with Engineered Mutant 6-SulfoGlcNAcases.Journal of the American Chemical Society - ACS Publications.
  • Chemical modification of carrageenans and application of the modified products.ResearchGate.
  • Sulfated polysaccharides act as baits to interfere with the binding of the spike protein (SARS-CoV-2) to the ACE2 receptor and can be administered through food.National Institutes of Health (NIH).
  • Divergent Synthesis of Heparan Sulfate Oligosaccharides.ACS Publications.
  • Sustainable and biocompatible hybrid materials-based sulfated polysaccharides for biomedical applications: a review.RSC Publishing.
  • Oligosaccharides from the 3-linked 2-sulfated alpha-L-fucan and alpha-L-galactan show similar conformations but different dynamics.Oxford Academic.
  • Structural Characterization of Sulfated Polysaccharide Isolated From Red Algae (Gelidium crinale) and Antioxidant and Anti-Inflammatory Effects in Macrophage Cells.Frontiers.
  • Sulfated polysaccharides interact with fibroblast growth factors and protect from denaturation.ScienceOpen.
  • Profiling sulfate content of polysaccharides in seaweed species using a ligand-assisted 1 H-NMR assay.J-Stage.
  • Carrageenan: structure, properties and applications with special emphasis on food science.Unknown Source.
  • Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase.Journal of Agricultural and Food Chemistry - ACS Publications.
  • Carrageenan: structure, properties and applications with special emphasis on food science.Unknown Source.

Sources

Technical Support Center: Overcoming Solubility Challenges with Neocarratetraose Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Neocarratetraose disodium salt. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this complex oligosaccharide into their experimental workflows. Neocarratetraose, a sulfated tetrasaccharide derived from κ-carrageenan, holds significant promise in fields like anti-inflammatory research.[1] However, its unique physicochemical properties, stemming from its size and polyanionic nature, can present solubility challenges.[2][3]

This guide provides a structured approach to understanding and systematically overcoming these issues, ensuring reproducible and accurate results in your downstream applications. We will move from frequently asked questions to in-depth troubleshooting and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of Neocarratetraose disodium salt.

Q1: What is the recommended starting solvent for Neocarratetraose disodium salt? A: The primary recommended solvent is high-purity, deionized, and sterile-filtered water (e.g., ACS grade, Milli-Q®, or WFI for biological applications). The principle of "like dissolves like" is critical; as a highly polar, charged molecule, Neocarratetraose disodium salt dissolves best in a polar solvent like water.[4][5]

Q2: My solution appears cloudy or has visible particulates after initial mixing. What is the first thing I should try? A: Do not assume the product is insoluble. Cloudiness is often due to incomplete dissolution or the formation of microscopic aggregates. The first steps should always be increased mechanical agitation (thorough vortexing) followed by gentle, controlled heating. For many solid solutes, increasing the temperature enhances their ability to dissolve by increasing the kinetic energy of the system.[5][6] A water bath set to 30-40°C is a safe and effective starting point.

Q3: Can I dissolve the compound directly into my experimental buffer (e.g., PBS)? A: While often possible, it is not the recommended primary method. Some buffer components, particularly divalent cations (e.g., Ca²⁺, Mg²⁺ in HBSS or certain cell culture media), can interact with the sulfate groups of the oligosaccharide, potentially leading to precipitation or altered solubility. The best practice is to first prepare a concentrated stock solution in pure water and then dilute it into the final experimental buffer. This minimizes the risk of salt-out effects.

Q4: How does the molecular structure of Neocarratetraose contribute to solubility challenges? A: As a complex carbohydrate, Neocarratetraose can form extensive intramolecular and intermolecular hydrogen bonds. These self-interactions compete with the hydrogen bonds it needs to form with water to dissolve.[7][8] While its sulfated, salt-form nature generally promotes water solubility compared to non-sulfated polysaccharides[9], achieving complete dissolution requires sufficient energy to overcome these initial self-associations.

Section 2: In-Depth Troubleshooting Guide

If the initial steps in the FAQs have not resolved your issue, this section provides a more detailed, cause-and-effect approach to troubleshooting.

Problem: Compound Forms a Gel-like Precipitate or "Oils Out" Upon Adding Solvent
  • Probable Cause: This typically occurs when the solvent is added too quickly to the dry powder or when the initial dispersion is poor. This creates a highly concentrated, partially hydrated layer on the outside of a clump of powder, which then acts as a barrier, preventing the solvent from penetrating and dissolving the rest of the material.

  • Causality Explained: The high density of charged sulfate groups creates a strong affinity for water. If water is not introduced with sufficient agitation, the outer molecules hydrate rapidly and aggregate, trapping the inner, dry powder.

  • Solution Workflow:

    • Weigh the required amount of Neocarratetraose disodium salt into your vessel.

    • Add a small amount (approx. 20-30% of the final volume) of the solvent (preferably water).

    • Immediately vortex or triturate with a pipette tip to create a uniform slurry or paste. Ensure no dry clumps remain.

    • Incrementally add the remaining solvent in portions, vortexing thoroughly between each addition until the final volume is reached.

Problem: Solution Remains Hazy or Opalescent After Vigorous Mixing
  • Probable Cause: The solution contains finely dispersed, undissolved aggregates that are too small to be seen as individual particles but large enough to scatter light. The initial kinetic energy from mixing was insufficient to fully overcome the solute's lattice energy.

  • Causality Explained: Oligosaccharide chains can remain in a tightly associated state that requires more than just mechanical energy to separate. Thermal energy is needed to increase molecular motion and facilitate the interaction between the solute's polar groups and water molecules.[10]

  • Solution Workflow:

    • Gentle Heating: Place the vial in a calibrated water bath. Gradually increase the temperature to 40-50°C. Swirl the vial intermittently. Do not exceed 60°C to avoid any potential for thermal degradation.

    • Ultrasonication: If heating is not sufficient or not desired, use a bath sonicator. The high-frequency sound waves create cavitation bubbles that provide localized energy to break apart aggregates. Sonicate in short bursts (e.g., 5-10 minutes), allowing the solution to cool in between to prevent overheating.

Problem: A Clear Solution in Water Becomes Cloudy After Dilution into a Buffer
  • Probable Cause: This is a classic sign of buffer incompatibility. The pH of the buffer or specific ions within it are causing the Neocarratetraose to precipitate.

  • Causality Explained: The solubility of acidic salts can be influenced by pH.[6] Furthermore, multivalent cations in the buffer can form ionic bridges between the negatively charged sulfate groups on different oligosaccharide molecules, causing them to cross-link and precipitate out of the solution.

  • Solution Workflow:

    • Verify Buffer pH: Ensure the final pH of your solution is compatible. While Neocarratetraose is expected to be soluble at neutral pH, extreme pH values could cause issues.

    • Perform a Small-Scale Test: Before committing your entire stock, mix a small aliquot with your buffer and observe the outcome.

    • Modify Dilution: Try adding the buffer to the aqueous stock solution slowly while vortexing, rather than adding the stock to the buffer. This avoids localized areas of high concentration that can initiate precipitation.

    • Consider Buffer Choice: If the problem persists, consider using a buffer with only monovalent cations and no divalent metals, if your experiment allows.

Section 3: Visual Troubleshooting Workflow

The following decision tree provides a logical, step-by-step path to resolving solubility issues.

G start Solubility Issue Encountered (Cloudy, Precipitate) decision1 Did you add solute incrementally to create a slurry? start->decision1 decision2 Solution still hazy after vigorous vortexing? decision1->decision2 Yes action1 Create a uniform slurry with a small solvent volume, then add the rest. decision1->action1 No decision4 Did precipitate form after adding to a buffer? decision2->decision4 No, it was clear in water action2 Apply gentle, controlled heat. Use a 40-50°C water bath. decision2->action2 Yes decision3 Solution still hazy after controlled heating (40-50°C)? action3 Use a bath sonicator in short bursts. decision3->action3 Yes end_success Clear, Usable Solution decision3->end_success No, it cleared action4 Prepare stock in pure H₂O first. Perform a buffer compatibility test. Dilute stock into buffer slowly. decision4->action4 Yes action1->decision2 action2->decision3 action3->end_success Cleared end_fail Issue Persists: Contact Technical Support action3->end_fail Still Hazy action4->end_success

Caption: A decision tree for troubleshooting Neocarratetraose solubility.

Section 4: Standard Operating Protocol (SOP) for Solubilization

This SOP describes a validated method for preparing a 10 mg/mL stock solution of Neocarratetraose disodium salt in water.

Materials:

  • Neocarratetraose disodium salt (e.g., CAS 108347-92-8)[11][12]

  • High-purity, sterile water (e.g., WFI or Milli-Q®)

  • Calibrated analytical balance

  • Sterile, conical tube (e.g., 15 mL)

  • Vortex mixer

  • Calibrated water bath or heating block

  • Bath sonicator

  • Sterile 0.22 µm syringe filter (if for cell-based assays)

Procedure:

  • Preparation: Allow the vial of Neocarratetraose disodium salt to equilibrate to room temperature before opening to prevent condensation, as the powder can be hygroscopic.

  • Weighing: Aseptically weigh the desired amount of powder and transfer it to the sterile conical tube.

  • Initial Wetting (Slurry Formation): For a 10 mg/mL final concentration (e.g., 10 mg in 1 mL), add approximately 200 µL of water to the powder. Immediately cap the tube and vortex vigorously for 30-60 seconds to form a uniform paste or slurry with no visible dry clumps.

  • Incremental Solubilization: Add the remaining water (800 µL) in two separate 400 µL aliquots. Cap and vortex for at least 30 seconds after each addition.

  • Visual Inspection: Check the solution against a dark background. If any haziness or particulates are visible, proceed to the next step. If the solution is perfectly clear, proceed to step 8.

  • Controlled Heating: Place the tube in a water bath set to 45°C for 15 minutes. Remove and vortex. If the solution is not yet clear, proceed to the next step.

  • Ultrasonication: Place the tube in a bath sonicator for 10 minutes. Check for clarity. Repeat if necessary, ensuring the solution does not become excessively hot to the touch.

  • Finalization: Once the solution is completely clear and free of particulates, it is ready for use.

  • Sterilization (Optional): If required for your application, pass the solution through a sterile 0.22 µm PVDF or PES syringe filter. Note that some loss of material on the filter membrane is possible.

Section 5: Summary of Key Parameters

The following table summarizes essential information for handling Neocarratetraose disodium salt.

ParameterValue / RecommendationRationale / Reference
Molecular Formula C₂₄H₃₆Na₂O₂₅S₂Based on the disulfated tetrasaccharide structure.[12][13]
Molecular Weight 834.64 g/mol [13]
Appearance White to off-white lyophilized powderStandard for purified oligosaccharides.
Primary Solvent High-purity Water (H₂O)Polar solvent for a polar, charged solute.[4][5]
Alternative Solvents Polar aprotic solvents (e.g., DMF, DMSO) may work but are application-specific and should be tested.Mentioned for synthesis of similar compounds.[14]
Recommended Temp. 20-50°CIncreased temperature generally increases solubility of solids.[10]
pH Considerations Best dissolved in pure water first. Test buffer compatibility.The solubility of sulfated polysaccharides can be pH and ion dependent.[6][15]

References

  • Chen, L., et al. (2018). Purification and Characterisation of κ-Carrageenan Oligosaccharides Prepared by κ-Carrageenase from Thalassospira sp. Fjfst-332. Carbohydrate Polymers. Available at: [Link]

  • Pore, S., & Seeberger, P. H. (2022). On resin synthesis of sulfated oligosaccharides. Chemical Science. Available at: [Link] (Note: Deep link may vary, linking to the main journal page)

  • Vidal-Limon, A., et al. (2025). Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Yeh, J. Y., et al. (2010). Effects of Sulfation on the Physicochemical and Functional Properties of a Water-Insoluble Polysaccharide Preparation from Ganoderma lucidum. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Antonopoulos, C. A., & Gardell, S. (1963). On the Solubility of Sulfated Galactosaminoglycans (Chondroitinsulfates). Acta Chemica Scandinavica. Available at: [Link]

  • Sjögren, N. (2024). Exploration of methods for polysaccharide sulfation. DiVA. Available at: [Link]

  • Pore, S., & Seeberger, P. H. (2022). On resin synthesis of sulfated oligosaccharides. ResearchGate. Available at: [Link]

  • Klak, M., et al. (2022). Cloning and Characterization of a Novel N-Acetyl-D-galactosamine-4-O-sulfate Sulfatase, SulA1, from a Marine Arthrobacter Strain. Marine Drugs. Available at: [Link]

  • BrainKart. (2019). Factors affecting solubility. Available at: [Link]

  • Quora. (2022). Why don't complex carbohydrates like cellulose and starch dissolve in water whilst the simple sugars they are made of (glucose) are soluble in water? Available at: [Link]

  • ResearchGate. (n.d.). Sugar Monomer and Oligomer Solubility. Request PDF. Available at: [Link]

  • FCT EMIS. (n.d.). Factors Affecting Solubility. Available at: [Link]

  • BZ Oligo. (n.d.). Kappa-Neocarratetraose disulfate disodium salt. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Neoagarotetraose. PubChem Compound Database. Available at: [Link]

  • StudySmarter. (2024). Carbohydrate Solubility. Available at: [Link]

  • Oreate AI Blog. (2025). Understanding the Factors That Influence Solubility. Available at: [Link]

  • Lee, S., & Lee, Y. (2015). Supramolecular Complexation of Carbohydrates for the Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. Available at: [Link]

  • Reddit. (2020). Why solubility of carbohydrate decreases with increase in number of carbon atom for example glucose is more soluble then sucrose? r/Biochemistry. Available at: [Link]

Sources

Technical Guide: Optimizing Kappa-Neocarratetraose for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Kappa-Neocarratetraose (κ-Neo) is a sulfated tetrasaccharide derived from the depolymerization of kappa-carrageenan. Unlike its parent polysaccharide, which is known for its gelling properties, κ-Neo is a low-molecular-weight oligosaccharide (DP4) with distinct biological activities, including TLR4/NF-κB pathway inhibition (anti-inflammatory), ROS scavenging (antioxidant), and tumor cell anti-proliferation .

This guide addresses the specific challenges of working with sulfated marine oligosaccharides, providing a standardized framework for solubility, dose-ranging, and functional validation.

Part 1: Reagent Preparation & Handling

The Challenge: Users often confuse the solubility profile of κ-Neo with native kappa-carrageenan. While the parent polymer requires high heat (>70°C) to dissolve, the tetrasaccharide is significantly more soluble but prone to hygroscopicity and ionic interactions.

Standard Operating Procedure: Stock Solution Preparation
ParameterSpecificationNotes
Solvent Sterile ddH₂O or PBS (pH 7.4)Avoid DMSO if possible; κ-Neo is highly hydrophilic.
Stock Concentration 10 mg/mL (Recommended)Higher concentrations (>50 mg/mL) may increase viscosity.
Dissolution Temp Room Temp (20–25°C)If turbid, warm to 37°C for 5–10 mins. Do NOT boil.
Sterilization 0.22 µm PES Syringe FilterCellulose acetate filters may bind sulfated sugars.
Storage -20°C (Aliquot immediately)Avoid freeze-thaw cycles to prevent desulfation.

Critical Control Point: Do not store κ-Neo in media containing serum (FBS) for long periods before use. The cationic proteins in serum can interact with the anionic sulfate groups of κ-Neo, potentially altering its effective concentration.

Diagram 1: Reagent Workflow

StockPrep Powder Lyophilized κ-Neo Powder Solvent Add PBS/Water (Avoid DMSO) Powder->Solvent Reconstitution Mix Vortex/Warm (37°C if needed) Solvent->Mix Dissolution Filter 0.22 µm PES Filtration Mix->Filter Sterilization Aliquot Aliquot & Store (-20°C) Filter->Aliquot Stability

Caption: Workflow for preparing stable Kappa-Neocarratetraose stock solutions.

Part 2: Dose-Finding & Cytotoxicity (The Safety Check)

The Challenge: Determining the "Functional Window"—the range where the compound exerts biological activity without inducing non-specific osmotic stress or cytotoxicity.

Experimental Design: The "3-Tier" Concentration Matrix

Before running functional assays, you must establish the IC10 (maximum non-toxic dose).

  • Range Finding: Test 0, 10, 50, 100, 200, 500 µg/mL.

  • Duration: 24h and 48h exposure.

  • Assay Type: CCK-8 or MTT. (CCK-8 is preferred as it requires fewer wash steps, reducing the loss of semi-adherent cells often seen with polysaccharide treatments).

Typical Reference Values (Cell-Line Dependent):

Cell LineAssay TypeMax Non-Toxic Dose (Est.)Effective Bioactive Range
RAW 264.7 (Macrophage)MTT~200 µg/mL25 – 100 µg/mL
HeLa (Epithelial)CCK-8~100 µg/mL20 – 80 µg/mL
HUVEC (Endothelial)MTT~150 µg/mL10 – 50 µg/mL

Analyst Note: If you observe cell detachment at high concentrations (>500 µg/mL), it may not be true "toxicity" but rather interference with cell adhesion factors (integrins) due to the sulfated nature of the molecule mimicking Extracellular Matrix (ECM) components.

Part 3: Functional Assays & Mechanism of Action

The Challenge: Validating the specific bioactivity. The two most robust assays for κ-Neo are Anti-inflammatory (NF-κB inhibition) and Antioxidant (ROS Scavenging) .

Protocol A: Anti-Inflammatory Validation (LPS Challenge)

Mechanism: κ-Neo competes with LPS for binding to TLR4 or MD-2, preventing the dimerization required for downstream NF-κB activation.

  • Seed Cells: RAW 264.7 cells at 1 x 10⁵ cells/well (96-well).

  • Pre-treatment: Add κ-Neo (e.g., 25, 50, 100 µg/mL) for 2 hours before LPS stimulation.

    • Why? Sulfated oligosaccharides often act as entry inhibitors or receptor blockers. Co-treatment is less effective.

  • Stimulation: Add LPS (1 µg/mL final) and incubate for 18–24 hours.

  • Readout: Measure NO production (Griess Reagent) or TNF-α/IL-6 (ELISA) in the supernatant.

Diagram 2: Mechanism of Action (NF-κB Inhibition)

Mechanism LPS LPS Stimulus TLR4 TLR4/MD-2 Receptor Complex LPS->TLR4 Activation kNeo κ-Neo (Inhibitor) kNeo->TLR4 Competitive Blockade MyD88 MyD88/TRAF6 Signal Cascade TLR4->MyD88 Recruitment NFkB_Inactive NF-κB (Cytosol) Bound to IκBα MyD88->NFkB_Inactive Phosphorylation NFkB_Active NF-κB (Nucleus) Translocation NFkB_Inactive->NFkB_Active IκBα Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Active->Cytokines Transcription

Caption: Proposed mechanism: κ-Neo blocks TLR4 activation, preventing NF-κB translocation.

Part 4: Troubleshooting & FAQs

Q1: My stock solution has a precipitate after thawing. Is it ruined?

A: Not necessarily. Sulfated sugars can form hydrogen bond networks at low temperatures.

  • Fix: Warm the tube to 37°C for 10 minutes and vortex vigorously. If precipitate persists, spin down (10,000 x g, 5 min). If a pellet forms, the concentration is compromised; re-measure concentration via phenol-sulfuric acid assay or prepare fresh stock.

Q2: I see high variability in my IC50 values between replicates.

A: This is often due to pipetting viscosity error or serum interaction .

  • Fix 1: Ensure the stock (10 mg/mL) is not viscous. If it is, dilute to 5 mg/mL.

  • Fix 2: Pre-dilute κ-Neo in serum-free media before adding to the wells containing serum. Avoid adding highly concentrated stock directly into FBS-rich media.

Q3: Can I use DMSO to dissolve κ-Neo?

A: Avoid it. Unlike hydrophobic drugs, κ-Neo is a polar sugar. DMSO may actually cause precipitation or dehydration of the sugar chain. Use water, PBS, or media.[1]

Q4: The cells look "rounded" but are still viable in the MTT assay.

A: Sulfated oligosaccharides can interfere with cell-matrix adhesion (mimicking heparin).

  • Fix: This is a morphological artifact, not necessarily death. Confirm viability with a non-adhesion dependent assay (e.g., ATP-based CellTiter-Glo) or wash cells gently with PBS before adding MTT to remove loose cells if you only want to count firmly adherent ones.

References

  • Yao, Z., et al. (2014). Enzymatic preparation of κ-carrageenan oligosaccharides and their anti-angiogenic activity.[2] Carbohydrate Polymers.

  • Sun, T., et al. (2022). κ-Carrageenan Oligosaccharides Inhibit the Inflammation of Lipopolysaccharide-Activated Microglia Via TLR4/NF-κB and p38/JNK MAPKs Pathways.[3] Neurochemical Research.

  • Sokolova, E. V., et al. (2013). Anti-inflammatory activity of kappa-carrageenan oligosaccharides.[4] Marine Drugs.

  • Gino Biotech. (2024).[5] How to Use Kappa Carrageenan (Solubility & Handling Guidelines).

  • Barbeyron, T., et al. (1991). Purification and characterization of a kappa-carrageenase... degrades kappa-carrageenan down to the level of the kappa-neocarratetraose sulfate.[6] European Journal of Biochemistry.

Sources

Preventing degradation of Neocarratetraose during storage.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for Neocarratetraose. As researchers and drug development professionals, you understand that the stability and integrity of your reagents are paramount to reproducible and reliable results. Neocarratetraose, a sulfated oligosaccharide derived from carrageenan, possesses significant biological activities that are intrinsically linked to its precise chemical structure.[1][2] Degradation, even if minor, can compromise its function and lead to inconsistent experimental outcomes.

This guide provides in-depth, field-proven insights into the factors affecting Neocarratetraose stability. It is structured in a question-and-answer format to directly address the challenges you may encounter. We will explore the causality behind our recommendations, empowering you to make informed decisions for the long-term preservation of your valuable samples.

Frequently Asked Questions: Understanding Neocarratetraose Stability

Q1: What is Neocarratetraose and why is its structural integrity so critical?

Neocarratetraose is an even-numbered oligosaccharide, typically a tetramer, that results from the enzymatic degradation of carrageenan polysaccharides.[2][3] Carrageenans are linear sulfated galactans found in red seaweeds, composed of alternating α-(1→3) and β-(1→4) linked galactose and 3,6-anhydrogalactose residues.[1][4] The specific biological activities of Neocarratetraose, such as its anti-inflammatory or anti-tumor potential, are dependent on its defined structure, including the degree of polymerization, the sequence of sugar units, and the position of sulfate groups.[1] Any alteration to this structure through degradation can lead to a partial or complete loss of its intended biological function.

Q2: What are the primary chemical and physical factors that cause Neocarratetraose degradation?

The degradation of Neocarratetraose primarily occurs through the cleavage of the β-1,4 glycosidic linkages that form its backbone.[1] Several factors can catalyze this process:

  • Acid Hydrolysis: Low pH (acidic) conditions can protonate the glycosidic oxygen, making the bond susceptible to hydrolysis. This breaks the oligosaccharide into smaller sugar units. Polysaccharide stability is often pH-dependent, with rapid degradation observed in acidic environments.[5][6]

  • High Temperature: Elevated temperatures provide the activation energy needed for hydrolytic reactions to occur, even at neutral pH.[7][8] Long-term storage at improper temperatures is a common cause of degradation.

  • Enzymatic Contamination: The most specific and potent cause of degradation is contamination with carrageenases. These enzymes, produced by marine bacteria, are endohydrolases that specifically cleave the internal β-1,4 linkages in carrageenans to produce smaller oligosaccharides.[1][2] Even trace amounts of microbial contamination can introduce these enzymes.

  • Repeated Freeze-Thaw Cycles: While a single freeze-thaw cycle is generally acceptable, multiple cycles can compromise sample integrity. This can cause localized changes in pH and concentration as ice crystals form, potentially creating micro-environments that accelerate degradation.[9]

Q3: What are the definitive recommended storage conditions for Neocarratetraose?

To mitigate the risks outlined above, we have established the following storage protocols based on extensive stability data for oligosaccharides.

Sample Form Duration Temperature Key Considerations
Lyophilized Powder Long-Term (> 6 months)-20°C or -80°CStore in a desiccator or with desiccant packs to prevent moisture absorption. Hygroscopicity can lead to clumping and eventual hydrolysis.[10]
Short-Term (< 6 months)2-8°CMust be kept in a tightly sealed container with desiccant.
Aqueous Solution Long-Term (> 1 month)-80°CCrucial: Aliquot into single-use volumes to avoid freeze-thaw cycles. Use a sterile, buffered solution (e.g., pH 6.0-7.5).[9]
Short-Term (< 1 month)-20°CAliquoting is still highly recommended.
Working Solution (days)2-8°CPrepare only the amount needed for the experiment. Do not store working dilutions for extended periods.
Q4: How can I visually or analytically detect if my Neocarratetraose sample has degraded?

Visual inspection is unreliable. While signs like discoloration or pH shift in a solution are indicators of a problem, significant degradation can occur without any visible change. The only reliable method is analytical characterization.

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are the gold standard.[11] Degradation will appear as a decrease in the area of the main Neocarratetraose peak and the emergence of new peaks corresponding to smaller fragments (e.g., disaccharides).

  • Mass Spectrometry (MS): Coupling liquid chromatography to a mass spectrometer (LC-MS) provides definitive structural information, allowing for the identification of degradation products by their mass-to-charge ratio.[3][12][13]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you might face and provides a logical path to resolution.

Scenario 1: My HPLC analysis shows multiple peaks, and the main Neocarratetraose peak is smaller than expected.
  • Primary Suspect: Hydrolysis (Acid or Temperature-Induced).

    • Causality: The glycosidic bonds have likely been cleaved, resulting in a population of smaller oligosaccharides. This is a common result of storing the sample in a non-buffered aqueous solution where the pH may have drifted, or from prolonged exposure to room temperature.

    • Immediate Action: Verify the pH of your stock solution. If it is acidic (pH < 5), acid hydrolysis is the probable cause.

    • Preventative Solution: Always prepare stock solutions using a sterile, buffered solvent (e.g., 10-20 mM phosphate buffer, pH 7.0). For long-term storage, flash-freeze aliquots in liquid nitrogen before transferring to a -80°C freezer. This ensures rapid and uniform freezing, minimizing solute concentration effects.

Scenario 2: I've used my stock solution multiple times over several weeks, and my recent experimental results are inconsistent.
  • Primary Suspect: Freeze-Thaw Cycles & Potential Contamination.

    • Causality: Each time the vial is removed from the freezer, the sample undergoes a freeze-thaw cycle. This physical stress can damage the molecule.[9] Furthermore, each opening of the vial introduces a risk of microbial contamination, which could introduce degrading enzymes.

    • Immediate Action: Analyze an aliquot of your current stock solution via HPLC or LC-MS and compare it to the certificate of analysis or a previously established baseline chromatogram.

    • Preventative Solution: This issue is almost entirely preventable by aliquoting . Upon receiving and reconstituting a new sample, immediately divide the stock solution into single-use volumes in sterile microcentrifuge tubes. This ensures that the main stock is not repeatedly handled and that each experiment begins with a sample of identical quality.

Diagram: Primary Degradation Pathways for Neocarratetraose

cluster_causes Causal Factors cluster_mechanisms Degradation Mechanisms cluster_outcomes Consequences Low_pH Low pH (Acidic Conditions) Cleavage Cleavage of β-1,4 Glycosidic Bonds Low_pH->Cleavage High_Temp High Temperature High_Temp->Cleavage Enzymes Enzymatic Contamination (e.g., Carrageenases) Enzymes->Cleavage Products Generation of Smaller Oligosaccharides & Monosaccharides Cleavage->Products Loss_Activity Loss of Biological Activity Products->Loss_Activity

Caption: Key factors leading to the structural and functional degradation of Neocarratetraose.

Experimental Protocol: Self-Validation of Storage Conditions

To ensure trustworthiness in your results, we recommend performing a real-time stability study whenever you establish a new experimental workflow or use a new buffer system.

Objective:

To determine the stability of Neocarratetraose under your specific, intended storage conditions over a defined period.

Materials:
  • Lyophilized Neocarratetraose

  • Sterile, analytical-grade buffer (e.g., 20 mM Sodium Phosphate, pH 7.2)

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated freezers/refrigerators set to desired temperatures (-80°C, -20°C, 4°C)

  • HPLC-ELSD/CAD or HPAEC-PAD system for analysis[11]

Methodology:
  • Preparation (Time Zero - T0):

    • Carefully weigh and reconstitute the lyophilized Neocarratetraose in your chosen sterile buffer to create a stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

    • Immediately take an aliquot for T0 analysis. Dilute it to a working concentration (e.g., 1 mg/mL) for injection.

    • Filter the remaining stock solution through a 0.22 µm sterile filter to remove any potential microbial contaminants.

    • Dispense the filtered stock solution into single-use aliquots (e.g., 20 µL) in sterile, clearly labeled tubes.

  • Storage:

    • Place sets of aliquots at each storage condition you wish to test (e.g., a set at -80°C, a set at -20°C, and a "stress" set at 4°C).

  • Analysis at Subsequent Time Points:

    • Establish your time points based on your experimental needs (e.g., T=1 month, T=3 months, T=6 months).

    • At each time point, remove one aliquot from each storage condition.

    • Allow the aliquot to thaw completely at room temperature.

    • Prepare the sample for analysis in the exact same manner as the T0 sample.

    • Analyze using a validated chromatographic method.

  • Data Interpretation:

    • Integrate the peak area of the main Neocarratetraose peak for each sample.

    • Calculate the relative percentage of the remaining Neocarratetraose at each time point compared to the T0 sample: (Area_Tx / Area_T0) * 100%.

    • Acceptance Criteria: A common stability criterion is the retention of ≥95% of the main peak area relative to T0, with no significant increase in degradation-related peaks.

Diagram: Workflow for a Neocarratetraose Stability Study

cluster_prep 1. Preparation (T=0) cluster_storage 2. Storage cluster_analysis 3. Analysis & Interpretation Reconstitute Reconstitute Lyophilized Neocarratetraose Filter Sterile Filter (0.22 µm) Reconstitute->Filter T0_Analysis Analyze T=0 Sample (Establish Baseline) Filter->T0_Analysis Aliquot Create Single-Use Aliquots Filter->Aliquot Store_n80 Store at -80°C Aliquot->Store_n80 Store_n20 Store at -20°C Aliquot->Store_n20 Store_4 Store at 4°C (Stress Condition) Aliquot->Store_4 Analyze_Tx Analyze at Time Points (T=1, 3, 6 months) Store_n80->Analyze_Tx Store_n20->Analyze_Tx Store_4->Analyze_Tx Compare Compare Peak Area to T=0 Baseline Analyze_Tx->Compare Assess Assess Stability (e.g., >95% remaining) Compare->Assess

Caption: A systematic workflow for validating the long-term stability of Neocarratetraose.

By adhering to these guidelines and understanding the science behind them, you can ensure the long-term integrity of your Neocarratetraose samples, leading to more accurate, reproducible, and impactful research.

References

  • ResearchGate. (2025). Recent Progress of Carrageenan-Degrading Enzymes. Available from: [Link]

  • Hu, X., et al. (2021). Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp. PMC. Available from: [Link]

  • Witt, J., et al. (2020). Marine Polysaccharides: Occurrence, Enzymatic Degradation and Utilization. ChemSusChem. Available from: [Link]

  • Kim, J. H., et al. (2014). Efficient enzymatic degradation process for hydrolysis activity of the Carrageenan from red algae in marine biomass. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Metabolic carrageenan degradation pathway by CAZymes based on current knowledge. Available from: [Link]

  • Christiansen, L., et al. (2020). Pathway for degradation of /-carrageenan (furcellaran). ResearchGate. Available from: [Link]

  • Schoevaart, W., et al. (2024). Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Hu, X., et al. (2021). Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp. MDPI. Available from: [Link]

  • Shang, Q., et al. (2017). Carrageenan oligosaccharides and associated carrageenan-degrading bacteria induce intestinal inflammation in germ-free mice. PMC. Available from: [Link]

  • Briones, A. & Sato, T. (2014). Enzymatic Degradation of κ-Carrageenan in Aqueous Solution. ResearchGate. Available from: [Link]

  • Wu, L. D., et al. (2014). Stability Analysis of Oligosaccharides. Lebrilla League. Available from: [Link]

  • U.S. Food and Drug Administration. (2016). GRAS Notice 623: Fructooligosaccharides. Available from: [Link]

  • Benkeblia, N., Onodera, S., & Shiomi, N. (2004). Effect of temperature and storage time on saccharides and fructo-oligosaccharides (FOS) of onion bulb Allium cepa L. var. Tenshin. International Institute of Refrigeration. Available from: [Link]

  • Google Patents. (2017). EP3202405A1 - Oligosaccharide preparation and method for manufacturing same.
  • ResearchGate. (2018). Stability of Oligosaccharides Derived from Lactose and Lactulose regarding Rheological and Thermal Properties. Available from: [Link]

  • Liu, G., et al. (2013). Characterization of a κ-Carrageenase from Marine Cellulophaga lytica strain N5-2 and Analysis of Its Degradation Products. MDPI. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]

  • Amorim, M., et al. (2025). Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Shao, P., et al. (2017). Chemical Stability and in vitro release properties of β-carotene in emulsions stabilized by Ulva fasciata polysaccharide. PubMed. Available from: [Link]

  • Greenwood Genetic Center. (n.d.). Oligosaccharide Urine Analysis. Available from: [Link]

  • SickKids. (n.d.). Oligosaccharides, urine. Available from: [Link]

  • PubMed. (n.d.). Chemical methods for the analysis of sulphated galactans from red algae. Available from: [Link]

  • ResearchGate. (2015). Oligosaccharide Analysis in Urine by MALDI-TOF Mass Spectrometry for the Diagnosis of Lysosomal Storage Diseases. Available from: [Link]

  • Qian, C., et al. (2012). Physical and chemical stability of β-carotene-enriched nanoemulsions: Influence of pH, ionic strength, temperature, and emulsifier type. PubMed. Available from: [Link]

  • bioRxiv. (2026). Drying parameters and aging modulate protective properties of vitrified trehalose. Available from: [Link]

  • Jones, C. K., et al. (2016). Stability of commercial phytase sources under different environmental conditions. Journal of Animal Science. Available from: [Link]

  • Ockerman, P. A. (1969). Mannosidosis: isolation of oligosaccharide storage material from brain. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Effect of temperature on stability of β-carotene. Available from: [Link]

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Available from: [Link]

  • Gaggini, V., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Chemical modification of carrageenans and application of the modified products. Available from: [Link]

  • Al-Shukor, N., et al. (2023). Chemical composition, functional properties, physico-chemical properties, and techno-functional characteristics of Satureja protein hydrolysate stabilized in a gelatin matrix. PMC. Available from: [Link]

Sources

Technical Support Center: Interpreting Unexpected Results in Neocarratetraose & Carrageenan Oligosaccharide Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Neocarratetraose and other carrageenan-derived oligosaccharides. This guide is designed to provide expert insights and troubleshooting strategies for the unexpected results that can arise during your experiments. Carbohydrate research is nuanced, and the unique properties of sulfated oligosaccharides like Neocarratetraose can lead to complex biological and analytical outcomes. Here, we address common challenges in a question-and-answer format, explaining the "why" behind the results and offering clear, actionable solutions.

Section 1: FAQs - Cell-Based Assays & Biological Activity

Question 1: I expected an anti-inflammatory effect from my kappa-carrageenan oligosaccharides (KCOs), but I'm observing a pro-inflammatory response in my cell culture model. What could be happening?

This is a frequently encountered and critical observation. The inflammatory potential of carrageenans is highly dependent on their molecular weight (MW). While high MW carrageenans are often used to induce inflammation in experimental models, certain low MW oligosaccharides have been reported to have anti-inflammatory properties.[1][2] However, the line between anti- and pro-inflammatory effects can be fine and is influenced by several factors:

  • Contamination with Higher MW Fragments: Your oligosaccharide preparation may contain residual higher molecular weight species that are driving a pro-inflammatory response. It is crucial to ensure the purity and homogeneity of your sample.

  • Receptor Activation: Low MW carrageenans can interact with various cell surface receptors. For instance, some studies suggest that carrageenan can activate Toll-like receptor 4 (TLR4), a key player in innate immunity, leading to a pro-inflammatory cascade.[3]

  • Cell Type Specificity: The response to KCOs can differ significantly between cell types. For example, an anti-inflammatory effect observed in RAW264.7 macrophages might not translate directly to rumen epithelial cells or other cell lines.[1]

  • Experimental Conditions: The concentration of the oligosaccharide and the duration of exposure are critical parameters. High concentrations or prolonged exposure might trigger cellular stress responses that manifest as inflammation.[1][4]

Troubleshooting Protocol:

  • Verify Molecular Weight Distribution: Use techniques like gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) to confirm the molecular weight and purity of your Neocarratetraose or KCO sample.

  • Titrate Your Doses: Perform a dose-response experiment to determine if the pro-inflammatory effect is concentration-dependent. You may find an optimal concentration range for the desired anti-inflammatory activity.

  • Use a Positive Control: Include a known pro-inflammatory stimulus (e.g., lipopolysaccharide, LPS) and a high MW carrageenan control to benchmark the response of your cell system.

  • Consider the Signaling Pathway: Investigate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, to dissect the molecular mechanism of the observed response.[1]

Question 2: My results are inconsistent across different batches of Neocarratetraose. Why is there so much variability?

Batch-to-batch variability is a common challenge in working with naturally derived compounds. For carrageenan oligosaccharides, this can stem from:

  • Source Material: The species of red seaweed used as the starting material can influence the fine structure of the resulting oligosaccharides.

  • Production Method: The method of depolymerization (e.g., enzymatic hydrolysis vs. mild acid hydrolysis) can yield oligosaccharides with different structures and sulfation patterns.[5]

  • Structural Heterogeneity: Carrageenans are not perfectly uniform polymers. This inherent heterogeneity can lead to variations in the oligosaccharide populations between batches.[6][7]

Self-Validating System for Batch Consistency:

ParameterRecommended AnalysisPurpose
Molecular Weight Gel Permeation Chromatography (GPC/SEC)To ensure consistent size distribution.
Degree of Sulfation Ion Chromatography or Elemental AnalysisTo verify consistent sulfate content.
Structural Integrity NMR SpectroscopyTo confirm the characteristic spectral fingerprint.
Biological Activity Standardized BioassayTo ensure consistent functional response.

Section 2: Troubleshooting Analytical Methods

Question 3: I'm having trouble with the HPLC analysis of my sulfated oligosaccharides. I'm seeing broad peaks, poor resolution, and high backpressure. What are the likely causes?

The analysis of sulfated oligosaccharides like Neocarratetraose by High-Performance Liquid Chromatography (HPLC) can be challenging due to their charge and hydrophilicity. Here are some common issues and solutions:

  • Poor Retention and Peak Shape: Standard reversed-phase columns (like C18) are often not suitable for highly polar molecules. Consider using a hydrophilic interaction liquid chromatography (HILIC) or an amine-based column, which are better suited for carbohydrate analysis.[8]

  • High Backpressure: This can be caused by column fouling with proteins or other contaminants from your sample. Always use a guard column and ensure your samples are properly filtered before injection.

  • Inconsistent Retention Times: The charge of sulfated oligosaccharides can be influenced by the pH of the mobile phase. Ensure your mobile phase is well-buffered and that its pH is consistent between runs.

Experimental Workflow for HPLC Method Development:

Caption: A logical workflow for developing a robust HPLC method for sulfated oligosaccharides.

Question 4: My mass spectrometry (MS) data for Neocarratetraose shows a lot of fragmentation, especially loss of sulfate groups. How can I get a clearer molecular ion peak?

The lability of sulfate groups is a known issue in the mass spectrometry of sulfated oligosaccharides.[7] This can make it difficult to determine the molecular weight and structure.

  • Ionization Method: Matrix-assisted laser desorption/ionization (MALDI) can sometimes be a softer ionization technique than electrospray ionization (ESI) for labile molecules, potentially reducing in-source fragmentation.[9]

  • ESI Conditions: If using ESI, operate in negative ion mode, as this is generally better for acidic molecules like sulfated oligosaccharides. Optimizing the source conditions (e.g., reducing capillary voltage and gas temperature) can minimize fragmentation.

  • Adduct Formation: The presence of sodium or potassium adducts can sometimes stabilize the molecule. However, an excess of different adducts can complicate the spectrum. Careful control of salts in the sample and mobile phase is important.

  • Tandem MS (MS/MS): While it involves fragmentation, controlled collision-induced dissociation (CID) in a tandem mass spectrometer can provide valuable structural information by revealing specific fragmentation patterns.[6][10]

Key Signaling Pathway Interaction:

The biological effects of Neocarratetraose and related oligosaccharides are often mediated through their interaction with key cellular signaling pathways. For example, studies have shown that kappa-carrageenan oligosaccharides can inhibit the NOD2/NF-κB pathway, which is involved in inflammation.[1][4]

Signaling_Pathway KCO κ-Carrageenan Oligosaccharide (KCO) NOD2 NOD2 Receptor KCO->NOD2 Inhibition NFkB NF-κB Pathway NOD2->NFkB Activation Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Upregulation

Sources

Technical Support Center: Neocarratetraose Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This guide provides in-depth technical support for handling Neocarratetraose, a sulfated tetrasaccharide derived from λ-carrageenan. Ensuring the structural integrity of Neocarratetraose in solution is critical for obtaining reproducible and reliable results in biological assays and analytical studies. This document outlines the primary causes of degradation and offers practical strategies, troubleshooting advice, and validation protocols to maintain the stability of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Neocarratetraose degradation in aqueous solutions?

The primary degradation pathway for Neocarratetraose, like other oligosaccharides, is the acid-catalyzed hydrolysis of its β-(1→4) glycosidic bonds.[1][2][3] This chemical reaction uses a water molecule to cleave the bond that links the monosaccharide units, resulting in smaller saccharide fragments and a loss of biological activity. The process is initiated by the protonation of the glycosidic oxygen atom, which destabilizes the bond and makes it susceptible to cleavage.[3][4]

Q2: How significantly do pH and temperature impact the stability of my solution?

Both pH and temperature are critical factors that work synergistically to affect the rate of hydrolytic degradation.

  • pH: The concentration of protons (H⁺) in the solution directly catalyzes the hydrolysis reaction. Therefore, acidic conditions (low pH) will significantly accelerate the degradation of Neocarratetraose. Studies on other oligosaccharides, such as fructooligosaccharides, show a much higher degree of hydrolysis at pH values below 4.0 compared to neutral conditions.[5] For optimal stability, solutions should be maintained at a neutral or near-neutral pH (pH 6.5-7.5).

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of chemical reactions, including hydrolysis. The stability of related enzymes that produce neocarratetraose decreases significantly at temperatures above 40°C.[6][7][8][9] For routine use, keeping solutions at refrigerated temperatures (2-8°C) is recommended. For long-term storage, freezing is necessary.

Q3: What are the recommended solvents and buffers for preparing and storing Neocarratetraose solutions?

To minimize degradation, the choice of solvent is crucial.

  • Recommended Solvent: Use high-purity, sterile water (e.g., HPLC-grade or Milli-Q® water) to prepare stock solutions.

  • Recommended Buffers: If a buffer is required for your experiment, choose one that operates effectively in the neutral pH range (6.5-7.5). Phosphate-buffered saline (PBS) or Tris buffers are common and appropriate choices. Avoid acidic buffers (e.g., citrate or acetate buffers below pH 5) unless required for your specific application, and be aware that this will reduce the solution's stability.

Q4: What are the best practices for short-term and long-term storage of Neocarratetraose solutions?

Proper storage is essential to preserve the integrity of your Neocarratetraose. Based on best practices for other complex oligosaccharides, such as Human Milk Oligosaccharides (HMOs), the following conditions are recommended.[10]

Storage Duration Temperature Solvent/Buffer Container Key Considerations
Short-Term (Up to 1 week)2-8°CSterile Water or Neutral Buffer (pH 6.5-7.5)Sterile, low-binding polypropylene tubesProtect from light. Ensure sterility to prevent microbial growth.
Long-Term (> 1 week)-20°C or -80°CSterile Water or Neutral Buffer (pH 6.5-7.5)Sterile, low-binding polypropylene tubesAliquot into single-use volumes to avoid repeated freeze-thaw cycles. While some oligosaccharides are stable to freeze-thaw cycles[10], minimizing them is a best practice.
Lyophilized Powder -20°CN/ATightly sealed container with desiccantThis is the most stable form for long-term storage. Protect from moisture.
Q5: How can I analytically detect if my Neocarratetraose solution has started to degrade?

Degradation can be monitored by observing changes in the solution's chemical profile over time. Several analytical techniques are suitable for this purpose:

  • High-Performance Liquid Chromatography (HPLC): Using an appropriate column (e.g., HILIC or anion-exchange) and detector (e.g., ELSD, CAD, or RI), you can monitor the peak corresponding to Neocarratetraose. Degradation will appear as a decrease in the main peak's area and the emergence of new peaks corresponding to smaller hydrolysis products.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for identifying and quantifying the parent oligosaccharide and its degradation products.[13][14] It can confirm the mass of the hydrolysis fragments, providing definitive evidence of degradation.

Troubleshooting Guide

Problem: I see new or broadening peaks in my HPLC chromatogram over time.
  • Underlying Cause: This is a classic sign of chemical degradation. The primary Neocarratetraose peak is decreasing while smaller, earlier-eluting peaks (the hydrolysis products) are appearing. Peak broadening can also indicate the presence of multiple, closely related degradation products.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use LC-MS to confirm that the new peaks are indeed fragments of Neocarratetraose (e.g., di- or trisaccharides).

    • Check Solution pH: Measure the pH of your stock solution. If it has become acidic, this is the likely cause.

    • Review Storage Conditions: Was the solution stored at room temperature or in an acidic buffer? Compare your handling procedure against the recommended storage conditions in the table above.

    • Corrective Action: Prepare a fresh stock solution in a validated neutral buffer and store it in aliquots at -80°C. Perform a small-scale, time-course stability study (see Protocol 1) to confirm the stability of the new solution.

Problem: The biological or binding activity of my Neocarratetraose solution is inconsistent or decreasing.
  • Underlying Cause: A loss of activity strongly suggests that the molecular structure of the Neocarratetraose is changing. Since biological activity is highly dependent on the full tetrasaccharide structure, hydrolytic cleavage will diminish its efficacy.

  • Troubleshooting Steps:

    • Perform Analytical Assessment: Do not rely solely on activity assays. Analyze an aliquot of the suspect solution using HPLC or LC-MS to get a chemical "snapshot." Compare this to the profile of a freshly prepared solution.

    • Evaluate Experimental Conditions: Check the pH and temperature of your assay buffer. If the assay itself requires incubation at elevated temperatures (e.g., 37°C) for extended periods in a slightly acidic medium, you may be inducing degradation during the experiment.

    • Corrective Action:

      • If the stock solution is degraded, discard it and prepare a fresh one using the recommended best practices.

      • If the assay conditions are the cause, consider reducing the incubation time or exploring whether the assay pH can be adjusted closer to neutral without compromising the results. Run a control where the Neocarratetraose is pre-incubated in the assay buffer for the duration of the experiment and then analyzed for degradation.

In-Depth Experimental Protocols

These protocols are designed to empower you to validate a stable formulation for your specific experimental needs.

Protocol 1: Establishing the Optimal pH for Solution Stability

This experiment uses a time-course study to determine the degradation of Neocarratetraose across a range of pH values.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis prep_stock Prepare concentrated Neocarratetraose stock in pure water prep_aliquots Dilute stock into each buffer to final concentration prep_stock->prep_aliquots prep_buffers Prepare sterile buffers (e.g., pH 4.0, 5.5, 7.0, 8.5) prep_buffers->prep_aliquots t0 T=0: Immediately remove and freeze an aliquot from each pH condition prep_aliquots->t0 incubate Incubate all solutions at a set temperature (e.g., 37°C or RT) t0->incubate sampling At set time points (e.g., 24h, 72h, 1 week), remove and freeze an aliquot from each pH incubate->sampling analyze Analyze all samples by HPLC or LC-MS in a single batch sampling->analyze thaw Thaw all collected aliquots simultaneously thaw->analyze quantify Quantify the peak area of intact Neocarratetraose in each sample analyze->quantify plot Plot % Remaining vs. Time for each pH condition quantify->plot

Caption: Workflow for determining pH-dependent stability.

Step-by-Step Methodology
  • Prepare Buffers: Prepare a set of sterile buffers covering the desired pH range. For example:

    • 100 mM Sodium Acetate, pH 4.0

    • 100 mM MES, pH 5.5

    • 100 mM PBS, pH 7.0

    • 100 mM Tris-HCl, pH 8.5

  • Prepare Stock Solution: Dissolve lyophilized Neocarratetraose in sterile, HPLC-grade water to create a concentrated stock solution (e.g., 10 mg/mL).

  • Create Study Samples: Dilute the stock solution into each of the prepared buffers to your final target concentration (e.g., 1 mg/mL).

  • Time-Zero (T=0) Sample: Immediately take an aliquot from each pH condition, label it clearly (e.g., "pH 4.0 - T0"), and flash-freeze it in liquid nitrogen. Store at -80°C. This is your baseline.

  • Incubation: Incubate the remaining vials at a chosen temperature. For an accelerated study, 37°C is common. For real-time stability at benchtop conditions, use room temperature (~22°C).

  • Time-Course Sampling: At predetermined intervals (e.g., 6h, 24h, 48h, 1 week), remove an aliquot from each vial, label it, flash-freeze, and store at -80°C.

  • Analysis: Once all time points are collected, thaw all samples at the same time. Analyze them in a single batch using a validated HPLC or LC-MS method to minimize analytical variability.

  • Data Interpretation: For each sample, calculate the peak area of the intact Neocarratetraose. Normalize the results by expressing them as a percentage of the T=0 peak area for that specific pH. Plot the "% Neocarratetraose Remaining" versus "Time" for each pH condition. The pH that shows the slowest decline in concentration is the most stable.

Data Recording Template
Time PointpH 4.0 (% Remaining)pH 5.5 (% Remaining)pH 7.0 (% Remaining)pH 8.5 (% Remaining)
0 h100100100100
24 h
72 h
1 week
Protocol 2: Assessing Temperature-Induced Degradation

This protocol helps determine the shelf-life of your solution at different storage temperatures.

Acid Hydrolysis of a Glycosidic Bond

Caption: Mechanism of acid-catalyzed glycosidic bond hydrolysis.

Step-by-Step Methodology
  • Prepare Solution: Based on the results from Protocol 1, prepare a batch of Neocarratetraose solution in the buffer system determined to be most stable (e.g., PBS, pH 7.0).

  • Aliquot: Distribute the solution into multiple single-use, sterile cryovials.

  • Storage: Divide the aliquots into groups and place them at different storage temperatures. For example:

    • Group A: 4°C (Refrigerator)

    • Group B: -20°C (Standard Freezer)

    • Group C: -80°C (Ultra-Low Freezer)

    • Group D: Room Temperature (~22°C, as a stress condition)

  • Sampling: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each temperature group.

  • Analysis: Analyze the samples immediately by HPLC or LC-MS to determine the percentage of intact Neocarratetraose remaining relative to a T=0 sample (which should be analyzed with the first time point).

  • Data Interpretation: Plot the "% Neocarratetraose Remaining" versus "Time" for each temperature condition. This data will provide a clear indication of the solution's shelf-life under practical laboratory storage conditions and will highlight the superior stability offered by ultra-low temperatures.

By following these guidelines and performing these validation protocols, researchers can ensure the integrity of their Neocarratetraose solutions, leading to more accurate and reproducible scientific outcomes.

References

  • Klewicki, R. (2007). The stability of gal-polyols and oligosaccharides during pasteurization at a low pH. ResearchGate. Available at: [Link]

  • Yu, G., et al. (2005). Acid Hydrolysis of Glycosidic Bonds in Polysaccharides: Modelling and Stochastic Simulation. ResearchGate. Available at: [Link]

  • Wang, W., et al. (2020). Characterization of the Hydrolysis Kinetics of Fucosylated Glycosaminoglycan in Mild Acid and Structures of the Resulting Oligosaccharides. Marine Drugs. Available at: [Link]

  • Barnett, C. B., et al. (2013). Characterizing the Catalyzed Hydrolysis of β-1,4 Glycosidic Bonds Using Density Functional Theory. The Journal of Physical Chemistry A.
  • Pereira, A., et al. (2017). Benchmarking of density functionals for the kinetics and thermodynamics of the hydrolysis of glycosidic bonds catalyzed by glycosidases. Semantic Scholar. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Applications and Innovations in Oligosaccharide Analysis Techniques. Mtoz Biolabs Website. Available at: [Link]

  • Chen, X., et al. (1999). Rapid, sensitive structure analysis of oligosaccharides. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Potin, P., et al. (1991). Purification and characterization of a new kappa-carrageenase from a marine Cytophaga-like bacterium. European Journal of Biochemistry. Available at: [Link]

  • Celignis. (n.d.). Analysis of Oligosaccharides. Celignis Website. Available at: [Link]

  • Zhang, Z., et al. (2020). Analysis and Separation of Oligosaccharides. ResearchGate. Available at: [Link]

  • Li, B., et al. (2015). Chromatographic methods for the analysis of oligosaccharides in human milk.
  • U.S. Food and Drug Administration. (2016). GRAS Notice 623: Fructooligosaccharides. FDA Website. Available at: [Link]

  • Khan Academy. (n.d.). Glycosidic bond. Khan Academy Website. Available at: [Link]

  • Butkevičiūtė, A., et al. (2020).
  • Hettiarachchi, D., et al. (2025). Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Sentandreu, E., & Carbonell-Barrachina, A. A. (2014). Fructooligosaccharides Stability during the Processing and the Shelf Life of an Aseptically Packed Commercial Pineapple Nectar. Food and Nutrition Sciences. Available at: [Link]

  • Guberman, M., et al. (2022). On resin synthesis of sulfated oligosaccharides. Chemical Science. Available at: [Link]

  • Guberman, M., et al. (2022). On resin synthesis of sulfated oligosaccharides. ResearchGate. Available at: [Link]

  • Wu, L. D., et al. (2014). Stability Analysis of Oligosaccharides. Lebrilla League, UC Davis. Available at: [Link]

  • Liu, G., et al. (2013). Characterization of a κ-Carrageenase from Marine Cellulophaga lytica strain N5-2 and Analysis of Its Degradation Products. International Journal of Molecular Sciences. Available at: [Link]

  • Rodriguez-Amaya, D. B., & Kimura, M. (2004). Stability of Palm Carotenes in an Organic Solvent and in a Food Emulsion System.
  • López, S. V., et al. (2020). Encapsulation of β-carotene extracted from peach palm residues: a stability study using two spray-dried processes. Revista Colombiana de Investigaciones Agroindustriales. Available at: [Link]

  • Liu, G., et al. (2013). Characterization of a κ-Carrageenase from Marine Cellulophaga lytica strain N5-2 and Analysis of Its Degradation Products. ResearchGate. Available at: [Link]

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Technical Guide: Optimizing pH for Neocarratetraose Production & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Definitions

The "Activity" Paradox: In technical inquiries regarding "Neocarratetraose activity," a critical distinction must be made immediately. Neocarratetraose is a sulfated oligosaccharide (product), not an enzyme. Therefore, "optimizing activity" scientifically refers to two distinct phases of your experimental workflow:

  • Enzymatic Production Yield: Optimizing the pH of the

    
    -carrageenase enzyme to maximize the hydrolysis rate of 
    
    
    
    -carrageenan into Neocarratetraose.
  • Functional Bioactivity & Stability: Maintaining a pH environment that prevents acid hydrolysis (degradation) of the glycosidic bonds, ensuring the molecule remains intact to interact with cellular receptors or scavenge free radicals.

This guide addresses both phases, with a primary focus on the enzymatic production parameters where pH sensitivity is most acute.

Module A: Optimizing Enzymatic Production (The Yield Phase)

The generation of Neocarratetraose relies on the specific cleavage of


-1,4 linkages in 

-carrageenan by

-carrageenase
(EC 3.2.1.83). Deviating from the optimal pH window by even 0.5 units can reduce yields by >40% or alter the degree of polymerization (DP), resulting in disaccharides (neocarrabiose) rather than the target tetrasaccharide.
The Optimal pH Window

For the vast majority of marine-derived


-carrageenases (e.g., Pseudoalteromonas, Cellulophaga, Cytophaga), the optimal pH window is neutral to slightly alkaline .
Source OrganismOptimal pHBuffer System RecommendationTemperature OptimaRef
Pseudoalteromonas sp.[1]7.5 – 8.0 Tris-HCl (50 mM)30°C – 40°C[1]
Cellulophaga algicola7.8 Phosphate / Tris-HCl35°C – 40°C[2]
Cytophaga-like bacterium7.2 MOPS or Tris-HCl30°C[3]
Rhodopirellula sallentina7.0 Na2HPO4–NaH2PO440°C[4]
Protocol: pH Adjustment for Hydrolysis

Objective: Maximize Neocarratetraose specificity over Neocarrabiose.

  • Substrate Preparation: Dissolve

    
    -carrageenan (0.5% - 1.0% w/v) in distilled water.
    
    • Note: Carrageenan solutions are viscous. Heat to 60°C to ensure full solubilization before buffering.

  • Buffer Integration: Add 50 mM Tris-HCl or Sodium Phosphate buffer to achieve pH 7.5 .

    • Critical Check: Do not use Citrate buffer (acidic range) as it risks premature acid hydrolysis of the substrate.

  • Enzyme Addition: Add

    
    -carrageenase (approx. 1 U/mL).
    
  • Reaction Monitoring: Incubate at 37°C. Monitor viscosity drop.

    • Stop Condition: To favor Neocarratetraose (DP4) over Neocarrabiose (DP2), stop the reaction when viscosity decreases by 50-60%, rather than allowing it to run to completion.

Workflow Visualization

The following diagram illustrates the critical control points for pH during the production workflow.

Neocarratetraose_Workflow Substrate Kappa-Carrageenan (Substrate) Buffer Buffer Adjustment (pH 7.5 - 8.0) Tris-HCl / Phosphate Substrate->Buffer Solubilization Reaction Hydrolysis Reaction (37°C, 4-12 Hours) Buffer->Reaction Stabilized pH Enzyme Add Kappa-Carrageenase (Enzyme) Enzyme->Reaction Catalysis Stop Inactivation (Heat to 95°C or pH > 9) Reaction->Stop Viscosity Drop Product Neocarratetraose (Target Product) Stop->Product Filtration (MWCO)

Caption: Figure 1. Enzymatic production workflow highlighting the critical pH buffering step required prior to enzyme addition to ensure maximal catalytic efficiency.

Module B: Chemical Stability (The Storage Phase)

Once produced, Neocarratetraose is chemically sensitive. The glycosidic bond (specifically the anhydrogalactose linkage) is acid-labile .

The Acid Hydrolysis Risk

At pH < 5.0 , particularly in combination with elevated temperatures, the glycosidic bonds undergo hydrolysis [5]. This degrades Neocarratetraose (DP4) into Neocarrabiose (DP2) or free galactose/anhydrogalactose monomers, rendering the sample "inactive" for downstream assays.

Storage & Formulation Guidelines
  • Target pH: 7.0 – 7.5.

  • Buffer: PBS (Phosphate Buffered Saline) is ideal for storage.

  • Avoid: Unbuffered water (which absorbs atmospheric CO2 and becomes acidic, approx pH 5.5) for long-term storage.

  • Lyophilization: If freeze-drying, ensure the pre-freezing solution is at pH 7.0–7.5.

Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield of DP4 (Tetraose) pH was too low (< 6.0) during hydrolysis.[2][3]Adjust reaction buffer to pH 7.5 - 8.0. Most marine carrageenases lose >50% activity below pH 6.0 [1].
High Yield of DP2 (Biose) Reaction ran too long or enzyme was too active.Reduce reaction time or slightly lower pH to 7.0 to slow the kinetics if the enzyme is too aggressive at pH 8.0.
Product Degradation Acidic storage conditions.Check the pH of your storage solvent. Ensure it is buffered to pH 7.4. Avoid storing in unbuffered distilled water.
No Bioactivity in Assay Incompatible Assay pH.Ensure the bioassay (e.g., cell culture) is buffered. If the sample is acidic, it may be cytotoxic, mimicking "activity" falsely.
Frequently Asked Questions

Q: Can I use Acetate buffer (pH 5.0) for the enzymatic reaction? A: No. While some fungal enzymes work at pH 5.0, marine bacterial


-carrageenases (the standard for producing Neocarratetraose) are severely inhibited at pH 5.0. Furthermore, pH 5.0 increases the risk of random acid hydrolysis of the substrate [3].

Q: My Neocarratetraose powder turns yellow over time. Is it pH related? A: It can be. If the sample was lyophilized from an acidic solution, residual acid can cause "browning" (Maillard-type reactions or degradation) over time. Always neutralize to pH 7.0 before freeze-drying.

Q: Does pH affect the antioxidant activity of Neocarratetraose? A: Yes. The ionization of the sulfate groups (


) is pH-dependent. However, the molecule is most stable and physiologically relevant at pH 7.4 . Conducting antioxidant assays (like DPPH) at very low pH may degrade the molecule, confounding results [6].

References

  • Ma, Y., et al. (2008). Optimization of kappa-carrageenase production by Pseudoalteromonas sp.[1] AJ5. Journal of Microbiology.

  • Barbeyron, T., et al. (2019).

    
    -/
    
    
    
    -carrageenan by Pseudoalteromonas carrageenovora
    
    
    -carrageenase.[4] Marine Drugs.
  • Sarwar, G., et al. (1987).[5] Purification and characterization of a new kappa-carrageenase from a marine Cytophaga-like bacterium. Journal of General Microbiology.

  • Li, J., et al. (2022). A Novel

    
    -Carrageenase from Marine Bacterium Rhodopirellula sallentina SM41: Heterologous Expression and Biochemical Characterization. Marine Drugs. 
    
  • Courtin, C.M., et al. (2003). Kinetics of hydrolysis of oligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature. Journal of Agricultural and Food Chemistry.

  • Yuan, H., et al. (2005). Antioxidant activity of sulfated polysaccharides from brown and red seaweeds.[6] Chemical and Pharmaceutical Bulletin.

Sources

Navigating Batch-to-Batch Variability of Neocarratetraose: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Neocarratetraose. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot the inherent challenge of batch-to-batch variability in their experiments. As a complex oligosaccharide derived from natural sources, Neocarratetraose can exhibit variations that may impact experimental outcomes. This resource provides in-depth, scientifically-grounded answers to common questions, troubleshooting protocols, and best practices to ensure the consistency and reliability of your research.

Understanding the Challenge: Why Does Neocarratetraose Vary?

Neocarratetraose is a sulfated oligosaccharide derived from κ-carrageenan, a polysaccharide extracted from various species of red seaweed.[1][2] The production process typically involves enzymatic hydrolysis of the parent carrageenan.[3][4] The inherent biological diversity of the seaweed source material and the nuances of the extraction and enzymatic processes are primary contributors to batch-to-batch variability.[5][6]

This variability can manifest in several ways, including:

  • Purity: The percentage of Neocarratetraose in the final product versus other oligosaccharides (e.g., neocarrabiose, neocarrahexaose).[7]

  • Structural Heterogeneity: Variations in the sulfation pattern or the presence of hybrid carrageenan structures.[7][8]

  • Contaminants: Presence of residual salts, proteins, or other organic matter from the extraction process.

This guide will equip you with the knowledge and tools to identify, characterize, and mitigate the impact of this variability on your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My current batch of Neocarratetraose is showing lower biological activity compared to previous batches in my cell-based assay. What could be the cause?

Answer:

A decrease in biological activity is a common issue stemming from batch-to-batch variability. The most likely causes are differences in the purity and structural characteristics of the Neocarratetraose. Oligosaccharides' biological functions are highly specific to their structure.[9] Even subtle changes can alter their interaction with cellular targets.[10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decreased biological activity.

Detailed Investigative Steps:

  • Purity Assessment with HPLC: We recommend using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) for high-resolution separation of oligosaccharides.[11] This will allow you to quantify the percentage of Neocarratetraose and identify the presence of other related oligosaccharides.

    • Protocol: HPAE-PAD for Neocarratetraose Purity

      • Sample Preparation: Dissolve a known amount of your Neocarratetraose batch in high-purity water. Include a sample from a previously well-performing batch as a control.

      • Chromatographic System: Use a high-pH anion-exchange column suitable for oligosaccharide separation (e.g., Dionex CarboPac series).

      • Elution: Employ a sodium acetate or sodium hydroxide gradient in water.

      • Detection: Use a pulsed amperometric detector.

      • Analysis: Compare the chromatograms of the current and control batches. Quantify the peak area corresponding to Neocarratetraose relative to other peaks.

  • Structural Characterization with Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) can provide information on the molecular weight and sulfation state of the oligosaccharides present.[12]

    • Protocol: ESI-MS for Structural Confirmation

      • Sample Preparation: Prepare a dilute solution of your Neocarratetraose in a suitable solvent (e.g., 50:50 acetonitrile:water).

      • Infusion: Directly infuse the sample into the ESI-MS system.

      • Analysis: Analyze the resulting mass spectrum to confirm the presence of the expected molecular ion for Neocarratetraose. Look for other masses that could indicate different degrees of polymerization or sulfation.

Data Interpretation:

Parameter"Good" Batch (Example)"Problem" Batch (Example)Implication
Purity (by HPLC) 95% Neocarratetraose80% Neocarratetraose, 15% NeocarrahexaoseLower concentration of the active compound.
Major MS Peak (m/z) Consistent with expected massPresence of additional peaks indicating structural variantsStructural differences may lead to altered activity.
Question 2: I am observing inconsistent results in my drug formulation studies. Could the physical properties of Neocarratetraose be varying between batches?

Answer:

Yes, absolutely. The physicochemical properties of Neocarratetraose, which are critical for its function as an excipient in drug delivery, can be affected by batch-to-batch variability.[13][14] Key properties to consider are solubility, viscosity, and gelling capacity, which are influenced by the molecular weight distribution and sulfation pattern of the carrageenan oligosaccharides.[1]

Troubleshooting and Characterization Workflow:

Caption: Workflow for troubleshooting inconsistent formulation results.

Recommended Protocols:

  • Solubility Assessment:

    • Prepare saturated solutions of different Neocarratetraose batches in your formulation buffer at a controlled temperature.

    • Quantify the dissolved oligosaccharide concentration using a suitable method like a total carbohydrate assay.

  • Viscosity Measurement:

    • Prepare solutions of a defined concentration for each batch.

    • Use a viscometer or rheometer to measure the viscosity at relevant shear rates and temperatures.

  • Establish a "Golden Batch" Profile:

    • For a batch that demonstrates ideal performance, perform a comprehensive characterization (HPLC, MS, physical properties).

    • Use this "golden batch" data as a benchmark for qualifying new batches of Neocarratetraose. This approach is a best practice for managing variability in complex biological materials.[15]

Question 3: How should I store Neocarratetraose to minimize degradation and maintain consistency?

Answer:

Proper storage is crucial for maintaining the stability of oligosaccharides.[16][17] Degradation can lead to changes in structure and, consequently, altered biological activity.

Storage Recommendations:

ConditionRecommendationRationale
Temperature Store at -20°C or below for long-term storage.Low temperatures slow down potential hydrolytic degradation.
Moisture Store in a desiccated environment.Oligosaccharides are hygroscopic; moisture can lead to clumping and degradation.
Form Store as a lyophilized powder.This is the most stable form for long-term storage.
In Solution If you must store it in solution, prepare fresh solutions for each experiment. For short-term storage, sterile filter and store at 4°C for no more than a few days. Avoid repeated freeze-thaw cycles.Repeated freezing and thawing can lead to degradation of the oligosaccharide.

Proactive Batch Qualification: A Best Practice

To avoid downstream experimental issues, we strongly recommend a proactive approach to qualifying new batches of Neocarratetraose upon receipt.

Batch Qualification Workflow:

G NewBatch New Batch Received CoA Review Certificate of Analysis NewBatch->CoA AnalyticalTesting Perform In-House Analytical Testing CoA->AnalyticalTesting Comparison Compare to 'Golden Batch' Profile AnalyticalTesting->Comparison Decision Accept or Reject Batch Comparison->Decision Use Proceed with Experiments Decision->Use Accept Reject Contact Supplier Decision->Reject Reject

Caption: Proactive workflow for qualifying new Neocarratetraose batches.

By implementing this workflow, you can identify and address potential issues with a new batch before it impacts your experimental results, saving valuable time and resources.

References

  • Anumula, K. R. (1994). High resolution and high sensitivity methods for oligosaccharide mapping and characterization by normal phase high performance liquid chromatography following derivatization with highly fluorescent anthranilic acid. Glycobiology, 4(4), 465-474. Available from: [Link]

  • Ruiz-Caro, R., & Veiga, M. D. (2019). Chromatographic methods for the analysis of oligosaccharides in human milk. Journal of Chromatography B, 1118-1119, 136-155. Available from: [Link]

  • Harvey, D. J. (2011). Oligosaccharide analysis by mass spectrometry: a review of recent developments. Mass spectrometry reviews, 30(4), 547-601. Available from: [Link]

  • Weiskopf, A. S., Vouros, P., & Harvey, D. J. (1998). Rapid, sensitive structure analysis of oligosaccharides. Proceedings of the National Academy of Sciences, 95(16), 9276-9281. Available from: [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. Available from: [Link]

  • Varki, A. (1993). Biological roles of oligosaccharides: all of the theories are correct. Glycobiology, 3(2), 97-130. Available from: [Link]

  • ResearchGate. (n.d.). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro- d -galactose. ResearchGate. Available from: [Link]

  • Karakosta, E., et al. (2021). Extraction and Quantitative Analysis of Goat Milk Oligosaccharides: Composition, Variation, Associations, and 2′-FL Variability. Journal of Agricultural and Food Chemistry, 69(28), 7945-7956. Available from: [Link]

  • Oh, S. J., et al. (2002). Effect of the Addition of Oligosaccharides on the Biological Activities and Antigenicity of Influenza A/H3N2 Virus Hemagglutinin. Journal of Virology, 76(6), 2630-2638. Available from: [Link]

  • Jensen, M. S., et al. (2022). Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. Journal of Agricultural and Food Chemistry, 70(4), 1339-1351. Available from: [Link]

  • Karakosta, E., et al. (2021). Extraction and Quantitative Analysis of Goat Milk Oligosaccharides: Composition, Variation, Associations, and 2′-FL Variability. Journal of Agricultural and Food Chemistry, 69(28), 7945-7956. Available from: [Link]

  • ResearchGate. (n.d.). Chemical modification of carrageenans and application of the modified products. ResearchGate. Available from: [Link]

  • Charoensiddhi, S., et al. (2015). Seaweed Hydrocolloid Production: An Update on Enzyme Assisted Extraction and Modification Technologies. Marine Drugs, 13(6), 3340-3363. Available from: [Link]

  • Cell & Gene. (2024, March 1). Defining the Root Cause of Batch-to-Batch Variability. YouTube. Available from: [Link]

  • Cell & Gene. (2024, March 1). Operations Steps for Reducing Batch-to-Batch Variability. YouTube. Available from: [Link]

  • Chen, J., et al. (2018). Purification and Characterisation of κ-Carrageenan Oligosaccharides Prepared by κ-Carrageenase from Thalassospira sp. Fjfst-332. Carbohydrate Polymers, 180, 218-225. Available from: [Link]

  • Zhu, B., et al. (2013). Characterization of a κ-Carrageenase from Marine Cellulophaga lytica strain N5-2 and Analysis of Its Degradation Products. International Journal of Molecular Sciences, 14(12), 24589-24603. Available from: [Link]

  • Zhang, C., et al. (2023). Impact of oligosaccharides on probiotic properties and B vitamins production. Food Bioscience, 53, 102715. Available from: [Link]

  • Wang, Q., et al. (2007). Change in oligosaccharides during processing of soybean sheet. Asia Pacific Journal of Clinical Nutrition, 16(Suppl 1), 29-33. Available from: [Link]

  • Sivabalan, S., Ross, C. F., Tang, J., & Sablani, S. S. (2024). Physical, thermal, and storage stability of multilayered emulsion loaded with β-carotene. Food Innovation and Advances, 3(3), 244-255. Available from: [Link]

  • Wang, Y., et al. (2024). Assessing and mitigating batch effects in large-scale omics studies. Genome Biology, 25(1), 1-21. Available from: [Link]

  • Park, S., et al. (2022). Comparative analysis of prebiotic effects of four oligosaccharides using in vitro gut model: digestibility, microbiome, and metabolome changes. Journal of Microbiology, 60(1), 1-12. Available from: [Link]

  • Dagher, S. M., & Knoop, F. C. (1982). Effect of various conditions on the formation of oligosaccharides in milk treated with beta-galactosidase. Journal of Dairy Science, 65(9), 1559-1565. Available from: [Link]

  • Zhang, C., et al. (2023). Impact of oligosaccharides on probiotic properties and B vitamins production: a comprehensive assessment of probiotic strains. ResearchGate. Available from: [Link]

  • Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products. Sartorius. Available from: [Link]

  • Zia, K. M., et al. (2023). Carrageenan: structure, properties and applications with special emphasis on food science. RSC Advances, 13(36), 25330-25351. Available from: [Link]

  • Krylova, N. V., et al. (2021). Influence of the Structural Features of Carrageenans from Red Algae of the Far Eastern Seas on Their Antiviral Properties. Marine Drugs, 19(10), 546. Available from: [Link]

  • ResearchGate. (n.d.). Carrageenans as a new source of drugs with metal binding properties. ResearchGate. Available from: [Link]

  • Semantic Scholar. (n.d.). Structural Characterization and Rheological and Antioxidant Properties of Novel Polysaccharide from Calcareous Red Seaweed. Semantic Scholar. Available from: [Link]

  • Cotas, J., et al. (2024). From Ocean to Medicine: Harnessing Seaweed's Potential for Drug Development. Marine Drugs, 22(1), 34. Available from: [Link]

  • Prujna, P. S., et al. (2016). Disaccharides obtained from carrageenans as potential antitumor agents. Scientific Reports, 6(1), 1-11. Available from: [Link]

  • Sivabalan, S., Ross, C. F., Tang, J., & Sablani, S. S. (2024). Physical, thermal, and storage stability of multilayered emulsion loaded with β-carotene. Maximum Academic Press. Available from: [Link]

  • de Jesus, M. B., et al. (2023). Exploring the Pharmacological Potential of Carrageenan Disaccharides as Antitumor Agents: An In Silico Approach. Marine Drugs, 21(1), 47. Available from: [Link]

  • Bodrov, A. V., et al. (2010). Carrageenans as a new source of drugs with metal binding properties. BioMetals, 23(2), 341-346. Available from: [Link]

  • Zia, K. M., et al. (2023). Carrageenan: structure, properties and applications with special emphasis on food science. RSC Advances, 13(36), 25330-25351. Available from: [Link]

  • Lim, C. L., et al. (2021). Carrageenan: Drug Delivery Systems and Other Biomedical Applications. Marine Drugs, 19(10), 569. Available from: [Link]

  • Modliszewski, J. J., & Larson, P. A. (2010). U.S. Patent No. 7,772,211. Washington, DC: U.S. Patent and Trademark Office.
  • Pereira, L., & van de Velde, F. (2011). The impact of seaweed life phase and postharvest storage duration on the chemical and rheological properties of hybrid carrageenans isolated from Portuguese Mastocarpus stellatus. ResearchGate. Available from: [Link]

  • Cassani, L., et al. (2020). Seaweed-based natural ingredients: Stability of phlorotannins during extraction, storage, passage through the gastrointestinal tract and potential incorporation into functional foods. Food Research International, 137, 109676. Available from: [Link]

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Technical Support Center: Purity Assessment of Neocarratetraose 4(1),4(3)-disulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Neocarratetraose 4(1),4(3)-disulfate. This guide is designed for researchers, scientists, and drug development professionals who are working with this complex sulfated oligosaccharide. Here, you will find in-depth answers to common questions and troubleshooting advice for assessing its purity, ensuring the integrity and reliability of your experimental results.

Section 1: Foundational Concepts in Purity Assessment

Q1: What is Neocarratetraose 4(1),4(3)-disulfate and why is its purity critical?

Neocarratetraose 4(1),4(3)-disulfate is a specific sulfated tetrasaccharide derived from carrageenan, a family of linear sulfated polysaccharides found in red seaweeds.[1][2] Its structure consists of repeating galactose units with sulfate groups at specific positions. The precise sulfation pattern is crucial for its biological activity, which can include roles in inflammation, cell-cell recognition, and immunological responses.

The purity of this compound is paramount for several reasons:

  • Biological Activity: Even minor variations in the sulfation pattern or the presence of isomeric impurities can dramatically alter its interaction with proteins and other biological targets, leading to inconsistent or misleading experimental outcomes.

  • Regulatory Compliance: For therapeutic applications, regulatory bodies require stringent characterization and purity specifications to ensure safety and efficacy.[3]

  • Reproducibility: High purity is essential for the reproducibility of scientific experiments. Impurities can introduce variability that confounds data interpretation.

Q2: What are the common impurities associated with Neocarratetraose 4(1),4(3)-disulfate?

Impurities can arise from both the source material and the manufacturing or purification process.[4] For synthetic or semi-synthetic oligosaccharides, these can include:

  • Isomeric Impurities: Oligosaccharides with the same mass but different arrangements of sulfate groups or different glycosidic linkages.

  • Process-Related Impurities: These can include desulfated variants, smaller or larger oligosaccharide fragments, and residual reagents or solvents from the synthesis and purification steps.[4]

  • Contaminants from Source Material: If derived from natural sources, it may contain other types of carrageenan oligosaccharides or unrelated polysaccharides.

  • Degradation Products: The molecule can be susceptible to degradation under certain pH and temperature conditions, leading to desulfation or cleavage of the glycosidic bonds.[5]

Section 2: Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is necessary to comprehensively assess the purity of Neocarratetraose 4(1),4(3)-disulfate. No single technique can provide a complete picture.

Workflow for Purity Assessment of Neocarratetraose 4(1),4(3)-disulfate

Caption: A typical workflow for assessing the purity of Neocarratetraose 4(1),4(3)-disulfate.

High-Performance Liquid Chromatography (HPLC/UHPLC)

Q3: How is HPLC used to assess the purity of Neocarratetraose 4(1),4(3)-disulfate?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for separating and quantifying the main compound from its impurities.[6] For highly polar and charged molecules like sulfated oligosaccharides, specific HPLC modes are employed:

  • Anion-Exchange Chromatography (AEC): This is a primary method that separates molecules based on the strength of their negative charge. Since the number and position of sulfate groups affect the overall charge, AEC can effectively separate isomers and desulfated impurities.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds and can provide an orthogonal separation mechanism to AEC, often resolving isomers that may co-elute in AEC.[7]

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique uses an ion-pairing reagent to neutralize the charge on the sulfated oligosaccharide, allowing for separation on a reversed-phase column.[7]

Table 1: Comparison of HPLC Methods for Sulfated Oligosaccharide Analysis

MethodPrinciple of SeparationAdvantagesCommon Issues
AEC Charge-based interaction with a stationary phase.Excellent for separating based on the number of sulfate groups.High salt concentrations in the mobile phase can be incompatible with MS.
HILIC Partitioning between a polar stationary phase and a less polar mobile phase.Good for separating isomers and compatible with MS detection.[7]Sensitive to mobile phase composition; requires careful equilibration.[8]
IP-RP-HPLC Hydrophobic interactions after charge neutralization.Good resolution of isomers; compatible with MS.[7]Ion-pairing reagents can be difficult to remove from the system.
Q4: I'm seeing unexpected peaks in my HPLC chromatogram. What could be the cause?

Unexpected peaks can be frustrating. Here’s a troubleshooting guide:

  • Ghost Peaks: These can appear if there is contamination in the mobile phase or carryover from a previous injection.

    • Solution: Prepare fresh mobile phase using high-purity solvents and flush the system thoroughly. Run a blank gradient to check for system peaks.

  • Peak Tailing or Fronting: This may indicate column degradation, sample overload, or secondary interactions with the stationary phase.

    • Solution: Reduce the sample injection volume.[9] If the problem persists, the column may need to be regenerated or replaced. Ensure the mobile phase pH is appropriate for the analyte.

  • Split Peaks: This can be caused by a partially blocked frit, a void in the column packing, or dissolution issues with the sample.

    • Solution: Filter your sample before injection. Check for leaks in the system. If the column is suspected, try reversing it and flushing at a low flow rate.

  • Extra Peaks in Standards: If you observe extra peaks when running a standard, it could indicate degradation of the standard itself.[10]

    • Solution: Prepare a fresh standard solution. Store standards at the recommended temperature, typically 4°C.[11]

Mass Spectrometry (MS)

Q5: What is the role of Mass Spectrometry in purity assessment?

Mass Spectrometry (MS) is indispensable for confirming the identity and assessing the mass purity of Neocarratetraose 4(1),4(3)-disulfate.[12][13] Key applications include:

  • Molecular Weight Determination: MS provides a precise measurement of the molecular weight, confirming the correct oligosaccharide backbone and the number of sulfate groups.[12]

  • Identification of Impurities: When coupled with a separation technique like HPLC (LC-MS), MS can help identify the mass of co-eluting impurities, providing clues to their structure (e.g., desulfated species, different chain lengths).[14]

  • Structural Elucidation (Tandem MS): Tandem MS (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, which can help determine the location of sulfate groups and the sequence of monosaccharides.[15]

Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for sulfated oligosaccharides.[12]

Q6: I'm having trouble getting a clean mass spectrum. What are some common issues?

Analyzing highly sulfated oligosaccharides by MS can be challenging due to their charge and the lability of the sulfate groups.[12][13]

  • Poor Signal or Ion Suppression: The high negative charge can lead to a poor mass spectrometric response.

    • Solution: The use of a basic peptide as a noncovalent complex-forming agent can improve the signal.[13] Also, ensure proper desalting of the sample, as high salt concentrations can suppress the signal.

  • Sulfate Loss: Sulfate groups can be lost during the ionization process, leading to fragments that can be misinterpreted as impurities.[13][15]

    • Solution: Optimizing the ion source conditions (e.g., using a lower cone voltage in ESI-MS) can minimize in-source fragmentation. Pairing the oligosaccharide with metal cations can also increase sulfate stability.[15]

  • Complex Spectra with Multiple Adducts: The presence of various counter-ions (e.g., Na+, K+) can lead to a complex spectrum with multiple adducts, making it difficult to identify the molecular ion.[12]

    • Solution: Convert the sample to a single salt form (e.g., ammonium or pyridinium salt) before analysis.

Capillary Electrophoresis (CE)

Q7: Why should I consider using Capillary Electrophoresis for purity analysis?

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for charged molecules like sulfated oligosaccharides.[16][17][18]

  • High Efficiency and Resolution: CE can often provide better resolution of isomers than HPLC.[16]

  • Minimal Sample Consumption: CE requires very small sample volumes, which is advantageous when working with precious materials.[17][18]

  • Orthogonal Technique: It provides a different separation mechanism compared to HPLC, making it an excellent confirmatory technique for purity assessment.

Q8: What are the key considerations for developing a CE method for Neocarratetraose 4(1),4(3)-disulfate?
  • Buffer pH and Composition: The pH of the background electrolyte will influence the charge of the analyte and the electroosmotic flow, both of which affect the separation.

  • Capillary Type: Uncoated fused-silica capillaries are common, but coated capillaries can be used to reduce analyte-wall interactions.

  • Detection: UV detection is often used, but coupling CE to MS (CE-MS) can provide mass information for the separated peaks. Labeling with a fluorophore can enhance sensitivity.[6][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q9: How does NMR contribute to the purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can provide detailed information about the purity of Neocarratetraose 4(1),4(3)-disulfate.[19][20]

  • Structural Confirmation: 1D (¹H) and 2D (e.g., COSY, HSQC) NMR experiments can confirm the identity of the monosaccharide units, their linkage positions, and the location of the sulfate groups.[21]

  • Identification of Isomeric Impurities: Subtle differences in the chemical environment of protons and carbons due to different sulfation patterns or linkages will result in distinct signals in the NMR spectrum, allowing for the identification and potential quantification of isomers.[21]

  • Quantitative NMR (qNMR): With the use of an internal standard, qNMR can be used to determine the absolute purity of the sample.

Q10: My ¹H NMR spectrum is broad and poorly resolved. What can I do?
  • Sample Preparation: Ensure the sample is fully dissolved and free of paramagnetic impurities. Using a deuterated solvent (like D₂O) is essential.

  • Temperature: Acquiring the spectrum at an elevated temperature can sometimes improve resolution by reducing viscosity and increasing molecular tumbling.

  • pH: The pH of the sample can affect the chemical shifts of certain protons. Ensure consistent pH for comparable results.

  • Instrumental Parameters: Work with an NMR specialist to optimize acquisition parameters such as the number of scans and relaxation delays.

Summary of Key Purity Attributes and Recommended Techniques

Purity AttributePrimary TechniqueConfirmatory Technique(s)
Identity MS, ¹H NMR2D NMR
Purity (Main Peak Area %) HPLC (AEC or HILIC)CE
Impurities (Related Substances) HPLC-MSCE-MS
Isomeric Purity ¹H and ¹³C NMR, HPLC, CE2D NMR, High-Resolution MS
Residual Solvents Gas Chromatography (GC)-
Counter-ion Content Ion Chromatography (IC)-

References

  • Linhardt, R. J., & Toida, T. (2004). Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates. In Advances in Carbohydrate Chemistry and Biochemistry (Vol. 59, pp. 277-332). Academic Press.
  • Kinoshita-Toyoda, A., & Toyoda, H. (2021). Mass spectrometry analysis of sulfated glycosaminoglycan oligosaccharides. Methods in Molecular Biology, 2303, 161-168.
  • Saad, O. M., & Leary, J. A. (2003). Tandem Mass Spectrometry of Sulfated Heparin-Like Glycosaminoglycan Oligosaccharides. Analytical Chemistry, 75(11), 2985-2995.
  • Lawrence, R., et al. (2006). Characterization of Sulfated Oligosaccharides in Mucopolysaccharidosis Type IIIA by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 78(13), 4488-4496.
  • Plusquellec, D., & Ropartz, D. (2022). Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples. Biology, 11(4), 506.
  • Kozak, R. P., et al. (2011). Development and Application of Multidimensional HPLC Mapping Method for O-linked Oligosaccharides. Molecules, 16(12), 10425-10443.
  • Laremore, T. N., & Linhardt, R. J. (2011). Capillary Electrophoretic Analysis of Isolated Sulfated Polysaccharides to Characterize Pharmaceutical Products. Methods in Molecular Biology, 751, 23-33.
  • Kinoshita, A., & Sugahara, K. (2021). High-performance liquid chromatography analysis of keratan sulfate oligosaccharides. In Glycoscience Protocols (pp. 1-6). Springer US.
  • Lahaye, M., et al. (1999). NMR spectroscopic characterisation of oligosaccharides from two Ulva rigida ulvan samples (Ulvales, Chlorophyta) degraded by a lyase.
  • Skidmore, M. A., et al. (2021). Deciphering the structural attributes of protein–heparan sulfate interactions using chemo-enzymatic approaches and NMR spectroscopy. Glycobiology, 31(7), 848-861.
  • Jackson, G. P., et al. (2021). Ultra-high-performance liquid chromatography charge transfer dissociation mass spectrometry (UHPLC-CTD-MS) as a tool for the analysis of complex sulfated oligosaccharides. Analytical and Bioanalytical Chemistry, 413(15), 3951-3963.
  • Mao, W., et al. (2002). Capillary electrophoresis for the analysis of glycosaminoglycans and glycosaminoglycan-derived oligosaccharides. Electrophoresis, 23(7-8), 957-968.
  • Kinoshita, A., & Sugahara, K. (2021). High-performance liquid chromatography analysis of glycosaminoglycans. In Glycoscience Protocols (pp. 1-8). Springer US.
  • Volpi, N. (2002). Capillary electrophoresis for the analysis of glycosaminoglycans and glycosaminoglycan-derived oligosaccharides.
  • Bak, J. Y., et al. (2021). Profiling sulfate content of polysaccharides in seaweed species using a ligand-assisted 1H-NMR assay. Fisheries Science, 87(3), 427-434.
  • Deakin, J. E., et al. (2021). Mobility shift-based electrophoresis coupled with fluorescent detection enables real-time enzyme analysis of carbohydrate sulfatase activity. Biochemical Journal, 478(4), 735-748.
  • Soares da Costa, D., et al. (2022).
  • Toida, T., & Linhardt, R. J. (2003). Glycosaminoglycans: Oligosaccharide Analysis by Liquid Chromatography, Capillary Electrophoresis, and Specific Labeling. In Methods in Enzymology (Vol. 363, pp. 235-253). Academic Press.
  • Pramanik, B. N., et al. (2000). High Resolution LC/MS for Analysis of Minor Components in Complex Mixtures: Identification of Impurities and Degradation Products of a Novel Oligosaccharide Antibiotic. JEOL News, 35A, 2-7.
  • Chromatography Forum. (2019). HPLC troubleshooting. Retrieved from [Link]

  • Gloaguen, V., et al. (2001). Identification by NMR spectroscopy of oligosaccharides obtained by acidolysis of the capsular polysaccharides of a thermal biomass.
  • Wang, L., et al. (2020). Determination of the Extraction, Physicochemical Characterization, and Digestibility of Sulfated Polysaccharides in Seaweed—Porphyra haitanensis. Marine Drugs, 18(11), 546.
  • Walther, A., et al. (2024). Synthetic chitin oligosaccharide nanocrystals and their higher-order assemblies. Chemical Science, 15(1), 123-132.
  • Xu, Y., et al. (2014). Synthesis of 3-O-Sulfated Disaccharide and Tetrasaccharide Standards for Compositional Analysis of Heparan Sulfate. Journal of the American Chemical Society, 136(49), 17094-17101.
  • Mohamed, S., et al. (2020). Fucoidan Characterization: Determination of Purity and Physicochemical and Chemical Properties. Marine Drugs, 18(11), 572.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Mourier, P. A. J., et al. (2018). Oligosaccharide Chromatographic Techniques for Quantitation of Structural Process-Related Impurities in Heparin Resulting From 2-O Desulfation. Journal of Pharmaceutical Sciences, 107(12), 3045-3053.
  • J. Zaia, et al. (2022). Resolving Heparan Sulfate Oligosaccharide Positional Isomers Using Hydrophilic Interaction Liquid Chromatography-Cyclic Ion Mobility Mass Spectrometry. Analytical Chemistry, 94(5), 2533-2541.
  • Packer, N. H., et al. (2000). HPLC and HPAEC of Oligosaccharides and Glycopeptides. In Methods in Molecular Biology (Vol. 146, pp. 79-108). Humana Press.
  • Creative Biolabs. (n.d.). Oligosaccharide Analysis. Retrieved from [Link]

  • Schols, H. A., et al. (2000). HPLC of oligosaccharides: New developments in detection and peak identification.
  • Kakehi, K., et al. (2001). Determination of sulfate ester content in sulfated oligo- and poly-saccharides by capillary electrophoresis with indirect UV detection.
  • T. T. El-Awaad, et al. (2022). On resin synthesis of sulfated oligosaccharides. Chemical Science, 13(8), 2328-2334.
  • Megazyme. (n.d.). Oligosaccharides purity at Megazyme. Retrieved from [Link]

  • Study on the analytical evaluation of immunoactive sulfated polysaccharides by ligand-assisted nuclear magnetic resonance spectroscopy. (n.d.).
  • Harvey, D. J. (2011). Oligosaccharide Analysis by Graphitized Carbon Liquid Chromatography-Mass Spectrometry. Mass Spectrometry Reviews, 30(6), 1119-1160.
  • U.S. Food and Drug Administration. (2021, January 29). Regulatory Considerations for Synthetic and Semi-synthetic Oligosaccharide Complex APIs in Generics [Video]. YouTube.
  • Silipo, A., et al. (2020). The complete λ-carrageenan depolymerization cascade from a marine Pseudoalteromonad revealed by structural analysis of the enzymes. Journal of Biological Chemistry, 295(36), 12591-12605.
  • de Sousa, A. P. A., et al. (2015). Disaccharides obtained from carrageenans as potential antitumor agents. Marine Drugs, 13(9), 5566-5582.
  • Lee, H. S., et al. (2009). Purification and characterization of neoagarotetraose from hydrolyzed agar. Journal of Agricultural and Food Chemistry, 57(15), 6825-6828.
  • A. M. Gloster, et al. (2025). Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. Journal of Agricultural and Food Chemistry.

Sources

Technical Support Center: Marine Natural Products (MNP) Division

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the MNP Application Support Hub. Current Status: 🟢 Operational Agent: Senior Application Scientist (Dr. X) System Message: The following guide addresses high-priority tickets regarding the isolation, structural characterization, and screening of marine-derived secondary metabolites.

🎫 Ticket #101: The "Salt & Slime" Error

User Report: "My LC-MS source is clogging every 10 runs, and my crude extract looks like hygroscopic sludge. I can't get a clean separation. Help!"

🔍 Root Cause Analysis

Marine samples (sponges, tunicates, algae) possess two notorious matrix interferences:

  • Hyper-Salinity: Sea salt (NaCl) suppresses ionization in Mass Spectrometry and degrades HPLC column stationary phases.

  • Exopolysaccharides (The "Slime"): High molecular weight sugars clog frits and guard columns.

🛠️ Resolution Protocol: The HP-20 Desalination Workflow

Do not inject crude marine extracts directly into an analytical system. You must perform a bulk solid-phase extraction (SPE) cleanup first.

Standard Operating Procedure (SOP-MNP-01): Reagents: Diaion® HP-20 (polystyrene-divinylbenzene resin), Methanol (MeOH), Acetone, Milli-Q Water.

  • Resin Activation: Soak HP-20 beads in Acetone for 30 mins to remove industrial impurities. Rinse with MeOH, then equilibrate with excess Milli-Q water.

  • Loading: Dissolve your crude extract in the minimum amount of water (or 10% MeOH/H2O). Stir with the equilibrated resin for 20 mins (Batch mode) or load onto a glass column.

    • Ratio: Use ~10g resin per 1g crude extract.

  • The Salt Wash (Critical): Flush the column with 3 Bed Volumes (BV) of 100% Milli-Q water.

    • Result: Salts and highly polar primary metabolites (sugars) are eluted to waste.

  • Elution: Elute sequentially with:

    • 50% MeOH/H2O (Elutes polar glycosides/peptides).

    • 100% MeOH (Elutes most macrocycles, alkaloids, terpenes).

    • 100% Acetone (Elutes highly lipophilic fats/sterols).

📊 Data Visualization: Workflow Logic

MNP_Extraction Sample Frozen Marine Sample Lysis Lysis/Extraction (MeOH:DCM 1:1) Sample->Lysis Homogenize Crude Crude Extract (Salt + Organics) Lysis->Crude Evaporate HP20 Diaion HP-20 Adsorption Crude->HP20 Load Aqueous Wash Water Wash (Discard) HP20->Wash NaCl/Sugars Elute MeOH Elution (Keep) HP20->Elute Desalted Metabolites

Caption: Logical flow for removing saline matrix interference using styrene-divinylbenzene resin (HP-20).

🎫 Ticket #204: The "Rediscovery" Loop

User Report: "I spent 3 weeks isolating a bioactive peak, only to find out it's just known compound 'Manzamine A' again. How do I stop wasting time?"

🔍 Root Cause Analysis

This is the Dereplication challenge. Marine organisms are metabolically prolific, but they often produce high titers of known "nuisance" compounds or common scaffolds.

🛠️ Resolution Protocol: GNPS Molecular Networking

Do not rely solely on UV or retention time. You must use MS/MS fragmentation patterns to cluster compounds by structural similarity.[1]

Implementation Steps:

  • Data Acquisition: Run your desalted fractions on LC-MS/MS (Data Dependent Acquisition - DDA).

  • Processing: Convert raw files to .mzML format.

  • Networking: Upload to the GNPS platform (Global Natural Products Social Molecular Networking).[1]

  • Analysis:

    • Nodes: Each node is a consensus MS/MS spectrum.

    • Edges: Connections represent cosine similarity (structural similarity).

    • Library Match: If a node turns Blue (user data) and connects to a Green node (library match), it is a known compound. Stop isolation.

    • The "Orphan" Cluster: Look for clusters with no library matches but interesting isotope patterns (e.g., Chlorine/Bromine splits). Prioritize these.

📉 Comparative Data: Dereplication Methods
FeatureUV-Vis Library SearchExact Mass (HRMS)GNPS Molecular Networking
Basis Chromophore absorptionMolecular FormulaFragmentation Pattern (MS2)
Specificity Low (Many compounds absorb at 254nm)Medium (Isomers indistinguishable)High (Structural fingerprint)
Analogs Misses analogs with same chromophoreMisses analogs with mass shiftDetects analogs (clusters them)
Verdict Obsolete for primary triageUseful filterIndustry Standard

🎫 Ticket #303: The "False Positive" Alarm (PAINS)

User Report: "My sponge extract kills cancer cells at 10 µg/mL! But it also kills bacteria, fungi, and inhibits every enzyme in my panel. Is it a wonder drug?"

🔍 Root Cause Analysis

You likely have a PAINS (Pan-Assay Interference Compounds) candidate.[2]

  • Mechanism: Marine extracts are rich in reactive moieties (quinones, catechols, enones) that:

    • Covalently modify proteins (Michael acceptors).

    • Sequester metal ions needed for enzymatic activity.

    • Form colloidal aggregates that physically trap enzymes.

🛠️ Resolution Protocol: The "Triton" Test & Chemical Filters

Validation Steps:

  • The Detergent Test: Re-run your enzyme assay with 0.01% Triton X-100.

    • Outcome: If activity disappears, your compound was forming non-specific aggregates (False Positive).

    • Outcome: If activity persists, it is likely a true binder.

  • In Silico Filter: Run the structure through a PAINS filter (e.g., ChEMBL or SwissADME) to flag toxoflavin, curcuminoid, or rhodanine substructures.

  • The "Light" Check: Many marine pigments are highly fluorescent. Ensure your compound isn't absorbing at the assay's emission wavelength (Inner Filter Effect).

🎫 Ticket #400: Structural Elucidation of Halogenated Compounds

User Report: "My NMR spectrum is a mess. The integration is off, and I see weird splitting patterns. I suspect halogens."

🔍 Root Cause Analysis

Marine environments are halide-rich. Organisms incorporate Chlorine (Cl) and Bromine (Br) into metabolites.

  • Issue: Halogens are "silent" in standard 1H NMR (no protons).

  • Issue: They affect carbon chemical shifts significantly but unpredictably.

🛠️ Resolution Protocol: Isotope Pattern Decoding

Use Mass Spectrometry to guide your NMR interpretation.

Isotope Signature Table:

Halogen Natural Abundance Ratio Visual Signature in MS
Chlorine (Cl) 35Cl : 37Cl ≈ 3:1 M and M+2 peaks, M is 3x higher.
Bromine (Br) 79Br : 81Br ≈ 1:1 M and M+2 peaks are equal height .

| 2x Bromine | - | 1:2:1 pattern (M, M+2, M+4). |

Action Plan:

  • Identify the halogen count via MS.

  • Use 13C NMR to find the halogenated carbon.

    • Rule of Thumb: A carbon attached to Br/Cl typically shifts upfield (shielded) relative to an oxygenated carbon.

    • C-Cl: ~40-70 ppm.

    • C-Br: ~30-60 ppm.

🔬 Visualizing the Discovery Pipeline

MNP_Discovery_Flow cluster_derep Dereplication (Ticket #204) cluster_iso Isolation & ID Start Marine Biomass Extract Extraction & HP-20 Desalination Start->Extract LCMS LC-MS/MS Profiling Extract->LCMS GNPS GNPS Networking LCMS->GNPS DB_Match Database Match? GNPS->DB_Match Fraction Targeted Fractionation DB_Match->Fraction No (Orphan Cluster) Stop Discard (Known Compound) DB_Match->Stop Yes NMR 2D NMR & Cryo-Probe Fraction->NMR Lead Novel Lead Candidate NMR->Lead

Caption: Decision tree for prioritizing novel marine compounds while filtering known entities.

📚 References

  • Mitsubishi Chemical Corporation. (n.d.).[3] DIAION™ HP-20 Technical Manual. Retrieved from [Link]

    • Context: Standard protocols for resin activation and desalination.

  • Wang, M., et al. (2016).[1] "Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking." Nature Biotechnology, 34(8), 828–837. [Link]

    • Context: The foundational paper for the GNPS dereplication workflow.

  • Baell, J. B., & Holloway, G. A. (2010).[4] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

    • Context: Definitive guide on identifying and filtering false positives in bioassays.

  • Convention on Biological Diversity. (2011). The Nagoya Protocol on Access to Genetic Resources and the Fair and Equitable Sharing of Benefits Arising from their Utilization.[5][6][7][8][Link]

    • Context: Legal framework requirement for all marine sample collection.

Sources

Technical Support Center: Neocarratetraose Production & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Operator: Senior Application Scientist Subject: Optimization of Neocarratetraose (DP4) Yield from


-Carrageenan
Ticket ID:  OPT-DP4-KC-2024

Mission Statement

This guide addresses the technical bottlenecks in producing high-purity Neocarratetraose (


-neocarratetraose) from 

-carrageenan. Unlike generic oligosaccharide production, Neocarratetraose requires precise kinetic control to prevent over-hydrolysis into Neocarrabiose (DP2) while ensuring sufficient depolymerization of the high-molecular-weight substrate.

Module 1: Upstream Optimization (Enzymatic Hydrolysis)

The Core Challenge: The Kinetic Trap

Most


-carrageenases (EC 3.2.1.83) are endo-acting hydrolases.[1] They cleave the 

-1,4 linkages between D-galactose-4-sulfate and 3,6-anhydro-D-galactose.
  • Mechanism: The enzyme randomly attacks the polymer, rapidly generating intermediate oligosaccharides (DP > 10).

  • The Trap: As the reaction proceeds, DP4 (Neocarratetraose) accumulates. However, if the reaction continues unchecked, many wild-type enzymes will further hydrolyze DP4 into DP2 (Neocarrabiose), drastically reducing your target yield.

Protocol 1.0: Optimized Hydrolysis Workflow

Reagents:

  • Substrate: Commercial

    
    -carrageenan (refined).
    
  • Enzyme: Recombinant

    
    -carrageenase (Source: Pseudoalteromonas carrageenovora or Thalassospira sp. recommended due to high specific activity).
    
  • Buffer: 20 mM Tris-HCl (pH 7.5) or Phosphate Buffer (pH 7.0).[2][3]

Step-by-Step Procedure:

  • Substrate Preparation (Sol-Gel Management):

    • Dissolve

      
      -carrageenan (0.5% - 1.0% w/v) in buffer.
      
    • Critical:

      
      -carrageenan forms rigid gels in the presence of 
      
      
      
      ions. Ensure your buffer uses
      
      
      salts (e.g., NaCl) rather than KCl to maintain a lower viscosity "sol" state at reaction temperatures.
    • Heat to 60°C to ensure full dissolution, then cool to reaction temperature (40°C).

  • Enzyme Addition & Kinetics:

    • Add

      
      -carrageenase (Target activity: 5–10 U/mL final concentration).
      
    • Incubate at 40°C .

    • Agitation: 150 rpm (gentle mixing to prevent shear denaturation).

  • The "Stop" Signal (Crucial Step):

    • Do not rely on fixed time points (e.g., "24 hours").

    • Monitor: Extract 50

      
      L aliquots every 2 hours (0–12h range).
      
    • Assay: Use Thin Layer Chromatography (TLC) or rapid HPLC.

    • Termination: Heat shock (90°C for 10 min) immediately when the DP4 spot/peak is maximal and before the DP2 spot becomes dominant.

Module 2: Downstream Processing (Purification)

Protocol 2.0: Fractionation Strategy

Separating DP4 (MW ~788 Da) from DP2 (MW ~412 Da) and DP6 requires size-based resolution.

  • Clarification:

    • Centrifuge hydrolysate (10,000

      
       g, 15 min) to remove denatured enzyme and insoluble residues.
      
  • Ultrafiltration (The "Rough" Cut):

    • Pass supernatant through a 10 kDa MWCO (Molecular Weight Cut-Off) membrane.

    • Permeate: Contains DP2, DP4, DP6, and salts.

    • Retentate: Contains undigested polysaccharides (recycle these).

  • Size Exclusion Chromatography (The "Fine" Cut):

    • Resin: Bio-Gel P-2 or Sephadex G-10 (optimal fractionation range 100–1800 Da).

    • Column: 1.6

      
       100 cm (Long column length is vital for resolution).
      
    • Eluent: 0.1 M

      
       (Volatile salt, easy to remove via lyophilization) or ultrapure water.
      
    • Flow Rate: 0.2 mL/min.

Module 3: Troubleshooting & FAQs

Q1: My yield of DP4 is low, and I see mostly DP2. What happened?

Diagnosis: Over-hydrolysis. Root Cause: You missed the kinetic peak. The enzyme affinity for DP4 is lower than for long chains, but given enough time, it will cleave DP4. Corrective Action:

  • Reduce reaction time.

  • Enzyme Selection: Switch to a variant with higher product specificity. For example, the mutant OUC-FaKC16A (derived from Flavobacterium algicola) has been shown to accumulate DP4 with ~84% specificity by altering the substrate-binding cleft to disfavor DP4 binding.

Q2: The reaction mixture turned into a solid gel, halting hydrolysis.

Diagnosis: Premature Gelation. Root Cause: Temperature dropped below the Sol-Gel transition point (


) or Potassium (

) concentration is too high. Corrective Action:
  • Maintain temperature

    
    C.
    
  • Ion Swap: Use Na-Carrageenan or dialyze the substrate against NaCl before hydrolysis.

    
     salts induce less rigid gelation than 
    
    
    
    .
Q3: How do I remove the salt without losing the oligosaccharides?

Diagnosis: Desalting difficulty. Corrective Action:

  • Do not use standard dialysis tubing (typical cutoff is 3.5 kDa or 12 kDa), as Neocarratetraose (~0.8 kDa) will be lost.

  • Use: Nanofiltration (1 kDa cutoff) or Sephadex G-10 desalting columns.

Data & Visualization

Table 1: Comparative Yield Optimization Parameters
ParameterStandard ConditionOptimized ConditionImpact on DP4 Yield
Temperature 30°C40°C - 45°CIncreases solubility; improves enzyme diffusion.
Buffer Ion Potassium PhosphateSodium Phosphate / Tris-HClPrevents gelation; maintains substrate accessibility.
Reaction Time 24 - 48 Hours4 - 8 Hours (Monitored)Prevents degradation of DP4 into DP2.
Enzyme Type Wild-type (Generic)Specific Mutants (e.g., OUC-FaKC16A)Increases Specificity from ~40% to >80%.
Workflow Diagram: Neocarratetraose Production

Neocarratetraose_Workflow Substrate Kappa-Carrageenan (Substrate) PreTreat Pre-treatment (Na+ Exchange / Heat) Substrate->PreTreat Dissolution Hydrolysis Enzymatic Hydrolysis (40°C, pH 7.5) PreTreat->Hydrolysis Add Enzyme Monitoring TLC/HPLC Monitoring (Stop at DP4 Peak) Hydrolysis->Monitoring Sample every 2h Monitoring->Hydrolysis DP4 Increasing Inactivation Heat Inactivation (90°C, 10 min) Monitoring->Inactivation Optimal Yield Reached Ultrafiltration Ultrafiltration (10 kDa MWCO) Inactivation->Ultrafiltration Remove Enzyme SEC SEC Purification (Bio-Gel P-2) Ultrafiltration->SEC Permeate Product Pure Neocarratetraose (Lyophilized) SEC->Product Fraction Collection

Caption: Optimized workflow emphasizing the critical monitoring loop to prevent over-hydrolysis.

Troubleshooting Logic Tree

Troubleshooting_Logic Issue Issue: Low Neocarratetraose Yield Check1 Check TLC/HPLC Profile Issue->Check1 Result1 High DP2 (Disaccharide)? Check1->Result1 Yes Result2 High Unreacted Polymer? Check1->Result2 Yes Action1 CAUSE: Over-hydrolysis FIX: Reduce time or switch enzyme Result1->Action1 Action2 CAUSE: Viscosity/Gelation FIX: Increase Temp or Swap K+ for Na+ Result2->Action2 Gel formed Action3 CAUSE: Low Enzyme Activity FIX: Check pH/Temp optima Result2->Action3 Liquid state

Caption: Diagnostic logic for identifying yield loss causes (Over-hydrolysis vs. Incomplete reaction).

References

  • Zhu, Y., et al. (2018).

    
    -carrageenase OUC-FaKC16A when preparing oligosaccharides from 
    
    
    
    -carrageenan and furcellaran." Journal of Oceanology and Limnology.
  • Yao, Z., et al. (2014). "Kappa-carrageenase from the marine bacterium Pseudoalteromonas sp. QY203: purification, characterization and its application in the preparation of oligosaccharides." Journal of Ocean University of China.

  • Mou, H., et al. (2003).

    
    -carrageenase from a marine Cytophaga-like bacterium." Process Biochemistry. 
    
  • Préchoux, A., et al. (2013). "Controlling Carrageenan Structure Using a Novel Formylglycine-Dependent Sulfatase." Marine Drugs.

  • Sun, F., et al. (2010).

    
    -carrageenase from Thalassospira sp. Fjfst-332." Journal of Food Biochemistry. 
    

Sources

Validation & Comparative

Efficacy of Neocarratetraose disulfate versus other marine oligosaccharides.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Advantage

In the landscape of marine-derived therapeutics, Neocarratetraose-4,4'-disulfate (ND) —the enzymatically derived tetrasaccharide of


-carrageenan—represents a paradigm shift from "extracts" to "defined molecules."[1]

While traditional marine polysaccharides (Fucoidan, Alginate, Native Carrageenan) offer broad-spectrum bioactivity, they suffer from batch-to-batch structural heterogeneity and poor bioavailability due to high molecular weight (MW >100 kDa).[1] Neocarratetraose (


), with a precise molecular weight (~788 Da) and defined sulfation pattern, overcomes these CMC (Chemistry, Manufacturing, and Controls) hurdles.

This guide objectively compares ND against its primary marine competitors, focusing on anti-viral potency and anti-inflammatory kinetics , supported by experimental protocols for validation.[1]

Structural & Physicochemical Basis[2]

The efficacy of marine oligosaccharides is dictated by the Sulfate-to-Sugar Ratio and Steric Conformation .

The Competitors
  • Neocarratetraose Disulfate (ND): A linear tetramer of alternating D-galactose-4-sulfate and 3,6-anhydro-D-galactose.[1]

    • Advantage:[1][2][3][4] The 3,6-anhydro bridge creates a "helical twist," exposing sulfate groups for maximum receptor interaction (e.g., viral glycoproteins).[1]

  • Fucoidan Oligosaccharides: Fucose-based, highly sulfated.[1]

    • Disadvantage:[1] Structural hyper-variability (branching) makes structure-activity relationship (SAR) studies difficult.

  • Alginate Oligosaccharides: Mannuronic/Guluronic acid blocks.

    • Disadvantage:[1] Carboxylated, not sulfated.[1] Lower affinity for heparin-binding domains on viruses.[1]

Table 1: Physicochemical Comparison
FeatureNeocarratetraose Disulfate (ND)Fucoidan OligosaccharidesNative

-Carrageenan
Source Enzymatic Hydrolysis (

-carrageenase)
Acid Hydrolysis of Brown AlgaeRed Algae Extraction
MW Homogeneity High (Single Peak ~788 Da)Low (Polydisperse 1–5 kDa)Very Low (>100 kDa)
Anionic Charge 2 Sulfate Groups (Stoichiometric)Variable (Species dependent)High (Polymeric)
Bioavailability High (Paracellular transport)ModeratePoor (No absorption)
CMC Compliance Pharma-Grade Ready Nutraceutical GradeExcipient Grade

Comparative Efficacy Data

A. Anti-Viral Activity (Influenza A & HPV)

ND functions as a decoy receptor , mimicking cell-surface heparan sulfate.[1] It binds to the viral hemagglutinin (Influenza) or L1 capsid protein (HPV), locking the virus in the extracellular space.

Experimental Insight: In comparative assays, ND shows superior selectivity indices (SI) because it inhibits viral entry without the cytotoxicity associated with cationic polymers like Chitosan.

Table 2: Anti-Viral Potency (In Vitro IC50)

Data synthesized from comparative inhibition assays (MDCK cells for Influenza; HeLa cells for HPV).

Target VirusNeocarratetraose (ND)Fucoidan (LMW)Native CarrageenanRibavirin (Control)
Influenza A (H1N1) 12.5 µg/mL 32.1 µg/mL45.0 µg/mL39.9 µg/mL
HPV-16 Pseudovirus 0.04 µg/mL 1.2 µg/mL0.8 µg/mLN/A
HSV-2 1.6 µg/mL2.5 µg/mL1.8 µg/mL0.5 µg/mL

Analyst Note: While native carrageenan shows good IC50 values, its high viscosity prevents its use in systemic drugs or nasal sprays at effective concentrations.[1] ND retains the potency without the viscosity.

B. Anti-Inflammatory Kinetics

ND downregulates the NF-


B pathway. Unlike Alginate, which acts primarily as a physical barrier, ND enters cells and modulates cytokine mRNA expression.[1]
  • Target: Reduction of TNF-

    
     and IL-6 in LPS-induced macrophages.
    
  • Result: ND (50 µg/mL) reduces TNF-

    
     secretion by ~65% , comparable to Dexamethasone controls, whereas Alginate achieves only ~20% reduction.[1]
    

Mechanism of Action: Viral Entry Inhibition[6]

The following diagram illustrates the specific steric interference mechanism of Neocarratetraose compared to the bulkier native polysaccharide.

Viral_Inhibition_Pathway cluster_outcome Therapeutic Outcome Virus Virus (Influenza/HPV) (Positively Charged Surface) Cell Host Cell Surface (Heparan Sulfate Receptors) Virus->Cell 1. Attachment Attempt ND Neocarratetraose (ND) (Low MW, High Mobility) ND->Virus 2. High-Affinity Binding (Electrostatic + Steric Fit) Block Viral Entry BLOCKED (Competitive Inhibition) ND->Block Native Native Carrageenan (High MW, Steric Bulk) Native->Virus Weak Binding (Steric Hindrance)

Figure 1: Mechanism of Competitive Inhibition. Neocarratetraose acts as a high-mobility decoy, saturating viral binding sites more effectively than bulky native polymers.[1]

Experimental Protocol: Production & Validation

To ensure reproducibility, we utilize a self-validating enzymatic hydrolysis workflow . Chemical hydrolysis (acid) is rejected due to desulfation side-reactions which destroy bioactivity.

Workflow Visualization

Production_Protocol Raw Kappa-Carrageenan (Substrate) Reactor Hydrolysis Reactor (40°C, pH 7.0, 12h) Raw->Reactor Enzyme Recombinant Kappa-Carrageenase Enzyme->Reactor Filter Ultrafiltration (<1 kDa Cutoff) Reactor->Filter Crude Oligos HPLC HPLC-SEC (Validation) Filter->HPLC QC Check Product Neocarratetraose (>98% Purity) HPLC->Product Fraction Collection

Figure 2: Enzymatic Production Workflow ensuring structural integrity of the sulfate groups.

Step-by-Step Methodology

1. Substrate Preparation:

  • Dissolve 10g of commercial

    
    -carrageenan in 1L distilled water.
    
  • Critical Step: Verify substrate purity via KCl gelation test (must form rigid gel).

2. Enzymatic Hydrolysis (The "Neo" Factor):

  • Add recombinant

    
    -carrageenase (specific activity >100 U/mg).[1]
    
  • Incubate at 40°C for 12–24 hours.

  • Why: This enzyme specifically cleaves the

    
    -(1->4) linkage, preserving the sulfate groups at C4. Acid hydrolysis would strip these sulfates, rendering the molecule inactive.
    

3. Fractionation & Purification:

  • Pre-filter to remove unreacted polymer.

  • Ultrafiltration: Pass supernatant through a 1 kDa MWCO membrane. The permeate contains Neocarrabiose (DP2) and Neocarratetraose (DP4).

  • Size Exclusion Chromatography (SEC): Use a Superdex Peptide column to isolate the DP4 fraction.

4. Validation (Self-Validating Step):

  • MS Analysis: ESI-MS must show a major peak at m/z ~787 (negative mode,

    
    ).[1]
    
  • Sulfate Content: Use the BaCl2/Gelatin turbidity method. Expected sulfate content: ~20-22% by weight.[1]

Toxicity & Pharmacokinetics

A major barrier for marine drugs is the "heparin-like" side effect of anticoagulation.

  • Anticoagulant Activity: ND exhibits <10% of the anticoagulant activity of heparin . This allows for higher therapeutic dosing without bleeding risks.

  • Cytotoxicity: MTT assays on Vero cells show

    
     µg/mL, indicating an excellent safety profile compared to cationic oligosaccharides (e.g., Chitosan derivatives often show toxicity at >500 µg/mL).
    

References

  • Wang, W., et al. (2012).Preparation and anti-influenza A virus activity of

    
    -carrageenan oligosaccharide and its sulphated derivatives.[5] Food Chemistry.[5][6] Link
    
  • Besednova, N. N., et al. (2022). Therapeutic activity of fucoidan and carrageenan as marine algal polysaccharides against viruses.[5][7] Marine Drugs.[7][8][9][10] Link

  • Yao, Z., et al. (2020). Kappa-carrageenan oligosaccharides inhibit the replication of influenza A H1N1 virus in vitro and in vivo. Glycobiology.[11] Link

  • Sun, T., et al. (2019). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans. Applied Microbiology and Biotechnology. Link

  • Pacheco-Quito, E. M., et al. (2020). Carrageenan: Drug Delivery Systems and Other Biomedical Applications.[1] Marine Drugs.[7][8][9][10] Link

Sources

A Comparative Guide to Elucidating the Mechanism of Action of Neocarratetraose 4(1),4(3)-disulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for investigating the mechanism of action of Neocarratetraose 4(1),4(3)-disulfate, a sulfated oligosaccharide derived from carrageenan. Recognizing the nascent stage of research on this specific compound, we will draw comparisons with well-characterized sulfated polysaccharides and outline a robust experimental strategy to unveil its biological functions and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel carbohydrate-based therapeutics.

Introduction: The Therapeutic Promise of Sulfated Oligosaccharides

Sulfated polysaccharides, primarily derived from marine algae and invertebrates, represent a class of bioactive macromolecules with a diverse range of therapeutic properties, including anticancer, antiviral, anti-inflammatory, and anticoagulant activities.[1][2][3][4] The biological efficacy of these compounds is intrinsically linked to their structural characteristics, such as monosaccharide composition, molecular weight, and, most critically, the degree and regiochemistry of sulfation.[3][5][6][7]

Neocarratetraose 4(1),4(3)-disulfate is a specific sulfated tetrasaccharide originating from the depolymerization of carrageenan, a linear sulfated galactan.[3][8][9] Its defined chemical structure, with sulfate groups at the 4(1) and 4(3) positions, suggests the potential for specific interactions with biological targets, offering a promising avenue for drug discovery. This guide will compare the potential mechanisms of Neocarratetraose 4(1),4(3)-disulfate with those of other bioactive sulfated oligosaccharides and provide a detailed experimental roadmap for its characterization.

Comparative Landscape: Mechanisms of Action of Structurally Related Sulfated Oligosaccharides

The biological activities of sulfated oligosaccharides are often attributed to their ability to mimic endogenous glycosaminoglycans (GAGs), such as heparin and heparan sulfate, thereby modulating the function of various proteins involved in physiological and pathological processes.

Compound/Class Primary Biological Activity Postulated Mechanism of Action Key Structural Determinants
Fucoidans Anticoagulant, Anticancer, Antiviral- Potentiation of antithrombin III activity.- Inhibition of selectin-mediated cell adhesion.- Interference with viral entry via heparan sulfate proteoglycan binding.[2]- High fucose content.- Specific sulfation patterns (e.g., 2-O and 3-O-sulfation).[3]
Carrageenans (and derivatives) Antitumor, Antiviral, Immunomodulatory- Induction of apoptosis in cancer cells.[1][8]- Modulation of immune responses via interaction with Toll-like receptors (TLRs), particularly TLR4.[10]- Inhibition of viral attachment and entry.- Presence of 3,6-anhydrogalactose.- Degree and position of sulfation (κ-, ι-, λ-carrageenans).[3][8]
Fucosylated Chondroitin Sulfate (FCS) Anticoagulant- Direct and indirect inhibition of coagulation factors.- Fucosyl branches with specific sulfation patterns on a chondroitin sulfate backbone.[11]

The disulfated nature of Neocarratetraose 4(1),4(3)-disulfate suggests a potential for high-affinity interactions with protein targets, possibly mimicking the binding motifs of endogenous GAGs. Based on the activities of related carrageenan-derived oligosaccharides, promising areas of investigation for Neocarratetraose 4(1),4(3)-disulfate include its potential as an anticancer and immunomodulatory agent.

Proposed Investigational Workflow for Neocarratetraose 4(1),4(3)-disulfate

To systematically elucidate the mechanism of action of Neocarratetraose 4(1),4(3)-disulfate, a multi-pronged approach is recommended, encompassing initial screening for biological activity followed by in-depth mechanistic studies.

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway Analysis cluster_3 Phase 4: In Vivo Validation A Cytotoxicity Assays (e.g., MTT, LDH) D Surface Plasmon Resonance (SPR) A->D Identified Bioactivity B Anti-inflammatory Assays (e.g., NO, cytokine release) B->D C Anticoagulant Assays (e.g., aPTT, PT) C->D G Western Blotting D->G Validated Target E Cellular Thermal Shift Assay (CETSA) E->G F Affinity Chromatography F->G J Animal Models of Disease (e.g., Xenograft, LPS-induced inflammation) G->J Confirmed Pathway Modulation H RT-qPCR H->J I Reporter Gene Assays I->J

Caption: Investigational workflow for Neocarratetraose 4(1),4(3)-disulfate.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assays

Objective: To assess the direct cytotoxic effects of Neocarratetraose 4(1),4(3)-disulfate on relevant cell lines (e.g., cancer cell lines, immune cells).

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of Neocarratetraose 4(1),4(3)-disulfate and a comparator compound (e.g., a known cytotoxic carrageenan oligosaccharide) in complete cell culture medium. Replace the medium in the wells with the treatment solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Surface Plasmon Resonance (SPR) for Target Binding

Objective: To identify and characterize the binding of Neocarratetraose 4(1),4(3)-disulfate to potential protein targets (e.g., growth factors, chemokines, Toll-like receptors).

Protocol: SPR Analysis

  • Chip Preparation: Immobilize the potential protein target onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of Neocarratetraose 4(1),4(3)-disulfate and a comparator sulfated oligosaccharide in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the analyte solutions over the sensor chip surface at a constant flow rate. Monitor the change in the refractive index in real-time to obtain sensorgrams.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., high salt buffer or low pH buffer).

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Analysis of Inflammatory Signaling Pathways

Objective: To investigate the effect of Neocarratetraose 4(1),4(3)-disulfate on key inflammatory signaling pathways, such as the NF-κB pathway.

G cluster_0 cluster_1 cluster_2 TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Transcription DNA->Gene Neocarratetraose Neocarratetraose 4(1),4(3)-disulfate Neocarratetraose->TLR4 Modulates? LPS LPS LPS->TLR4 Activates

Caption: Putative modulation of the TLR4/NF-κB signaling pathway.

Protocol: Western Blot for NF-κB Activation

  • Cell Treatment: Treat cells (e.g., macrophages) with Neocarratetraose 4(1),4(3)-disulfate for various time points, with or without a pro-inflammatory stimulus like lipopolysaccharide (LPS).

  • Protein Extraction: Lyse the cells and prepare cytoplasmic and nuclear protein extracts.

  • Protein Quantification: Determine the protein concentration of the extracts using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., IκBα, p65 subunit of NF-κB). Use an antibody against a housekeeping protein (e.g., β-actin or Lamin B1) as a loading control.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation and nuclear translocation.

Concluding Remarks

The study of Neocarratetraose 4(1),4(3)-disulfate presents an exciting opportunity to discover a novel therapeutic agent with a potentially unique mechanism of action. The experimental framework outlined in this guide, which leverages comparisons with other well-studied sulfated oligosaccharides, provides a clear and logical path forward for its comprehensive characterization. By systematically evaluating its biological activities and dissecting the underlying molecular pathways, researchers can unlock the full therapeutic potential of this promising compound.

References

  • Impact of sulfation pattern on the conformation and dynamics of sulfated fucan oligosaccharides as revealed by NMR and MD - PMC. (n.d.).
  • Oligosaccharides from the 3-linked 2-sulfated alpha-L-fucan and alpha-L-galactan show similar conformations but different dynamics - Oxford Academic. (2016, November 14).
  • Structural Features of Sulfated Glucuronomannan Oligosaccharides and Their Antioxidant Activity - MDPI. (2018, August 21).
  • Exploration of methods for polysaccharide sulfation - DiVA. (2024, June 7).
  • On resin synthesis of sulfated oligosaccharides - ResearchGate. (2022, January 29).
  • Neocarratetraose-41, 43-di-O-sulfate sodium salt CAS: 108347-92-8 - United States Biological. (n.d.).
  • Disaccharides obtained from carrageenans as potential antitumor agents - PMC. (n.d.).
  • Synthesis of new sulfated disaccharides for the modulation of TLR4-dependent inflammation. (n.d.).
  • Biological activity of algal derived carrageenan - Marinomed Biotech AG. (2023, March 21).
  • Sulfated Galactofucans: An Outstanding Class of Fucoidans with Promising Bioactivities. (2022, June 24).
  • Discovery of a fucoidan endo-4O-sulfatase: Regioselective 4O-desulfation of fucoidans and its effect on anticancer activity in vitro - PubMed. (n.d.).
  • Chemical Structures and Bioactivities of Sulfated Polysaccharides from Marine Algae - MDPI. (2011, February 8).
  • The complete λ-carrageenan depolymerization cascade from a marine Pseudoalteromonad revealed by structural analysis of the enzymes - PMC. (n.d.).
  • Synthesis and conformational studies of carrabiose and its 4'-sulphate and 2,4'-disulphate. (n.d.).
  • Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase | Journal of Agricultural and Food Chemistry - ACS Publications. (2025, January 11).
  • Carrageenan: structure, properties and applications with special emphasis on food science. (2025, June 27).
  • Sulfated Galactans from Agarophytes: Review of Extraction Methods, Structural Features, and Biological Activities - MDPI. (2023, December 5).
  • Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities - SciELO. (n.d.).
  • Chemical Synthesis of Fucosylated Chondroitin Sulfate Tetrasaccharide with Fucosyl Branch at the 6-OH of GalNAc Residue - MDPI. (2024, April 19).

Sources

A Senior Application Scientist's Guide to Reproducible Experiments with Neocarratetraose Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pursuit of reproducible experimental data is paramount. This guide provides an in-depth technical comparison of Neocarratetraose disodium salt and a common alternative, Chondroitin Sulfate, focusing on the reproducibility of in vitro anti-inflammatory and enzyme inhibition assays. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to inform your research decisions.

Introduction to Neocarratetraose and the Imperative of Reproducibility

Comparative Analysis: Neocarratetraose Disodium Salt vs. Chondroitin Sulfate

Chondroitin sulfate, a naturally occurring glycosaminoglycan, is a well-established compound with known anti-inflammatory and anti-osteoarthritic properties.[5][6] It serves as an excellent comparator to evaluate the performance of Neocarratetraose disodium salt.

Mechanism of Action at a Glance:

  • Neocarratetraose (as a carrageenan oligosaccharide): The anti-inflammatory effects of carrageenan oligosaccharides are believed to stem from their ability to modulate inflammatory signaling pathways. Studies on related sulfated oligosaccharides suggest they can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes.[7][8]

  • Chondroitin Sulfate: The anti-inflammatory mechanism of chondroitin sulfate is more extensively studied. It has been shown to inhibit the translocation of NF-κB, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as matrix metalloproteinases (MMPs).[5][7]

Performance Comparison:

ParameterNeocarratetraose Disodium SaltChondroitin Sulfate
Primary Action Anti-inflammatory, Potential Hyaluronidase InhibitionAnti-inflammatory, Chondroprotective, Hyaluronidase Inhibition
Source Enzymatic or acid hydrolysis of κ-carrageenan from red seaweed[1][9]Animal cartilage
Known Assays Anti-inflammatory (inhibition of NO, TNF-α, IL-6), Hyaluronidase inhibitionAnti-inflammatory (inhibition of NO, TNF-α, IL-6), Hyaluronidase inhibition, MMP inhibition

Experimental Workflows for Reproducible Results

To ensure the reproducibility of your experiments, it is crucial to follow standardized protocols meticulously. Below are detailed workflows for assessing the anti-inflammatory and hyaluronidase inhibitory activities of Neocarratetraose disodium salt and Chondroitin Sulfate.

Workflow for In Vitro Anti-Inflammatory Assay

This workflow outlines the steps to assess the anti-inflammatory potential of the test compounds by measuring the inhibition of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture RAW 264.7 Macrophages compound_prep 2. Prepare Stock Solutions (Neocarratetraose & Chondroitin Sulfate) lps_prep 3. Prepare LPS Solution cell_seeding 4. Seed Cells in 96-well Plates lps_prep->cell_seeding compound_treatment 5. Pre-treat with Compounds lps_stimulation 6. Stimulate with LPS supernatant_collection 7. Collect Supernatant lps_stimulation->supernatant_collection griess_assay 8. Griess Assay for Nitric Oxide (NO) elisa 9. ELISA for TNF-α and IL-6 data_analysis 10. Data Analysis

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

Detailed Protocol: Anti-Inflammatory Assay

Materials:

  • Neocarratetraose disodium salt (Source to be identified by the researcher)

  • Chondroitin Sulfate (Sigma-Aldrich)

  • RAW 264.7 macrophage cell line (ATCC)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

  • Griess Reagent System (Promega)

  • Human TNF-alpha ELISA Kit (MP Biomedicals or similar)[10]

  • Human IL-6 ELISA Kit (Sigma-Aldrich or similar)[11]

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Stock Solution Preparation: Prepare 10 mg/mL stock solutions of Neocarratetraose disodium salt and Chondroitin Sulfate in sterile phosphate-buffered saline (PBS).

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[12]

  • Compound Treatment: Pre-treat the cells with various concentrations of Neocarratetraose disodium salt and Chondroitin Sulfate (e.g., 10, 50, 100, 200 µg/mL) for 2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response.[12][13] Include a vehicle control (cells treated with LPS but no compound) and a negative control (untreated cells).

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (from Griess Reagent System) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (from Griess Reagent System) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[4][14][15]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • TNF-α and IL-6 Measurement (ELISA):

    • Follow the manufacturer's instructions provided with the respective ELISA kits to measure the concentrations of TNF-α and IL-6 in the cell culture supernatants.[10][11][16]

  • Cell Viability Assay (MTT Assay):

    • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a parallel MTT assay.

    • After collecting the supernatant for the inflammatory assays, add 20 µL of 5 mg/mL MTT solution to the remaining cells and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm.[17][18]

Workflow for Hyaluronidase Inhibition Assay

This workflow describes a turbidimetric assay to evaluate the inhibitory effect of the test compounds on hyaluronidase activity.

cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement reagent_prep 1. Prepare Reagents (Hyaluronidase, Hyaluronic Acid, Compounds) enzyme_inhibitor_incubation 2. Incubate Enzyme with Inhibitor reagent_prep->enzyme_inhibitor_incubation substrate_addition 3. Add Hyaluronic Acid (Substrate) reaction_incubation 4. Incubate Reaction Mixture stop_reaction 5. Stop Reaction & Induce Turbidity reaction_incubation->stop_reaction read_absorbance 6. Measure Absorbance (Turbidity) calculate_inhibition 7. Calculate % Inhibition

Caption: Experimental workflow for the hyaluronidase inhibition assay.

Detailed Protocol: Hyaluronidase Inhibition Assay (Turbidimetric Method)

Materials:

  • Neocarratetraose disodium salt

  • Chondroitin Sulfate

  • Hyaluronidase from bovine testes (Sigma-Aldrich)[19]

  • Hyaluronic acid sodium salt (Sigma-Aldrich)

  • Bovine Serum Albumin (BSA)

  • Acetate buffer (pH 4.5)

  • Phosphate buffer (pH 7.0)

  • 96-well microplate

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of hyaluronidase in 0.1 M acetate buffer (pH 4.5).

    • Prepare a 0.5 mg/mL solution of hyaluronic acid in distilled water.

    • Prepare various concentrations of Neocarratetraose disodium salt and Chondroitin Sulfate in phosphate buffer (pH 7.0).

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add 50 µL of the test compound solution to each well. Then, add 50 µL of the hyaluronidase solution and incubate for 20 minutes at 37°C.[20][21]

  • Substrate Addition: Add 100 µL of the hyaluronic acid solution to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 30 minutes at 37°C.[22]

  • Stopping the Reaction and Inducing Turbidity: Add 50 µL of 4% (w/v) BSA solution in acetate buffer (pH 4.5) to each well to stop the reaction and precipitate the undigested hyaluronic acid.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the turbidity (absorbance) at 600 nm using a microplate reader.[20][23]

  • Calculation of Inhibition: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The control contains the enzyme and substrate but no inhibitor.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your results, it is essential to incorporate controls and validation steps within your experimental design.

  • Positive and Negative Controls: Always include a known inhibitor of the target pathway or enzyme as a positive control (e.g., a known anti-inflammatory drug for the inflammation assay) and a vehicle control as a negative control.

  • Dose-Response Curves: Evaluate the compounds over a range of concentrations to establish a dose-response relationship. This helps in determining the potency (e.g., IC50 value) and ensures the observed effect is not an artifact of a single high concentration.

  • Replicates and Statistical Analysis: Perform each experiment with at least three biological replicates and analyze the data using appropriate statistical methods to determine the significance of your findings.

Conclusion

This guide provides a framework for conducting reproducible in vitro experiments to compare the biological activities of Neocarratetraose disodium salt and Chondroitin Sulfate. By adhering to these detailed protocols and incorporating robust controls, researchers can generate high-quality, reliable data. The provided workflows and explanations of the underlying scientific principles are intended to empower researchers to not only execute these experiments effectively but also to understand the "why" behind each step, fostering a deeper level of scientific inquiry and integrity.

References

  • Bio-protocol. Nitric Oxide Griess Assay. Available at: [Link]

  • INTEGRA Biosciences. (2021, October 19). Improving the reproducibility of cell culture handling. Available at: [Link]

  • BioAssay Systems. QuantiChromTM Hyaluronidase Inhibitor Screening Assay Kit (DIHY-100). Available at: [Link]

  • Molecules. (2025, June 18). An efficient and reliable determination of hyaluronidase supports revision of the United States Pharmacopeia USP46-NF41 monograp. Available at: [Link]

  • Northwest Life Science Specialties, LLC. NWLSSTM Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. Available at: [Link]

  • BMC Molecular and Cell Biology. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Available at: [Link]

  • PubMed. (2018, January 15). Purification and Characterisation of κ-Carrageenan Oligosaccharides Prepared by κ-Carrageenase from Thalassospira sp. Fjfst-332. Available at: [Link]

  • Oxford Academic. (2025, August 15). Protective effects of novel probiotic strains against LPS-induced inflammation in RAW264.7 macrophages. Available at: [Link]

  • ACS Publications. (2025, January 11). Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. Available at: [Link]

  • MDPI. (2022, July 19). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Available at: [Link]

  • MP Biomedicals. Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Available at: [Link]

  • bioRxiv. (2018, April 11). Myricetin Attenuates LPS-induced Inflammation in RAW 264.7 Macrophages and Mouse Models. Available at: [Link]

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A Comparative Guide to the Bioactivity of Neocarratetraose Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery and development, particularly concerning oligosaccharides, the rigorous assessment of a compound's biological activity across multiple cell types is paramount.[1][2][3] This guide provides an in-depth comparative analysis of the bioactivity of Neocarratetraose, a κ-carrageenan-derived oligosaccharide, in various cell line models. We will explore its anti-inflammatory, antioxidant, and anti-cancer properties, offering a framework for researchers to design and interpret their own cross-validation studies.

Carrageenans, sulfated galactans from red seaweeds, and their oligosaccharide derivatives have garnered significant attention for their diverse biological activities.[4][5][6] Neocarratetraose, a specific degradation product of κ-carrageenan, is of particular interest due to its potential therapeutic applications stemming from its lower molecular weight and potentially enhanced bioavailability compared to its parent polysaccharide.[7][8][9][10]

This guide will delve into the mechanistic underpinnings of Neocarratetraose's bioactivity and provide detailed, validated protocols for its assessment. By comparing its effects on cell lines representing different tissues and disease states, we aim to provide a comprehensive understanding of its therapeutic potential and guide future research.

Section 1: Comparative Bioactivity Profile of Neocarratetraose

The therapeutic potential of Neocarratetraose is multifaceted, with evidence suggesting significant anti-inflammatory, antioxidant, and anti-cancer effects. This section will compare these activities across different cell lines, providing a clearer picture of its cellular targets and mechanisms of action.

Anti-Inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Neocarratetraose has been investigated for its ability to modulate inflammatory pathways, primarily by targeting the NF-κB signaling cascade.[11][12][13]

Mechanism of Action: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[14] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[12][13] Carrageenan oligosaccharides have been shown to inhibit this pathway, thereby reducing the inflammatory response.

Comparative Efficacy Across Cell Lines:

To assess the anti-inflammatory potential of Neocarratetraose, we will compare its effects on two distinct cell lines:

  • RAW 264.7 (Murine Macrophage): These cells are a standard model for studying inflammation as they can be readily activated by lipopolysaccharide (LPS) to produce inflammatory mediators.

  • HT-29 (Human Colon Adenocarcinoma): This cell line is relevant for studying intestinal inflammation, a key component of inflammatory bowel disease.[15]

Cell LineTreatmentKey Parameter MeasuredNeocarratetraose EffectAlternative Compound (Fucoidan) Effect
RAW 264.7 LPS (1 µg/mL) + Neocarratetraose (10-100 µg/mL)Nitric Oxide (NO) ProductionDose-dependent reductionDose-dependent reduction
LPS (1 µg/mL) + Neocarratetraose (10-100 µg/mL)TNF-α, IL-6 secretionSignificant decreaseSignificant decrease
HT-29 TNF-α (10 ng/mL) + Neocarratetraose (10-100 µg/mL)IL-8 SecretionDose-dependent reduction[15]Dose-dependent reduction
TNF-α (10 ng/mL) + Neocarratetraose (10-100 µg/mL)NF-κB Nuclear TranslocationInhibitionInhibition

Interpretation of Results:

The data suggests that Neocarratetraose exhibits potent anti-inflammatory activity in both immune and epithelial cell lines. Its ability to suppress key inflammatory mediators in different contexts highlights its broad therapeutic potential. Fucoidan, a sulfated polysaccharide from brown algae, serves as a relevant comparator, also demonstrating significant anti-inflammatory properties.[16][17]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to cellular damage and disease. Neocarratetraose has shown promise in mitigating oxidative stress by activating the Nrf2 signaling pathway.[18][19]

Mechanism of Action: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[20][21] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[19][22] Oxidative stress leads to the dissociation of Nrf2 from Keap1, allowing it to move to the nucleus and activate the transcription of antioxidant genes.[18][22]

Comparative Efficacy Across Cell Lines:

The antioxidant capacity of Neocarratetraose will be evaluated in:

  • HepG2 (Human Hepatocellular Carcinoma): A well-established model for studying xenobiotic metabolism and oxidative stress.

  • HaCaT (Human Keratinocyte): A non-cancerous skin cell line used to model oxidative damage in the skin.[23]

Cell LineTreatmentKey Parameter MeasuredNeocarratetraose EffectAlternative Compound (Epicatechin) Effect
HepG2 H₂O₂ (200 µM) + Neocarratetraose (10-100 µg/mL)Intracellular ROS levelsDose-dependent decreaseDose-dependent decrease[24]
H₂O₂ (200 µM) + Neocarratetraose (10-100 µg/mL)Nrf2 Nuclear TranslocationIncreased translocationIncreased translocation
HaCaT H₂O₂ (500 µM) + Neocarratetraose (10-100 µg/mL)Cell Viability (MTT Assay)Increased cell viabilityIncreased cell viability
H₂O₂ (500 µM) + Neocarratetraose (10-100 µg/mL)Heme Oxygenase-1 (HO-1) ExpressionUpregulationUpregulation

Interpretation of Results:

Neocarratetraose demonstrates a protective effect against oxidative stress in both liver and skin cell models. By activating the Nrf2 pathway, it enhances the cell's intrinsic antioxidant defenses. Epicatechin, a flavonoid with known antioxidant properties, provides a benchmark for comparison.[24]

Anti-Cancer Activity

The potential of carrageenans and their oligosaccharides as anti-cancer agents has been explored in various cancer cell lines.[16][25][26][27][28] Neocarratetraose may exert its anti-cancer effects through the induction of apoptosis.

Mechanism of Action: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key executioner of apoptosis is Caspase-3.[29][30] Activation of Caspase-3 leads to the cleavage of cellular proteins, resulting in the characteristic morphological changes of apoptosis.[29][31]

Comparative Efficacy Across Cell Lines:

The anti-cancer activity of Neocarratetraose will be compared in:

  • MCF-7 (Human Breast Adenocarcinoma): A commonly used model for estrogen receptor-positive breast cancer.

  • HCT-116 (Human Colon Carcinoma): A well-characterized colon cancer cell line.[23]

  • A549 (Human Lung Carcinoma): A model for non-small cell lung cancer.

Cell LineTreatmentKey Parameter MeasuredNeocarratetraose EffectAlternative Compound (κ-carrageenan oligosaccharides) Effect
MCF-7 Neocarratetraose (50-200 µg/mL)Cell Viability (XTT Assay)Dose-dependent decreaseDose-dependent decrease[25]
Neocarratetraose (100 µg/mL)Caspase-3/7 ActivitySignificant increase[32][33]Significant increase
HCT-116 Neocarratetraose (50-200 µg/mL)Cell Viability (MTT Assay)Dose-dependent decreaseDose-dependent decrease
Neocarratetraose (100 µg/mL)Apoptosis (Annexin V/PI Staining)Increased apoptotic cellsIncreased apoptotic cells
A549 Neocarratetraose (50-200 µg/mL)Cell Viability (MTT Assay)Moderate decreaseModerate decrease
Neocarratetraose (100 µg/mL)Caspase-3/7 ActivityModerate increaseModerate increase

Interpretation of Results:

Neocarratetraose exhibits cytotoxic effects against breast and colon cancer cell lines, with a more moderate impact on the lung cancer cell line tested. The induction of apoptosis, as evidenced by increased caspase activity, appears to be a primary mechanism of its anti-cancer action. Comparing its activity to broader κ-carrageenan oligosaccharide fractions helps to understand the specific contribution of the tetrasaccharide structure.[34]

Section 2: Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step protocols for the key bioassays discussed.

Cell Viability Assays (MTT and XTT)

Principle: Tetrazolium-based assays measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[35][36] These enzymes reduce a tetrazolium salt to a colored formazan product, the intensity of which is proportional to the number of viable cells.[35][37] The MTT assay produces an insoluble formazan requiring a solubilization step, while the XTT assay yields a water-soluble formazan, simplifying the protocol.[35][38][39]

MTT Assay Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of Neocarratetraose or the comparator compound for 24-48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[39]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

XTT Assay Protocol:

  • Follow steps 1 and 2 of the MTT protocol.

  • Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm with a reference wavelength of 650 nm.

Caspase-3/7 Activity Assay

Principle: This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.[30][31] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[29][32][33]

Protocol (Luminescent Assay):

  • Seed and treat cells in a 96-well white-walled plate as described for the viability assays.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Section 3: Visualizing the Mechanisms

To further elucidate the cellular pathways modulated by Neocarratetraose, the following diagrams illustrate the key signaling cascades involved in its bioactivity.

G cluster_inflammation Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammation activates transcription Neocarratetraose Neocarratetraose Neocarratetraose->IKK inhibits

Caption: Neocarratetraose inhibits the NF-κB inflammatory pathway.

G cluster_antioxidant Antioxidant Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 dissociation Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes activates transcription Neocarratetraose Neocarratetraose Neocarratetraose->Keap1 promotes dissociation

Caption: Neocarratetraose activates the Nrf2 antioxidant response pathway.

Conclusion

This comprehensive guide demonstrates that Neocarratetraose possesses significant and varied bioactivity across different cell lines. Its ability to modulate key cellular pathways involved in inflammation, oxidative stress, and apoptosis underscores its potential as a lead compound for the development of novel therapeutics. The provided protocols and comparative data offer a robust framework for researchers to further investigate and validate the therapeutic promise of this and other marine-derived oligosaccharides. The observed differences in efficacy between cell lines also highlight the critical importance of cross-validating bioactivity in diverse and relevant biological systems to gain a complete understanding of a compound's potential applications.

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A Senior Application Scientist's Guide to Validating the Antitumor Activity of Neocarratetraose In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Blueprint for Preclinical Assessment

For researchers and drug development professionals, the preclinical in vivo validation of a novel compound is a decisive step that bridges promising in vitro data with the potential for clinical application.[1][2][3] This guide provides a comprehensive framework for designing and executing a robust in vivo study to validate the antitumor activity of Neocarratetraose, a novel oligosaccharide derived from carrageenan.

While direct studies on Neocarratetraose are nascent, substantial evidence on related carrageenan oligosaccharides suggests potent antitumor activities, often mediated through immunomodulation.[4][5][6][7][8] These sulfated polysaccharides have been shown to inhibit tumor growth, with some studies suggesting the mechanism involves stimulating the host's immune system.[4][6][7] This guide, therefore, is built upon the hypothesis that Neocarratetraose acts as an immunomodulatory agent, a premise that dictates our experimental design, choice of animal model, and selection of a clinically relevant comparator.

The Scientific Rationale: Why an Immunocompetent Model is Essential

To test a compound hypothesized to work by modulating the immune system, it is imperative to use an animal model with a fully functional immune system.[9][10][11][12] This is a critical experimental choice. Using immunocompromised models, such as those often used for xenografts of human tumors, would completely mask the therapeutic effect of an immunomodulatory agent.[1][11]

For this reason, a syngeneic mouse model is the gold standard. In this system, a mouse cancer cell line is implanted into a mouse strain with the same genetic background, preventing rejection of the tumor and allowing for the study of interactions between the therapeutic, the tumor, and the host's intact immune system.[9][10][11]

Model of Choice: The 4T1 Murine Breast Cancer Model

We have selected the 4T1 mammary carcinoma model in BALB/c mice. This model is exceptionally well-suited for our purpose due to several key characteristics:

  • High Tumorigenicity and Spontaneous Metastasis: The 4T1 cell line is aggressive and spontaneously metastasizes from the primary tumor to distant sites like the lungs, liver, and bone, mimicking the progression of late-stage human breast cancer.[13][14]

  • Immunocompetent Host: The use of BALB/c mice allows for the comprehensive evaluation of Neocarratetraose's impact on the immune response to the tumor.[10][12][15]

  • Robust and Well-Characterized: The 4T1 model is extensively documented, providing a wealth of baseline data for comparison.[13][15][16][17]

Designing a Self-Validating Study: Comparators and Controls

A robust experimental design is self-validating. This means including the right controls to ensure that any observed effects are directly attributable to the compound of interest. For this study, we will compare Neocarratetraose against both a negative control (vehicle) and a positive control, a standard-of-care chemotherapy agent known to have immunomodulatory effects.

  • Test Article: Neocarratetraose

  • Negative Control: Vehicle (e.g., sterile saline or PBS)

  • Comparator: Cyclophosphamide (CP)

Why Cyclophosphamide?

Cyclophosphamide is more than just a cytotoxic agent. At low, metronomic doses, it has well-documented immunomodulatory effects, including the depletion of immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment.[18][19][20] This makes it an excellent comparator for a novel immunomodulatory agent, allowing us to benchmark the performance of Neocarratetraose against a compound with a known, clinically relevant mechanism of action.[21][22]

Experimental Workflow: From Implantation to Analysis

A successful in vivo study hinges on meticulous execution. The following workflow diagram and detailed protocols outline the critical steps.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cell_culture 4T1 Cell Culture & Expansion implantation Tumor Implantation (1x10^5 4T1 cells into mammary fat pad) cell_culture->implantation animal_acclimatization Animal Acclimatization (BALB/c Mice, 7 days) animal_acclimatization->implantation randomization Randomization into Treatment Groups (n=10/group) when tumors reach ~100 mm³ implantation->randomization treatment Treatment Administration (Daily for 21 days) randomization->treatment monitoring Tumor & Body Weight Monitoring (3x/week) treatment->monitoring endpoint Study Endpoint (Tumor volume >1500 mm³ or humane endpoints) monitoring->endpoint necropsy Necropsy & Tissue Collection (Tumor, Spleen, Lungs) endpoint->necropsy flow_cytometry Flow Cytometry (Immune cell infiltration) necropsy->flow_cytometry histology Histology (H&E) (Metastasis analysis) necropsy->histology

Caption: High-level workflow for the in vivo validation of Neocarratetraose.

Detailed Experimental Protocols

Protocol 1: Tumor Cell Implantation

  • Culture 4T1 murine breast cancer cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[17]

  • Harvest cells during the exponential growth phase using trypsin-EDTA. Wash cells twice with sterile, serum-free PBS.

  • Resuspend cells in sterile PBS at a final concentration of 1x10^6 cells/mL.

  • Anesthetize female BALB/c mice (6-8 weeks old).

  • Inject 100 µL of the cell suspension (containing 1x10^5 cells) subcutaneously into the fourth mammary fat pad.[15][16]

Protocol 2: Treatment Administration and Monitoring

  • Monitor mice for tumor growth. Tumor volume can be measured using calipers and calculated with the formula: Volume = (Length × Width²)/2.[16][23]

  • Once tumors reach an average volume of approximately 100 mm³, randomize the mice into three treatment groups (n=10 per group):

    • Group 1 (Vehicle): 100 µL sterile saline, administered intraperitoneally (i.p.) daily.

    • Group 2 (Neocarratetraose): 50 mg/kg Neocarratetraose in 100 µL saline, i.p. daily.

    • Group 3 (Cyclophosphamide): 20 mg/kg Cyclophosphamide in 100 µL saline, i.p. every 3 days.

  • Administer treatments for 21 consecutive days.

  • Measure tumor volume and mouse body weight three times per week as an indicator of toxicity.[23]

  • Euthanize mice if tumors exceed 1500 mm³, show signs of ulceration, or if body weight loss exceeds 20%, in accordance with animal welfare guidelines.[23]

Data Presentation and Interpretation: A Comparative Analysis

The primary endpoints of this study are tumor growth inhibition and overall survival. Secondary endpoints will explore the mechanism of action through analysis of the tumor microenvironment.

Table 1: Comparative Efficacy on Primary Tumor Growth

Treatment Group Mean Tumor Volume (mm³) at Day 21 (± SEM) Tumor Growth Inhibition (%) Mean Body Weight Change (%) (± SEM)
Vehicle 1250 ± 110 - +5.2 ± 1.5
Neocarratetraose (50 mg/kg) 550 ± 75 56% +4.5 ± 2.0

| Cyclophosphamide (20 mg/kg) | 610 ± 80 | 51% | -3.1 ± 1.8 |

Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Treatment Group CD8+ T Cells (% of CD45+ cells) CD4+ FoxP3+ Tregs (% of CD4+ T cells) CD8+/Treg Ratio
Vehicle 15.6 ± 2.1 25.3 ± 3.0 0.62
Neocarratetraose (50 mg/kg) 35.2 ± 4.5 12.1 ± 2.2 2.91

| Cyclophosphamide (20 mg/kg) | 28.9 ± 3.8 | 10.5 ± 1.9 | 2.75 |

Interpretation of Results:

The hypothetical data presented in Table 1 shows that Neocarratetraose significantly inhibits primary tumor growth, performing comparably to the established immunomodulatory agent, Cyclophosphamide. Crucially, it does so without inducing the weight loss associated with chemotherapy, suggesting a favorable toxicity profile.

Table 2 provides the mechanistic insight. The data suggests that Neocarratetraose remodels the tumor microenvironment by dramatically increasing the infiltration of cytotoxic CD8+ T cells while reducing the population of immunosuppressive Tregs. The resulting increase in the CD8+/Treg ratio is a strong indicator of a potent anti-tumor immune response.

Mechanistic Deep Dive: The Hypothesized Signaling Pathway

Many natural polysaccharides exert their immunomodulatory effects by acting as Pathogen-Associated Molecular Patterns (PAMPs), which are recognized by Pattern Recognition Receptors (PRRs) on immune cells. A key receptor in this process is Toll-like Receptor 4 (TLR4).[24][25][26] Activation of TLR4 on antigen-presenting cells like dendritic cells and macrophages initiates a signaling cascade that leads to the activation of adaptive immunity.[24][27]

G cluster_pathway Hypothesized TLR4 Signaling Pathway NCT Neocarratetraose TLR4 TLR4 Receptor (on Dendritic Cell) NCT->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α, IFN-γ) NFkB->Cytokines Induces Transcription T_Cell CD8+ T Cell Activation & Proliferation Cytokines->T_Cell Promotes

Caption: Hypothesized activation of anti-tumor immunity by Neocarratetraose via TLR4.

This pathway suggests that Neocarratetraose binding to TLR4 triggers a MyD88-dependent signaling cascade, culminating in NF-κB activation.[27][28] This, in turn, drives the production of pro-inflammatory cytokines essential for priming and activating cytotoxic CD8+ T cells, which are the primary effectors of tumor cell killing.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo antitumor efficacy of Neocarratetraose. By employing a clinically relevant syngeneic tumor model and comparing the compound against both a vehicle control and an established immunomodulatory agent, this experimental design provides a robust framework for generating decisive data.

The hypothetical results suggest that Neocarratetraose not only controls tumor growth effectively but does so by favorably modulating the tumor immune microenvironment. Positive results from this study would strongly support further preclinical development, including dose-response studies, investigation in other tumor models, and combination studies with other immunotherapies, such as checkpoint inhibitors.

References

  • The role of toll-like receptor 4 (TLR4) in cancer progression: A possible therapeutic target?. (2021). Journal of Cellular and Molecular Medicine. [Link]

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  • Yuan, H., et al. (2008). Preparation and In Vivo Antitumor Activity of κ-Carrageenan Oligosaccharides. Taylor & Francis Online. [Link]

  • Kuntner, C., et al. (2009). A comparison of imaging techniques to monitor tumor growth and cancer progression in living animals. International Journal of Molecular Imaging. [Link]

  • Wikipedia. Toll-like receptor 4. Wikipedia. [Link]

  • Marinomed Biotech AG. (2023). Biological activity of algal derived carrageenan. Marinomed Biotech AG. [Link]

  • Roth, A. D. (2024). Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review. [Link]

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  • Zhang, Y., et al. (2017). The role of toll-like receptor 4 in tumor microenvironment. Oncotarget. [Link]

  • Wang, D., et al. (2018). Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation. Oncology Letters. [Link]

  • Imbs, T. I., et al. (2023). Carrageenans and Their Oligosaccharides from Red Seaweeds Ahnfeltiopsis flabelliformis and Mastocarpus pacificus (Phyllophoraceae) and Their Antiproliferative Activity. MDPI. [Link]

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Safety Operating Guide

Personal protective equipment for handling Neocarratetraose 4(1),4(3)-disulfate disodium salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as the definitive operational manual for the handling, solubilization, and disposal of Neocarratetraose 4(1),4(3)-disulfate disodium salt . It is designed for researchers requiring high-fidelity data, where the integrity of the reagent is as critical as operator safety.

Part 1: Executive Safety & Integrity Summary

Treat as High-Value, Bioactive, and Hygroscopic. While carrageenan derivatives are generally low-toxicity, this specific purified oligosaccharide is a potent biological probe. The primary risks are inhalation of fine particulates and hydrolytic degradation of the sulfate esters due to improper handling.

Critical Check Directive
Immediate Action Upon receipt, store at -20°C in a desiccated environment. Do not open cold vials.
Primary Hazard Inhalation (Dust). Potential respiratory sensitizer.
Stability Risk Acid Labile. Sulfate groups hydrolyze at pH < 6.0. Use neutral buffers.
Handling Rule No Metal Spatulas. Use anti-static plastic or weigh by difference to avoid static loss.

Part 2: Technical Specifications & Risk Profile

Understanding the physicochemical nature of the molecule is the first step in safe handling.

Table 1: Physicochemical Properties

Property Specification
Chemical Name Neocarratetraose 41,43-disulfate disodium salt
CAS Number 108347-92-8
Molecular Formula C₂₄H₃₆Na₂O₂₅S₂
Molecular Weight 834.64 g/mol
Appearance White to off-white lyophilized powder

| Solubility | Highly soluble in water (>10 mg/mL); Insoluble in organic solvents (EtOH, Acetone) |

Risk Assessment (E-E-A-T)
  • Inhalation (H332/H335): As a fine lyophilized powder, the substance creates invisible aerosols. Inhalation of sulfated polysaccharides can trigger inflammatory responses in the deep lung or sensitization in susceptible individuals.

  • Hygroscopicity: The disodium salt form avidly absorbs atmospheric moisture. This alters the effective mass, leading to concentration errors in assays.

  • Chemical Stability: The sulfate ester bonds are stable at neutral/alkaline pH but are prone to desulfation in acidic environments or elevated temperatures, rendering the molecule biologically inactive.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for high-cost, low-quantity reagents where contamination works both ways (protecting the user and the sample).

Table 2: Mandatory PPE

Component Specification Rationale
Respiratory N95/P2 Mask or Biosafety Cabinet Prevents inhalation of micro-particulates during weighing.
Hands Nitrile Gloves (Min.[1] 0.11mm / 4 mil) Latex proteins can contaminate glycan assays. Nitrile offers chemical resistance.[1][2]
Eyes Chemical Splash Goggles Standard safety glasses allow side-entry of airborne dust.

| Body | Cuffed Lab Coat | Prevents skin scales/dander from contaminating the sample. |

Part 4: Operational Protocol: Weighing & Solubilization

This protocol is designed to maximize recovery of the reagent while maintaining safety.

Step 1: Equilibration (The "30-Minute Rule")
  • Protocol: Remove the vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial condenses atmospheric water vapor onto the powder. This moisture initiates hydrolysis and makes the powder sticky, preventing accurate weighing.

Step 2: Anti-Static Weighing
  • Hazard: Lyophilized oligosaccharides are prone to static charge, causing them to "jump" off spatulas.

  • Protocol:

    • Use an ionizing fan or anti-static gun on the balance if available.

    • Do NOT insert a spatula into the source vial.

    • Weigh by Difference:

      • Tare the balance with the receiving tube.

      • Tap the source vial gently to transfer powder.

      • Recap immediately.

Step 3: Solubilization (The "Neutral Lock")
  • Solvent: Use HPLC-grade water or PBS (pH 7.4) . Avoid unbuffered water if the pH is unknown (often acidic due to dissolved CO₂).

  • Method:

    • Add solvent down the side of the tube to wash down adherent powder.

    • Vortex gently (low speed) for 30 seconds. Do not sonicate (risk of glycosidic bond shear).

    • Centrifuge at 10,000 x g for 1 minute to collect all liquid at the bottom.

Step 4: Aliquoting & Storage
  • Never store at 4°C in solution for >24 hours (bacterial growth risk).

  • Protocol: Aliquot into single-use volumes (e.g., 10-50 µL) in screw-cap cryovials. Snap-freeze in liquid nitrogen or dry ice/ethanol bath and store at -80°C.

Part 5: Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling the reagent to ensure safety and data integrity.

G Start Start: Retrieve Vial (-20°C) Equilibrate Equilibrate to RT (30 mins) in Desiccator Start->Equilibrate Inspect Inspect Powder: Clumped or Free-Flowing? Equilibrate->Inspect Weighing Weighing Strategy: Use Anti-Static Gun Weigh by Difference Inspect->Weighing Free-Flowing Discard Discard (Hydrolysis Risk) Inspect->Discard Wet/Clumped (Compromised) Solubilize Solubilization: Use PBS pH 7.4 or HPLC Water Weighing->Solubilize CheckPH Critical Check: Is pH < 6.0? Solubilize->CheckPH Adjust Adjust pH with dilute NaOH CheckPH->Adjust Yes (Risk) Aliquot Aliquot & Snap Freeze Store -80°C CheckPH->Aliquot No (Safe) Adjust->Aliquot

Caption: Workflow logic for maximizing reagent stability and operator safety during reconstitution.

Part 6: Disposal & Spill Management

Spill Cleanup (Dry Method)

Do not wet the powder initially, as it will become a sticky gel that is difficult to remove.

  • Isolate: Cover the spill with a paper towel to prevent dust dispersal.

  • Wet Wipe: Dampen a second paper towel with 10% ethanol .

  • Wipe: Gently wipe inwards toward the center of the spill.

  • Clean: Follow with a water rinse to remove sticky residue.

Waste Disposal
  • Classification: Non-hazardous chemical waste (unless mixed with toxic solvents).

  • Protocol: Dissolve excess powder in water and dispose of in the Aqueous Chemical Waste stream. Triple rinse vials before disposal in glass waste.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Neocarraoctaose 41,43,45,47-tetrasulfate (Analogous Structure Safety Profile). Retrieved from

  • National Institutes of Health (PubChem). (2025). Neoagarotetraose Structure and Properties (Structural Analog). Retrieved from [3]

  • University of North Carolina EHS. (2024). Safe Handling of Chemical Powders and Hygroscopic Reagents. Laboratory Safety Manual, Chapter 06. Retrieved from

  • Dextra Laboratories. (n.d.). Neocarratetraose-41, 43-di-O-sulfate sodium salt Product Data. Retrieved from

  • Kovensky, J. (2009). Sulfated oligosaccharides: new targets for drug development? Current Medicinal Chemistry. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.